molecular formula C6H8N2O4 B1139523 (+/-)-HIP-A CAS No. 227619-64-9

(+/-)-HIP-A

货号: B1139523
CAS 编号: 227619-64-9
分子量: 172.14
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Potent, non-competitive excitatory amino acid transporter (EAAT) blocker. Preferentially inhibits glutamate-induced [3H]D-aspartate release (IC50 = 1.6 μM) rather than [3H]L-glutamate uptake (IC50 = 18 μM). Moderately selective;  displays no affinity for NMDA and metabotropic glutamate receptors, and low affinity for AMPA and kainate receptors (IC50 values are 43 and 8 μM respectively).��.

属性

IUPAC Name

3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-5-3-2(12-8-5)1-7-4(3)6(10)11/h2-4,7H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSXFNHFIBCTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)C(=O)O)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+/-)-HIP-A on Excitatory Amino Acid Transporters (EAATs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, commonly known as (+/-)-HIP-A, is a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs). As critical regulators of glutamatergic neurotransmission, EAATs are responsible for the clearance of glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining synaptic fidelity. The inhibition of these transporters presents a significant therapeutic avenue for various neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound on EAATs, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. While much of the detailed mechanistic work has been elucidated using its individual enantiomers or the related compound (+)-HIP-B, this guide synthesizes these findings to provide a cohesive understanding of the racemic mixture.

Introduction to this compound and EAATs

Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent glutamate transporters crucial for maintaining low extracellular glutamate concentrations in the central nervous system.[1][2] There are five subtypes, EAAT1-5, with EAAT1 and EAAT2 being predominantly expressed in glial cells, while EAAT3, EAAT4, and EAAT5 are primarily neuronal.[3][4] Dysregulation of EAAT function is implicated in numerous neuropathologies, making them a key target for therapeutic intervention.[5]

This compound is a conformationally constrained analog of glutamate that acts as a selective inhibitor of EAATs.[6] Its unique structure allows for specific interactions with the transporters, modulating their activity.[6] A key characteristic of the enantiomer (-)-HIP-A is its preferential inhibition of reverse transport (glutamate release) over forward transport (glutamate uptake), a feature with significant neuroprotective potential, particularly in ischemic conditions.[7][8]

Mechanism of Action

The inhibitory action of this compound on EAATs is complex, exhibiting characteristics of both competitive and non-competitive inhibition, likely reflecting the distinct actions of its constituent enantiomers and its interaction with different conformational states of the transporter.

Mixed Competitive and Non-Competitive Inhibition

Studies on the enantiomer, (-)-HIP-A, have revealed a time-dependent dual mechanism of inhibition on the human EAAT2 (hEAAT2) subtype.[7]

  • Competitive Inhibition: When applied concomitantly with the substrate (e.g., [3H]Aspartate), (-)-HIP-A acts as a competitive inhibitor. This is characterized by a significant increase in the Michaelis constant (Km) of the substrate without a change in the maximum velocity (Vmax) of transport. This suggests that under these conditions, (-)-HIP-A competes with the substrate for binding to the active site of the transporter.[7]

  • Non-Competitive Inhibition: With pre-incubation (e.g., 30 minutes) prior to substrate addition, (-)-HIP-A exhibits non-competitive inhibition. This is evidenced by a decrease in Vmax and an increase in Km.[7] This mode of inhibition suggests that (-)-HIP-A may bind to a site other than the substrate-binding site or to a different conformational state of the transporter, thereby altering its catalytic efficiency.

The related compound, (+)-HIP-B, has been shown to be a non-transportable, mixed-mechanism inhibitor of EAAC1 (EAAT3).[9] It is proposed to bind to a regulatory site distinct from the substrate-binding site, with a preference for the inward-facing conformation of the transporter.[9][10][11] This allosteric modulation locks the transporter in a state that is less efficient for transport. Given the structural similarities, it is plausible that this compound engages in similar allosteric interactions.

Preferential Inhibition of Reverse Transport

A significant feature of (-)-HIP-A is its more potent inhibition of reverse glutamate transport compared to forward uptake.[7][8] Under conditions of cellular stress, such as ischemia, the ionic gradients that drive forward glutamate uptake can collapse, leading to the reversal of EAAT function and the release of glutamate into the extracellular space, contributing to excitotoxicity.[12] By preferentially blocking this reverse transport, (-)-HIP-A offers a targeted neuroprotective strategy, reducing glutamate efflux without completely shutting down its clearance during normal synaptic transmission.[7]

Quantitative Data

Precise quantitative data for the racemic mixture this compound across all EAAT subtypes is limited in the available literature. Much of the characterization has been performed on the individual enantiomers or the related compound, HIP-B.

CompoundTransporter SubtypeAssay TypeParameterValueReference(s)
(-)-HIP-A hEAAT2[3H]Aspartate Uptake (Competitive)KmIncreased 6-fold[7]
VmaxNo significant change[7]
hEAAT2[3H]Aspartate Uptake (Non-competitive)KmIncreased (38 ± 5 to 120 ± 16 µM)[7]
VmaxDecreased by 45 ± 3%[7]
(+/-)-HIP-B Rat Brain Synaptosomes[3H]L-glutamate UptakeIC5017-18 µM[13][14]
(+)-HIP-B EAAC1 (EAAT3)Electrophysiology (Forward Transport)Ki19.0 ± 3.3 µM (at 20 µM glutamate)[12]
EAAC1 (EAAT3)Electrophysiology (Reverse Transport)Ki23.2 ± 2.5 µM (at 20 µM glutamate)[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on EAATs.

Glutamate/Aspartate Uptake Assay

This assay measures the inhibition of radiolabeled substrate uptake into cells or synaptosomes expressing EAATs.

Materials:

  • HEK293 cells stably expressing the EAAT subtype of interest (e.g., hEAAT1, hEAAT2, hEAAT3).

  • [3H]D-Aspartate or [3H]L-Glutamate.

  • This compound stock solution.

  • Krebs-Henseleit buffer (124 mM NaCl, 3.3 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 10 mM D-glucose), pH 7.4, gassed with 95% O2/5% CO2.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Plating: Plate HEK293 cells expressing the target EAAT subtype in 24-well plates and grow to confluence.

  • Pre-incubation (for non-competitive assessment): Wash cells twice with Krebs-Henseleit buffer. Pre-incubate the cells with varying concentrations of this compound in buffer for 30 minutes at 37°C. For competitive assessment, omit this step.

  • Initiation of Uptake: To initiate the uptake, add a fixed concentration of [3H]D-Aspartate (e.g., 10 nM) to each well. For competitive assays, add the [3H]D-Aspartate and this compound simultaneously.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells three times with ice-cold buffer.

  • Cell Lysis: Lyse the cells with 0.1 M NaOH.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves. For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of the radiolabeled substrate in the presence and absence of a fixed concentration of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the electrogenic currents associated with EAAT activity and their inhibition by this compound.

Materials:

  • Xenopus laevis oocytes or HEK293 cells expressing the EAAT subtype of interest.

  • Patch-clamp amplifier and recording setup.

  • Borosilicate glass pipettes.

  • Extracellular solution (e.g., 140 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Intracellular solution (e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 1 mM MgCl2, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).

  • This compound and glutamate stock solutions.

Procedure:

  • Cell Preparation: Prepare cells or oocytes expressing the target EAAT for recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply glutamate to the extracellular solution to evoke EAAT-mediated currents.

  • Inhibitor Application: Perfuse the cell with a solution containing both glutamate and varying concentrations of this compound to measure the inhibition of the transporter current.

  • Data Analysis: Analyze the current traces to determine the concentration-dependent inhibition and calculate Ki values. To investigate the effect on reverse transport, the ionic gradients can be reversed.

Signaling Pathways and Logical Relationships

The inhibition of EAATs by this compound can have significant downstream effects on neuronal signaling and survival pathways. By modulating extracellular glutamate levels, this compound can indirectly influence the activity of glutamate receptors and downstream signaling cascades.

Neuroprotection via Inhibition of Reverse Transport

Under ischemic conditions, the reversal of EAATs leads to a massive release of glutamate, triggering excitotoxicity primarily through the overactivation of NMDA receptors. This leads to an influx of Ca2+, activating a cascade of neurotoxic events including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. By preferentially inhibiting reverse transport, (-)-HIP-A can mitigate this excitotoxic cascade.

G cluster_0 Ischemic Conditions cluster_1 EAAT Function cluster_2 Neurotoxic Cascade cluster_3 Intervention ATP Depletion ATP Depletion Ionic Gradient Collapse Ionic Gradient Collapse ATP Depletion->Ionic Gradient Collapse EAAT Reverse Transport EAAT Reverse Transport Ionic Gradient Collapse->EAAT Reverse Transport Glutamate Release Glutamate Release EAAT Reverse Transport->Glutamate Release NMDA Receptor Overactivation NMDA Receptor Overactivation Glutamate Release->NMDA Receptor Overactivation Ca2+ Influx Ca2+ Influx NMDA Receptor Overactivation->Ca2+ Influx Neuronal Death Neuronal Death Ca2+ Influx->Neuronal Death (-)-HIP-A (-)-HIP-A (-)-HIP-A->EAAT Reverse Transport Inhibits

Caption: Neuroprotective mechanism of (-)-HIP-A during ischemia.

Modulation of MAPK/ERK Signaling

EAAT activity is known to influence intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Inhibition of EAATs can lead to alterations in extracellular glutamate levels, which in turn can modulate neuronal activity and signaling. The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival. Some studies suggest that inhibition of the p38 MAPK pathway can lead to an upregulation of EAAT2 expression.[7][15] While the direct effect of this compound on this pathway is not fully elucidated, its modulation of EAAT function places it in a position to influence these critical signaling cascades.

G cluster_0 EAAT Modulation cluster_1 Glutamate Homeostasis cluster_2 Downstream Signaling This compound This compound EAATs EAATs This compound->EAATs Inhibits Extracellular Glutamate Extracellular Glutamate EAATs->Extracellular Glutamate Regulates Glutamate Receptors Glutamate Receptors Extracellular Glutamate->Glutamate Receptors MAPK/ERK Pathway MAPK/ERK Pathway Glutamate Receptors->MAPK/ERK Pathway Gene Expression Gene Expression MAPK/ERK Pathway->Gene Expression Neuronal Survival/Plasticity Neuronal Survival/Plasticity Gene Expression->Neuronal Survival/Plasticity

Caption: Potential influence of this compound on the MAPK/ERK pathway.

Experimental Workflow for Characterizing Inhibition

The following diagram outlines the logical workflow for characterizing the inhibitory mechanism of this compound on a specific EAAT subtype.

G Start Start Select EAAT Subtype Select EAAT Subtype Start->Select EAAT Subtype Express in Cell Line Express in Cell Line Select EAAT Subtype->Express in Cell Line Uptake Assay Uptake Assay Express in Cell Line->Uptake Assay Electrophysiology Electrophysiology Express in Cell Line->Electrophysiology Competitive Assay Competitive Assay Uptake Assay->Competitive Assay Non-competitive Assay Non-competitive Assay Uptake Assay->Non-competitive Assay Record Transporter Currents Record Transporter Currents Electrophysiology->Record Transporter Currents Assess Reverse Transport Assess Reverse Transport Electrophysiology->Assess Reverse Transport Determine Km/Vmax Determine Km/Vmax Competitive Assay->Determine Km/Vmax Non-competitive Assay->Determine Km/Vmax Determine IC50/Ki Determine IC50/Ki Elucidate Mechanism Elucidate Mechanism Determine IC50/Ki->Elucidate Mechanism Determine Km/Vmax->Determine IC50/Ki Analyze Inhibition Analyze Inhibition Record Transporter Currents->Analyze Inhibition Assess Reverse Transport->Analyze Inhibition Analyze Inhibition->Elucidate Mechanism

Caption: Workflow for characterizing this compound's inhibition of EAATs.

Conclusion

This compound is a valuable pharmacological tool for studying the function of Excitatory Amino Acid Transporters. Its mechanism of action is multifaceted, involving a time-dependent mixed competitive and non-competitive inhibition, with a notable preference for inhibiting the reverse transport of glutamate. This latter property makes its enantiomer, (-)-HIP-A, a particularly interesting candidate for neuroprotective strategies in conditions characterized by excitotoxicity. While specific quantitative data for the racemic mixture across all EAAT subtypes remains to be fully elucidated, the detailed characterization of its enantiomers and related compounds provides a strong foundation for understanding its interaction with these critical regulators of glutamatergic neurotransmission. Further research is warranted to fully delineate the subtype selectivity of this compound and its direct impact on downstream signaling pathways, which will be crucial for the development of novel therapeutics targeting EAATs.

References

The Discovery and Synthesis of (+/-)-HIP-A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(+/-)-HIP-A, chemically known as (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its more active enantiomer, (-)-HIP-A. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide illustrates the mechanism of action of HIP-A through a signaling pathway diagram and outlines a typical experimental workflow for its investigation.

Introduction

Excitatory Amino Acid Transporters (EAATs) are a family of neurotransmitter transporters responsible for the reuptake of glutamate from the synaptic cleft, playing a crucial role in maintaining low extracellular glutamate concentrations and preventing excitotoxicity.[1][2] Dysregulation of EAAT function has been implicated in various neurological disorders, making them a key target for therapeutic intervention.[1]

This compound and its structural isomer (+/-)-HIP-B have been identified as selective inhibitors of EAATs, with potency comparable to the well-known inhibitor DL-threo-beta-benzyloxyaspartic acid (TBOA).[3] This guide focuses on the discovery and synthesis of this compound, providing researchers and drug development professionals with the necessary technical information to further explore its therapeutic potential.

Discovery and Biological Activity

The discovery of this compound emerged from structure-activity relationship studies of rigidified aspartate-glutamate analogues.[3] Initial screenings revealed that while inactive at metabotropic and ionotropic glutamate receptors, both HIP-A and HIP-B demonstrated significant inhibitory activity at glutamate transporters.[3]

Subsequent investigations focused on the enantiomers of HIP-A, revealing that the (-)-HIP-A isomer is considerably more potent than its (+)-enantiomer.[3] In studies using rat brain synaptosomes and human EAAT1-3-expressing cells, (-)-HIP-A was found to be approximately 150-fold more potent than (+)-HIP-A as an inhibitor of [3H]aspartate uptake.[3] A remarkable characteristic of (-)-HIP-A is its preferential inhibition of glutamate-induced [3H]D-aspartate release (reverse transport) at concentrations significantly lower than those required to inhibit [3H]L-glutamate uptake.[3] This selective interference with glutamate release suggests a novel strategy for neuroprotection, particularly under ischemic conditions where reverse transport of glutamate is a key contributor to neuronal damage.[3]

Quantitative Biological Data

The following table summarizes the inhibitory potency of the enantiomers of HIP-A on glutamate transporter activity.

CompoundAssaySystemIC₅₀ (μM)
(-)-HIP-A [³H]Aspartate UptakeRat Brain Synaptosomes10 - 20
[³H]Aspartate UptakehEAAT1-expressing HEK293 cells~15
[³H]Aspartate UptakehEAAT2-expressing HEK293 cells~12
[³H]Aspartate UptakehEAAT3-expressing HEK293 cells~18
(+)-HIP-A [³H]Aspartate UptakeRat Brain Synaptosomes>1500
This compound Glutamate-induced [³H]D-aspartate releaseNot Specified1.6
[³H]L-glutamate uptakeNot Specified18

Synthesis of this compound and its Enantiomers

The synthesis of the enantiomerically pure forms of HIP-A involves a multi-step process. A general overview of a synthetic route is provided below. For a detailed, step-by-step protocol, researchers should refer to the primary literature, such as Pinto, A. et al. (2008). Synthesis of enantiomerically pure HIP-A and HIP-B and investigation of their activity as inhibitors of excitatory amino acid transporters.

General Synthetic Scheme

The synthesis of isoxazole derivatives often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[4][5][6] The synthesis of the pyrrolo[3,4-d]isoxazole core of HIP-A can be achieved through a 1,3-dipolar cycloaddition reaction.[7]

Experimental Protocols

[³H]D-Aspartate Uptake Assay in Rat Brain Synaptosomes

This protocol is a representative method for assessing the inhibitory activity of compounds on glutamate transporters.

4.1.1. Preparation of Synaptosomes

  • Rapidly dissect the brain from a rat and place it in 20 volumes of ice-cold 0.32 M sucrose solution.

  • Gently homogenize the tissue in a glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes to remove large debris.

  • Centrifuge the resulting supernatant at 14,000 x g for 15 minutes at 4°C to pellet the crude synaptosomes.

  • Resuspend the synaptosomal pellet in Krebs buffer saturated with 95% O₂/5% CO₂.

  • Determine the protein concentration of the synaptosomal preparation using a suitable method (e.g., BCA assay).

4.1.2. Uptake Assay

  • In a 96-well plate, add 180 µL of the synaptosome suspension (30-80 µg protein) to each well.

  • Add 50 µL of the test compound (e.g., (-)-HIP-A) at various concentrations or a known inhibitor for defining non-specific uptake.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the uptake reaction by adding 20 µL of ³H-labeled D-aspartate.

  • Incubate the plate for a predetermined time with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/C filtermats using a cell harvester.

  • Wash the filters with ice-cold PBS.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This protocol outlines a general procedure to evaluate the neuroprotective effects of (-)-HIP-A.

4.2.1. Cell Culture

  • Culture primary cortical neurons or a suitable neuronal cell line in appropriate media.

  • Plate the cells in 96-well plates and allow them to adhere and differentiate.

4.2.2. Excitotoxicity Induction and Treatment

  • Induce excitotoxicity by exposing the neuronal cultures to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15 minutes).[8]

  • Remove the glutamate-containing medium and replace it with fresh culture medium.

  • Treat the cells with various concentrations of (-)-HIP-A.

  • Incubate the cells for 24 hours.

4.2.3. Assessment of Cell Viability

  • Measure cell viability using a standard assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Microscopically observe cell morphology for signs of apoptosis or necrosis.[8]

Mechanism of Action and Signaling Pathways

(-)-HIP-A exerts its effects by inhibiting Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for clearing glutamate from the synapse. The inhibition of EAATs by (-)-HIP-A leads to an increase in the extracellular concentration of glutamate. Under normal physiological conditions, this can lead to excitotoxicity. However, in pathological conditions such as ischemia, where a significant portion of glutamate release is mediated by the reverse transport of EAATs, the inhibitory action of (-)-HIP-A can be neuroprotective by reducing this pathological glutamate efflux.[3]

The downstream signaling pathways affected by EAAT inhibition are complex and can involve the activation of various glutamate receptors (NMDA, AMPA, and metabotropic glutamate receptors), leading to calcium influx and the activation of downstream cascades that can result in either cell survival or cell death pathways depending on the context.[9]

Visualizations

Signaling Pathway of EAAT Inhibition by (-)-HIP-A

EAAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_E Glutamate EAAT EAAT Glutamate_E->EAAT Binds Glutamate_I Glutamate EAAT->Glutamate_I Transport (Uptake) Downstream Downstream Signaling (e.g., Ca²⁺ influx, ROS production) EAAT->Downstream Modulates HIPA (-)-HIP-A HIPA->EAAT Inhibits Glutamate_I->EAAT Reverse Transport (Release) Neuroprotection Neuroprotection (Inhibition of reverse transport) Downstream->Neuroprotection Excitotoxicity Excitotoxicity (Inhibition of uptake) Downstream->Excitotoxicity

Caption: Inhibition of EAAT by (-)-HIP-A modulates glutamate transport and downstream signaling.

Experimental Workflow for (-)-HIP-A Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of this compound Separation Enantiomeric Separation Synthesis->Separation Characterization Structural Characterization (NMR, MS) Separation->Characterization Uptake_Assay [³H]D-Aspartate Uptake Assay Characterization->Uptake_Assay Neuroprotection_Assay Neuroprotection Assay Characterization->Neuroprotection_Assay IC50 Determine IC₅₀ Values Uptake_Assay->IC50 Animal_Model Animal Model of Ischemia IC50->Animal_Model Neuroprotection_Assay->Animal_Model Efficacy Evaluate Neuroprotective Efficacy Animal_Model->Efficacy

Caption: A typical experimental workflow for the synthesis and evaluation of (-)-HIP-A.

Conclusion

This compound, and specifically its (-)-enantiomer, represents a promising lead compound for the development of novel therapeutics targeting neurological disorders associated with EAAT dysfunction. Its unique profile of preferentially inhibiting reverse glutamate transport offers a potential advantage over non-selective EAAT inhibitors. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals to advance the study and potential clinical application of this intriguing molecule. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

(+/-)-HIP-A: A Technical Guide to a Selective, Non-Competitive Excitatory Amino Acid Transporter (EAAT) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-HIP-A (3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid) is a potent, non-competitive inhibitor of excitatory amino acid transporters (EAATs). It exhibits a notable preference for inhibiting glutamate-induced [³H]D-aspartate release over the uptake of [³H]L-glutamate. While displaying moderate selectivity against certain glutamate receptors, its specific inhibitory profile against individual EAAT subtypes (EAAT1-5) is not yet fully characterized in publicly available literature. This document provides a comprehensive overview of the currently available data on this compound, detailed experimental protocols for its characterization, and visualizations of its proposed mechanism and related experimental workflows.

Introduction

Excitatory amino acid transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and modulate synaptic transmission. Dysfunction of these transporters has been implicated in a variety of neurological disorders, making them a key target for therapeutic intervention.

This compound has emerged as a valuable pharmacological tool for studying the roles of EAATs. Its non-competitive mechanism of action offers a distinct advantage over competitive inhibitors, allowing for the investigation of allosteric modulation of transporter function. This guide synthesizes the current knowledge on this compound to facilitate its use in research and drug development.

Quantitative Data

The following tables summarize the known inhibitory activities of this compound. It is important to note that specific IC50 values for each EAAT subtype are not yet available in the literature; the provided data are from studies on rat brain cortex synaptosomes, which contain a mixed population of EAATs.

Table 1: Inhibitory Activity of this compound on EAAT Functions [1]

Assay ConditionIC50 (µM)Inhibition Mechanism
L-Glutamate-Induced [³H]D-Aspartate Release1.6-
[³H]L-Glutamate Uptake18Non-competitive

Table 2: Selectivity Profile of this compound against Glutamate Receptors [1]

ReceptorIC50 (µM)
AMPA43
Kainate8
NMDANo affinity
Metabotropic Glutamate ReceptorsNo affinity

Mechanism of Action

This compound acts as a non-competitive inhibitor of glutamate uptake by EAATs[1]. This suggests that it binds to an allosteric site on the transporter, rather than the glutamate binding site itself. This binding event is thought to induce a conformational change in the transporter that reduces its transport efficiency without preventing glutamate from binding.

Interestingly, this compound is significantly more potent at inhibiting glutamate-induced [³H]D-aspartate release than it is at inhibiting [³H]L-glutamate uptake[1]. This suggests a preferential interaction with the transporter conformation associated with reverse transport (efflux) or a more complex mechanism that uncouples uptake from efflux.

HIP_A_Mechanism cluster_transporter EAAT EAAT_out Outward-facing EAAT_in Inward-facing EAAT_out->EAAT_in Conformational change (Uptake) Inhibited_EAAT Inhibited Outward-facing EAAT_in->EAAT_out Reorientation Glutamate Glutamate Glutamate->EAAT_out Binds to orthosteric site HIP_A HIP_A HIP_A->EAAT_out Binds to allosteric site Inhibited_EAAT->Blocked_Transport Prevents conformational change

Figure 1: Proposed non-competitive inhibition of EAAT by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on established protocols.

[³H]L-Glutamate Uptake Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamate into nerve terminals.

Materials:

  • Synaptosomes prepared from rat cerebral cortex.

  • Krebs-Henseleit buffer (KHB), pH 7.4.

  • [³H]L-Glutamate.

  • This compound and other test compounds.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from rat cerebral cortex using a standard sucrose gradient centrifugation method.

  • Incubation: Resuspend the synaptosomal pellet in KHB. Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Uptake Initiation: Initiate glutamate uptake by adding a fixed concentration of [³H]L-Glutamate (e.g., 50 nM).

  • Uptake Termination: After a short incubation period (e.g., 2 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters.

  • Washing: Rapidly wash the filters with ice-cold KHB to remove extracellular radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]L-glutamate uptake against the concentration of this compound.

Glutamate_Uptake_Workflow start Start prep Prepare Rat Brain Synaptosomes start->prep preincubate Pre-incubate Synaptosomes with this compound prep->preincubate initiate Add [3H]L-Glutamate preincubate->initiate terminate Terminate Uptake by Filtration initiate->terminate wash Wash Filters terminate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 2: Experimental workflow for the [³H]L-Glutamate uptake assay.

Glutamate-Induced [³H]D-Aspartate Release Assay from Synaptosomes

This assay measures the ability of a compound to inhibit the reverse transport (efflux) of a pre-loaded radiolabeled substrate.

Materials:

  • Synaptosomes prepared from rat cerebral cortex.

  • Krebs-Henseleit buffer (KHB), pH 7.4.

  • [³H]D-Aspartate.

  • Unlabeled L-Glutamate.

  • This compound and other test compounds.

  • Superfusion system.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Loading: Incubate synaptosomes with [³H]D-Aspartate in KHB for 30 minutes at 37°C to allow for uptake of the radiolabel.

  • Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with KHB to establish a stable baseline of radioactivity.

  • Drug Application: Introduce this compound or vehicle into the superfusion medium and continue perfusion.

  • Stimulation of Release: Induce reverse transport by applying a high concentration of unlabeled L-Glutamate (e.g., 100 µM) to the superfusion medium.

  • Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

  • Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the fractional release of [³H]D-Aspartate in each fraction. Determine the IC50 value by plotting the percentage of inhibition of glutamate-induced release against the concentration of this compound.

Synthesis

Downstream Signaling Pathways

The direct downstream signaling consequences of non-competitive EAAT inhibition by this compound are not yet well-defined. However, by inhibiting glutamate uptake, this compound is expected to prolong the presence of glutamate in the synaptic cleft. This can lead to several downstream effects:

  • Enhanced activation of synaptic glutamate receptors: This could potentiate normal synaptic transmission.

  • Activation of extrasynaptic glutamate receptors: Prolonged glutamate spillover from the synapse can lead to the activation of extrasynaptic N-methyl-D-aspartate receptors (NMDARs), which has been linked to excitotoxicity.

  • Modulation of astrocytic signaling: Astrocytes play a key role in glutamate homeostasis and are themselves responsive to glutamate. Inhibition of astrocytic EAATs can alter astrocyte calcium signaling and the release of gliotransmitters.

The non-competitive nature of this compound's inhibition may lead to more nuanced effects on these pathways compared to competitive inhibitors, as it may not completely block transporter function but rather reduce its efficiency.

Downstream_Signaling HIP_A This compound EAAT EAAT HIP_A->EAAT Inhibits Glutamate_Uptake Decreased Glutamate Uptake EAAT->Glutamate_Uptake Mediates Extracellular_Glu Increased Extracellular Glutamate Glutamate_Uptake->Extracellular_Glu Synaptic_Receptors Enhanced Synaptic Receptor Activation Extracellular_Glu->Synaptic_Receptors Extrasynaptic_Receptors Activation of Extrasynaptic Receptors Extracellular_Glu->Extrasynaptic_Receptors Astrocyte_Signaling Altered Astrocyte Signaling Extracellular_Glu->Astrocyte_Signaling Synaptic_Plasticity Modulation of Synaptic Plasticity Synaptic_Receptors->Synaptic_Plasticity Excitotoxicity Potential for Excitotoxicity Extrasynaptic_Receptors->Excitotoxicity

Figure 3: Potential downstream consequences of EAAT inhibition by this compound.

Conclusion

This compound is a valuable research tool for investigating the complex roles of excitatory amino acid transporters. Its non-competitive mechanism of action and preferential inhibition of reverse transport provide unique avenues for exploring EAAT function. However, a significant gap in our understanding remains the lack of specific data on its selectivity for the five EAAT subtypes. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential in neurological disorders characterized by dysregulated glutamate homeostasis. This guide provides a foundation for researchers to design and interpret experiments using this selective EAAT inhibitor.

References

The Role of (+/-)-HIP-A in the Inhibition of Glutamate Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in a vast array of physiological processes. The precise regulation of extracellular glutamate concentrations is paramount, as excessive levels can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. High-affinity excitatory amino acid transporters (EAATs) are the primary mechanism for clearing glutamate from the synaptic cleft and maintaining it at low extracellular levels. The racemic compound (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, known as (±)-HIP-A, and its related compounds have emerged as potent and selective inhibitors of these transporters. This technical guide provides an in-depth analysis of the role of (±)-HIP-A and its active isomer, (-)-HIP-A, in the inhibition of glutamate transport, with a particular focus on its unique preferential inhibition of reverse glutamate transport.

Core Concepts in Glutamate Transport

Glutamate transporters are complex membrane proteins that co-transport glutamate with sodium and hydrogen ions into the cell, while counter-transporting a potassium ion out. This process is electrogenic and is driven by the electrochemical gradients of these ions across the cell membrane. Under pathological conditions, such as ischemia, the disruption of these ion gradients can cause the transporters to operate in reverse, leading to the release of glutamate into the extracellular space and exacerbating excitotoxicity.

Data Presentation: Quantitative Analysis of HIP-A and HIP-B Inhibition

The following table summarizes the quantitative data on the inhibitory activity of (-)-HIP-A and the related compound (+)-HIP-B on various glutamate transporter subtypes. (-)-HIP-A is the active isomer of the racemic (±)-HIP-A.

CompoundTransporter Subtype(s)Assay TypeMeasured ParameterValue (µM)Notes
(-)-HIP-A hEAAT1, hEAAT2, hEAAT3[³H]Aspartate UptakeIC₅₀Comparable across subtypesThe study notes comparable IC₅₀ values on the three human EAAT subtypes, suggesting broad-spectrum inhibition of forward transport.
Rat Brain Synaptosomes[³H]Aspartate UptakeIC₅₀~10Inhibition of forward glutamate uptake.
Rat Brain SynaptosomesGlutamate-induced [³H]D-Aspartate ReleaseIC₅₀Significantly lower than for uptakeDemonstrates preferential inhibition of reverse transport (glutamate release) compared to forward transport (glutamate uptake). The exact IC₅₀ value for release was not provided in the primary source, but its significantly lower potency was emphasized.
(+)-HIP-B EAAC1 (hEAAT3)Glutamate-induced Anion Currents (Forward Transport)Kᵢ11.8 ± 1.1Measured at a glutamate concentration of 20 µM.
EAAC1 (hEAAT3)Glutamate-induced Anion Currents (Reverse Transport)Kᵢ23.2 ± 2.5Measured at a glutamate concentration of 20 µM, indicating it is more potent in inhibiting forward transport.
EAAC1 (hEAAT3)Anion Currents (Homoexchange)Kᵢ19.0 ± 3.3Measured at a glutamate concentration of 20 µM.

Mechanism of Action

(-)-HIP-A: Insurmountable Inhibition and Preferential Reverse Transport Blockade

(-)-HIP-A exhibits a unique mechanism of action characterized as an "insurmountable, long-lasting impairment" of EAAT function. This suggests a non-competitive or slowly dissociating interaction with the transporter. A key feature of (-)-HIP-A is its preferential inhibition of reverse glutamate transport at concentrations significantly lower than those required to inhibit forward uptake. This property is of high therapeutic interest, as it could selectively prevent the pathological release of glutamate during events like ischemia without completely shutting down the necessary physiological clearance of glutamate.

cluster_membrane Cell Membrane EAAT_out EAAT (Outward-facing) EAAT_in EAAT (Inward-facing) EAAT_out->EAAT_in Forward Transport EAAT_inhibited EAAT (Insurmountably Inhibited) EAAT_out->EAAT_inhibited Glutamate_out Glutamate EAAT_out->Glutamate_out Releases EAAT_in->EAAT_out Reverse Transport EAAT_in->EAAT_inhibited Glutamate_in Glutamate EAAT_in->Glutamate_in Releases Extracellular Extracellular Space Intracellular Intracellular Space Glutamate_out->EAAT_out Binds Glutamate_in->EAAT_in Binds (High Intracellular Glu) HIP_A (-)-HIP-A HIP_A->EAAT_out Binds (Slowly Reversible) HIP_A->EAAT_in Preferentially Binds (Inhibits Reverse Transport)

Proposed mechanism of (-)-HIP-A insurmountable inhibition.
(+)-HIP-B: A Non-transportable Mixed Inhibitor

In contrast, the related compound (+)-HIP-B acts as a non-transportable inhibitor of the glutamate transporter EAAC1 (hEAAT3) through a mixed inhibition mechanism.[1] This means it can bind to both the free transporter and the glutamate-bound transporter, albeit with different affinities.[1] It is more potent in inhibiting forward transport compared to reverse transport.[1] Studies have shown that (+)-HIP-B likely binds to a site distinct from the glutamate binding site.[1]

E Free Transporter (E) ES Transporter-Substrate Complex (ES) E->ES + S (k1) EI Transporter-Inhibitor Complex (EI) E->EI + I (K_i) ES->E - S (k-1) ESI Transporter-Substrate-Inhibitor Complex (ESI) ES->ESI + I (αK_i) P Product (Transported Glutamate) ES->P -> E + Product (k_cat) EI->E - I EI->ESI + S (αK_m) ESI->ES - I ESI->EI - S S Substrate (Glutamate) I (+)-HIP-B

Mixed inhibition model for (+)-HIP-B on glutamate transporters.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of glutamate transport inhibitors. The following are generalized protocols based on standard assays used in the characterization of compounds like (-)-HIP-A.

[³H]Aspartate Uptake Assay in hEAAT-Expressing Cells

This assay measures the forward transport of glutamate by quantifying the uptake of radiolabeled aspartate, a substrate for EAATs, into cells engineered to express specific transporter subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cells are transiently or stably transfected with plasmids encoding the desired human EAAT subtype (hEAAT1, hEAAT2, or hEAAT3).

2. Assay Procedure:

  • Plate the transfected cells in 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cells with a Krebs-HEPES buffer.

  • Pre-incubate the cells for a specified time (e.g., 10-30 minutes) at 37°C with varying concentrations of the test compound (e.g., (-)-HIP-A).

  • Initiate the uptake by adding a solution containing a known concentration of [³H]D-aspartate and unlabeled L-glutamate.

  • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

start Start: hEAAT-expressing cells in 24-well plate wash1 Wash with Krebs-HEPES buffer start->wash1 preincubate Pre-incubate with (-)-HIP-A (various conc.) at 37°C wash1->preincubate add_substrate Add [³H]Aspartate + L-Glutamate preincubate->add_substrate incubate_uptake Incubate for 5-10 min at 37°C add_substrate->incubate_uptake terminate Terminate by washing with ice-cold buffer incubate_uptake->terminate lyse Lyse cells terminate->lyse measure_radioactivity Measure radioactivity (Scintillation Counter) lyse->measure_radioactivity measure_protein Determine protein concentration lyse->measure_protein analyze Calculate % inhibition and IC₅₀ measure_radioactivity->analyze measure_protein->analyze

Workflow for a [³H]Aspartate Uptake Assay.
Glutamate-Induced [³H]D-Aspartate Release (Reverse Transport) Assay in Synaptosomes

This assay measures the reverse transport of glutamate by quantifying the release of pre-loaded radiolabeled D-aspartate from synaptosomes, which are resealed nerve terminals.

1. Preparation of Synaptosomes:

  • Isolate synaptosomes from the desired brain region (e.g., rat cerebral cortex) using differential centrifugation and a sucrose density gradient.

2. Loading of Synaptosomes:

  • Resuspend the synaptosomal pellet in a physiological buffer.

  • Incubate the synaptosomes with [³H]D-aspartate at 37°C for a sufficient time to allow for uptake and loading of the radiolabel into the cytoplasm.

3. Release Assay:

  • After loading, wash the synaptosomes to remove extracellular radiolabel.

  • Resuspend the loaded synaptosomes in a fresh buffer and aliquot them.

  • Pre-incubate the aliquots with varying concentrations of the test compound (e.g., (-)-HIP-A) for a specified duration.

  • Induce reverse transport by adding a high concentration of unlabeled L-glutamate.

  • At various time points, take samples and separate the synaptosomes from the supernatant by rapid centrifugation or filtration.

  • Measure the radioactivity in the supernatant.

4. Data Analysis:

  • Express the release of [³H]D-aspartate as a percentage of the total radioactivity in the synaptosomes.

  • Determine the inhibitory effect of the test compound on glutamate-induced release and calculate the IC₅₀ value.

start Start: Isolated synaptosomes load Load with [³H]D-Aspartate at 37°C start->load wash Wash to remove extracellular radiolabel load->wash preincubate Pre-incubate with (-)-HIP-A (various conc.) wash->preincubate induce_release Induce reverse transport with high L-Glutamate preincubate->induce_release sample Collect supernatant at time points induce_release->sample measure_radioactivity Measure radioactivity in supernatant sample->measure_radioactivity analyze Calculate % release inhibition and IC₅₀ measure_radioactivity->analyze

References

A Technical Guide to Utilizing (+/-)-HIP-A for the Study of Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a central mechanism in a host of neurological disorders, including cerebral ischemia, traumatic brain injury, and chronic neurodegenerative diseases. The study of excitotoxic cascades is paramount for the development of effective neuroprotective therapies. A key player in regulating the concentration of the primary excitatory neurotransmitter, glutamate, in the synaptic cleft and extrasynaptic space is the family of Excitatory Amino Acid Transporters (EAATs). Under pathological conditions such as ischemia, the function of these transporters can be compromised, and they can even reverse their direction of transport, releasing glutamate into the extracellular space and exacerbating excitotoxicity.

This technical guide focuses on the application of (+/-)-HIP-A (racemic 3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid) and its active isomer, (-)-HIP-A , as a tool to investigate the mechanisms of excitotoxicity. Notably, (-)-HIP-A is a potent, non-competitive inhibitor of EAATs with a unique pharmacological profile: it preferentially inhibits the reverse transport (release) of glutamate over its forward uptake. This property makes it an invaluable tool for dissecting the contribution of transporter-mediated glutamate release to excitotoxic neuronal injury, particularly in models of ischemia.

Mechanism of Action of (-)-HIP-A

(-)-HIP-A acts as a selective inhibitor of EAATs. Its significance in the study of excitotoxicity stems from its ability to, at specific concentrations, uncouple the two primary functions of these transporters. Under ischemic conditions, characterized by energy depletion and disruption of ionic gradients, EAATs can reverse their operation, pumping glutamate out of glial cells and neurons into the extracellular space. This pathological release contributes significantly to the rise in ambient glutamate levels that triggers excitotoxicity.

(-)-HIP-A has been shown to inhibit this glutamate-induced glutamate release at concentrations significantly lower than those required to inhibit glutamate uptake.[1] This provides a therapeutic window to specifically target the pathological release of glutamate without completely shutting down its clearance from the synapse. This selective action is crucial for studying the specific role of EAAT-mediated glutamate release in the cascade of events leading to neuronal death.

Data Presentation: Quantitative Analysis of (-)-HIP-A Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of (-)-HIP-A on EAAT function and its neuroprotective effects.

ParameterValueExperimental SystemReference
IC₅₀ for [³H]L-glutamate uptake inhibition 17-18 µMRat brain cortex synaptosomesColleoni et al., 2008
IC₅₀ for L-glutamate-induced [³H]D-aspartate release inhibition 1.2-1.6 µMRat brain cortex synaptosomesColleoni et al., 2008
Neuroprotective Concentration Range 10-30 µMOrganotypic rat hippocampal slices under ischemic conditionsColleoni et al., 2008
Toxic Concentration > 100 µMOrganotypic rat hippocampal slices under ischemic conditionsColleoni et al., 2008

Experimental Protocols

Detailed methodologies for key experiments utilizing (-)-HIP-A to study excitotoxicity are provided below.

Preparation and Maintenance of Organotypic Hippocampal Slice Cultures

This protocol is adapted from the interface method and is suitable for long-term culture and excitotoxicity studies.

  • Animals: Postnatal day 6-9 rat or mouse pups.

  • Procedure:

    • Anesthetize and decapitate the pup.

    • Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection buffer (e.g., Gey's balanced salt solution with glucose).

    • Section the hippocampi into 350-400 µm thick slices using a tissue chopper.

    • Transfer the slices to a sterile, porous membrane insert (e.g., Millicell-CM).

    • Place the insert into a 6-well plate containing 1 mL of culture medium per well. The medium should be in contact with the underside of the membrane, but not covering the slice.

    • Culture Medium: A typical medium consists of 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), supplemented with glucose, glutamine, and antibiotics.

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro.

Induction of Excitotoxicity using Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in organotypic hippocampal slice cultures.

  • Materials:

    • De-gassed, glucose-free balanced salt solution (e.g., EBSS without glucose).

    • Anaerobic chamber with a gas mixture of 95% N₂ and 5% CO₂.

  • Procedure:

    • Before inducing OGD, replace the culture medium with a pre-warmed, glucose-containing balanced salt solution and allow the slices to equilibrate.

    • To initiate OGD, replace the medium with the de-gassed, glucose-free solution.

    • Place the culture plates in the anaerobic chamber and incubate at 37°C for the desired duration (e.g., 30-60 minutes).

    • To terminate OGD, remove the plates from the chamber and replace the OGD solution with pre-warmed, oxygenated culture medium.

    • Return the cultures to the standard incubator for the desired reperfusion period (e.g., 24-48 hours).

    • (-)-HIP-A (10-30 µM) can be applied before, during, or after the OGD period to assess its neuroprotective effects.

Quantification of Neuronal Death using Propidium Iodide (PI) Staining

PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cell death.

  • Procedure:

    • Add PI to the culture medium at a final concentration of 1-5 µg/mL.

    • Incubate for 30 minutes to 2 hours at 37°C.

    • Visualize the slices using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm).

    • Capture images of the hippocampal subfields (e.g., CA1, CA3, DG).

    • Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The increase in PI fluorescence is proportional to the extent of cell death.

Synaptosome Preparation and Glutamate Transport Assays

This protocol allows for the study of glutamate uptake and release in isolated nerve terminals.

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., cortex or hippocampus) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude mitochondrial and synaptosomal fraction.

    • Resuspend this pellet and layer it onto a discontinuous sucrose or Percoll gradient.

    • Centrifuge at high speed to separate the synaptosomes from other components.

    • Collect the synaptosomal fraction and wash it to remove the gradient material.

  • [³H]L-glutamate Uptake Assay:

    • Pre-incubate synaptosomes in a buffered salt solution at 37°C.

    • Add (-)-HIP-A at various concentrations and incubate for a specified time (a pre-incubation of several minutes is required for HIP-A's effect).

    • Initiate the uptake by adding [³H]L-glutamate.

    • Terminate the reaction after a short period (e.g., 1-5 minutes) by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove extracellular radiolabel.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • [³H]D-aspartate Release Assay (to measure reverse transport):

    • Load synaptosomes with [³H]D-aspartate (a non-metabolizable substrate for EAATs) by incubating them in a buffer containing the radiolabel.

    • Wash the synaptosomes to remove extracellular [³H]D-aspartate.

    • Pre-incubate the loaded synaptosomes with or without (-)-HIP-A.

    • Stimulate glutamate release by adding a high concentration of non-radiolabeled L-glutamate.

    • At various time points, take aliquots of the suspension and separate the synaptosomes from the supernatant by centrifugation or filtration.

    • Measure the radioactivity in the supernatant to quantify the amount of [³H]D-aspartate released.

Mandatory Visualizations

Excitotoxicity_Signaling_Pathway cluster_Ischemia Ischemic Insult cluster_Glutamate Glutamate Dysregulation cluster_Receptor Postsynaptic Neuron cluster_Downstream Downstream Effectors Energy Depletion Energy Depletion Ionic Gradient Collapse Ionic Gradient Collapse Energy Depletion->Ionic Gradient Collapse EAAT Reverse Transport EAAT Reverse Transport Ionic Gradient Collapse->EAAT Reverse Transport Extracellular Glutamate Increase Extracellular Glutamate Increase EAAT Reverse Transport->Extracellular Glutamate Increase NMDA Receptor Activation NMDA Receptor Activation Extracellular Glutamate Increase->NMDA Receptor Activation AMPA Receptor Activation AMPA Receptor Activation Extracellular Glutamate Increase->AMPA Receptor Activation Calcium Influx Calcium Influx NMDA Receptor Activation->Calcium Influx AMPA Receptor Activation->Calcium Influx Mitochondrial Dysfunction Mitochondrial Dysfunction Calcium Influx->Mitochondrial Dysfunction Enzyme Activation Enzyme Activation Calcium Influx->Enzyme Activation ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Apoptotic Pathways Apoptotic Pathways Mitochondrial Dysfunction->Apoptotic Pathways Neuronal Death Neuronal Death ROS Production->Neuronal Death Enzyme Activation->Neuronal Death Apoptotic Pathways->Neuronal Death (-)-HIP-A (-)-HIP-A (-)-HIP-A->EAAT Reverse Transport Inhibits

Caption: Signaling pathway of excitotoxicity under ischemic conditions and the point of intervention by (-)-HIP-A.

Experimental_Workflow cluster_Preparation Model Preparation cluster_Treatment Experimental Treatment cluster_Analysis Data Acquisition and Analysis Organotypic Slice Culture Organotypic Slice Culture OGD Induction OGD Induction Organotypic Slice Culture->OGD Induction (-)-HIP-A Application (-)-HIP-A Application OGD Induction->(-)-HIP-A Application Control Group Control Group OGD Induction->Control Group Propidium Iodide Staining Propidium Iodide Staining (-)-HIP-A Application->Propidium Iodide Staining Control Group->Propidium Iodide Staining Fluorescence Microscopy Fluorescence Microscopy Propidium Iodide Staining->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Statistical Analysis Statistical Analysis Image Analysis->Statistical Analysis

Caption: A typical experimental workflow for assessing the neuroprotective effects of (-)-HIP-A in a model of ischemic excitotoxicity.

References

An In-depth Technical Guide to (+/-)-HIP-A: A Novel Excitatory Amino Acid Transporter Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-HIP-A, chemically known as (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs). EAATs are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission. Dysregulation of EAAT function has been implicated in a variety of neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases. This compound and its enantiomers represent valuable research tools for investigating the physiological and pathological roles of EAATs. This technical guide provides a comprehensive overview of the research applications of this compound in neuroscience, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by inhibiting the function of EAATs. The (-)-enantiomer, (-)-HIP-A, has been shown to be particularly interesting due to its preferential inhibition of reverse glutamate transport (glutamate release) over forward transport (glutamate uptake). This unique mechanism of action makes (-)-HIP-A a promising candidate for neuroprotection in conditions of excessive glutamate release, such as cerebral ischemia.

The inhibition of EAATs by HIP-A isomers has been characterized as a mixed type of inhibition, suggesting that it may not bind directly to the glutamate binding site but rather to an allosteric site on the transporter. This is in contrast to competitive inhibitors like DL-threo-β-benzyloxyaspartate (TBOA).

Quantitative Data

The inhibitory potency of the stereoisomers of HIP-A and the related compound HIP-B has been determined in various experimental preparations. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency (IC50) of HIP-A and HIP-B Isomers on [³H]D-Aspartate Uptake in Rat Brain Cortex Synaptosomes

CompoundIC50 (µM)
(+)-HIP-A>1000
(-)-HIP-A18 ± 2
(+)-HIP-B8.3 ± 1.2
(-)-HIP-B>1000

Table 2: Inhibitory Potency (IC50) of HIP-A and HIP-B Isomers on [³H]D-Aspartate Uptake in HEK293 Cells Expressing Human EAAT Subtypes

CompoundhEAAT1 (IC50, µM)hEAAT2 (IC50, µM)hEAAT3 (IC50, µM)
(+)-HIP-A>1000>1000>1000
(-)-HIP-A10 ± 112 ± 120 ± 3
(+)-HIP-B54 ± 723 ± 38 ± 1
(-)-HIP-B>1000>1000>1000

Signaling Pathways and Experimental Workflows

Signaling Pathway of EAAT Function and Inhibition

The following diagram illustrates the role of EAATs in glutamate homeostasis and the proposed mechanism of action for (-)-HIP-A.

EAAT_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Vesicular Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate_Synapse Glutamate Glutamate_Release->Glutamate_Synapse NMDA_Receptor NMDA Receptor Glutamate_Synapse->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate_Synapse->AMPA_Receptor EAAT EAAT1/2 Glutamate_Synapse->EAAT Uptake Postsynaptic_Effect Excitatory Postsynaptic Potential NMDA_Receptor->Postsynaptic_Effect AMPA_Receptor->Postsynaptic_Effect Glutamate_Uptake Glutamate Uptake EAAT->Glutamate_Uptake Reverse_Transport Reverse Transport (Ischemia) EAAT->Reverse_Transport Negative_HIPA (-)-HIP-A Negative_HIPA->Reverse_Transport Inhibits

EAAT signaling and (-)-HIP-A inhibition.
Experimental Workflow for [³H]-D-Aspartate Uptake Assay

This diagram outlines the key steps in a typical radiolabeled substrate uptake assay to measure EAAT inhibition.

Uptake_Assay_Workflow Start Start Prepare_Synaptosomes Prepare Synaptosomes or EAAT-expressing cells Start->Prepare_Synaptosomes Preincubation Pre-incubate with This compound or vehicle Prepare_Synaptosomes->Preincubation Add_Radioligand Add [³H]-D-Aspartate Preincubation->Add_Radioligand Incubation Incubate at 37°C Add_Radioligand->Incubation Terminate_Uptake Terminate uptake by rapid filtration Incubation->Terminate_Uptake Wash Wash filters to remove unbound radioligand Terminate_Uptake->Wash Scintillation_Counting Quantify radioactivity using liquid scintillation counting Wash->Scintillation_Counting Analyze_Data Analyze data to determine IC50 values Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Enantiomeric Properties of HIP-A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the enantiomeric properties of (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid (HIP-A), a selective inhibitor of excitatory amino acid transporters (EAATs). This document details the synthesis, chiral separation, and differential biological activities of the HIP-A enantiomers, presenting key data in a structured format, outlining experimental methodologies, and visualizing relevant workflows.

Introduction to HIP-A and its Enantiomers

HIP-A is a potent and selective inhibitor of the high-affinity, sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). These transporters play a critical role in maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity. The chiral nature of HIP-A gives rise to two enantiomers, (+)-HIP-A and (-)-HIP-A, which exhibit significant differences in their biological activity.

Synthesis and Chiral Separation

The synthesis of enantiomerically pure (+)-HIP-A and (-)-HIP-A has been achieved, allowing for the detailed investigation of their individual pharmacological profiles.[1] The separation of the racemic mixture is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of Biological Activity

The primary biological activity of HIP-A enantiomers is the inhibition of EAATs. The inhibitory potency of each enantiomer has been evaluated against human EAAT subtypes 1, 2, and 3 (hEAAT1, hEAAT2, and hEAAT3) and in rat brain synaptosomes.

A key finding is that the inhibitory activity of HIP-A resides almost exclusively in the (-)-enantiomer.[1]

Table 1: Relative Inhibitory Potency of HIP-A Enantiomers

EnantiomerRelative Potency vs. (+)-HIP-A (inhibition of [3H]aspartate uptake)Target Systems
(-)-HIP-A~150-fold more potentRat brain synaptosomes, hEAAT1-3 expressing cells
(+)-HIP-ABaselineRat brain synaptosomes, hEAAT1-3 expressing cells

Note: Specific IC50 values for each enantiomer against individual hEAAT subtypes were not publicly available in the searched literature. The data presented reflects the reported relative potency.[1]

Furthermore, (-)-HIP-A has been shown to preferentially inhibit the reverse transport of glutamate (glutamate release) at concentrations lower than those required to inhibit glutamate uptake.[1] This suggests a unique mechanism of action that could be particularly relevant under conditions of ischemia where glutamate reverse transport is a key contributor to excitotoxicity.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of HIP-A enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Separation of HIP-A Enantiomers

A detailed experimental protocol for the preparative chiral HPLC separation of HIP-A enantiomers is crucial for obtaining enantiomerically pure samples for biological testing. While the specific column and mobile phase composition for HIP-A are proprietary to the original researchers, a general methodology can be outlined.

Objective: To separate and isolate the (+) and (-) enantiomers of HIP-A from a racemic mixture.

Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Racemic HIP-A sample.

General Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents. The optimal composition is determined through method development to achieve baseline separation of the enantiomers.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Dissolve the racemic HIP-A in a suitable solvent, ensuring complete dissolution.

  • Injection: Inject the dissolved sample onto the column.

  • Elution and Detection: The enantiomers are separated as they pass through the chiral stationary phase. The separated enantiomers are detected by the UV detector as they elute from the column.

  • Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

  • Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.) of each isolated enantiomer.

[³H]D-Aspartate Uptake Assay in hEAAT-Expressing Cells

This assay is a standard method to determine the inhibitory activity of compounds on specific EAAT subtypes expressed in a cell line.

Objective: To measure the inhibition of radiolabeled substrate uptake by HIP-A enantiomers in cells expressing a specific hEAAT subtype.

Materials:

  • HEK293 cells stably expressing hEAAT1, hEAAT2, or hEAAT3.

  • Cell culture medium and reagents.

  • [³H]D-aspartate (radiolabeled substrate).

  • Krebs-Henseleit buffer (or similar physiological buffer).

  • Test compounds: (+)-HIP-A and (-)-HIP-A at various concentrations.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the hEAAT-expressing cells in appropriate multi-well plates until they reach a suitable confluency.

  • Pre-incubation: On the day of the assay, wash the cells with Krebs-Henseleit buffer. Pre-incubate the cells with varying concentrations of the test compounds ((+)-HIP-A or (-)-HIP-A) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]D-aspartate to each well.

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake. This timing should be within the linear range of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values for each enantiomer by plotting the percentage of inhibition of [³H]D-aspartate uptake against the logarithm of the compound concentration.

[³H]D-Aspartate Uptake Assay in Rat Brain Synaptosomes

This ex vivo assay measures the inhibitory activity of compounds on native EAATs present in nerve terminals.

Objective: To assess the inhibitory effect of HIP-A enantiomers on glutamate transporter activity in a preparation of rat brain nerve terminals.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus).

  • Sucrose solution (e.g., 0.32 M).

  • Homogenizer and centrifuge.

  • Krebs-Henseleit buffer.

  • [³H]D-aspartate.

  • Test compounds: (+)-HIP-A and (-)-HIP-A.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize the rat brain tissue in ice-cold sucrose solution. Centrifuge the homogenate to pellet the synaptosomes (nerve terminals). Resuspend the synaptosomal pellet in Krebs-Henseleit buffer.

  • Pre-incubation: Pre-incubate the synaptosomal suspension with different concentrations of the HIP-A enantiomers or vehicle at 37°C.

  • Uptake Initiation: Add [³H]D-aspartate to start the uptake reaction.

  • Incubation: Incubate the mixture for a defined period at 37°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the incubation medium.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 values for each enantiomer as described for the cell-based assay.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of HIP-A is the direct inhibition of excitatory amino acid transporters. By blocking these transporters, HIP-A increases the extracellular concentration and dwell time of glutamate in the synaptic cleft. This can have various downstream effects on glutamatergic neurotransmission and neuronal excitability.

At present, there is no direct evidence in the reviewed literature to suggest that HIP-A or its enantiomers modulate specific intracellular signaling pathways independent of their EAAT inhibitory activity. The neuroprotective effects observed with (-)-HIP-A are likely a consequence of its preferential inhibition of glutamate reverse transport, which mitigates excitotoxic damage under pathological conditions like ischemia.

Visualizations

Experimental Workflow for Characterization of HIP-A Enantiomers

The following diagram illustrates the general workflow for the synthesis, separation, and biological evaluation of HIP-A enantiomers.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_evaluation Biological Evaluation racemic_synthesis Racemic Synthesis of HIP-A chiral_hplc Chiral HPLC Separation racemic_synthesis->chiral_hplc plus_hipa (+)-HIP-A chiral_hplc->plus_hipa minus_hipa (-)-HIP-A chiral_hplc->minus_hipa cell_assay [3H]D-Aspartate Uptake Assay (hEAAT-expressing cells) plus_hipa->cell_assay synaptosome_assay [3H]D-Aspartate Uptake Assay (Rat Brain Synaptosomes) plus_hipa->synaptosome_assay minus_hipa->cell_assay minus_hipa->synaptosome_assay ic50_determination IC50 Determination cell_assay->ic50_determination synaptosome_assay->ic50_determination data_analysis Comparative Potency Analysis ic50_determination->data_analysis

Caption: Workflow for the characterization of HIP-A enantiomers.

Conclusion

The enantiomers of HIP-A exhibit a pronounced stereoselectivity in their ability to inhibit excitatory amino acid transporters. The (-)-enantiomer is significantly more potent than the (+)-enantiomer, making it the eutomer for this pharmacological activity. The preferential inhibition of glutamate reverse transport by (-)-HIP-A highlights a potentially valuable therapeutic mechanism for neuroprotection. Further investigation into the precise binding interactions of each enantiomer with the EAATs and a more detailed characterization of their effects on synaptic transmission are warranted.

References

The Impact of (+/-)-HIP-A on Synaptic Glutamate Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-HIP-A is a potent inhibitor of excitatory amino acid transporters (EAATs), demonstrating a unique profile of action that preferentially targets reverse glutamate transport over forward uptake. This characteristic positions this compound as a significant tool for investigating the nuanced roles of glutamate transporters in synaptic transmission and as a potential therapeutic agent in conditions marked by glutamate excitotoxicity, such as cerebral ischemia. This technical guide provides a comprehensive overview of the effects of this compound on synaptic glutamate levels, consolidating available quantitative data, detailing experimental methodologies, and visualizing relevant pathways.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation in the synaptic cleft is critical for normal neuronal function. Excitatory amino acid transporters (EAATs) are the primary mechanism for clearing glutamate from the extracellular space, thereby preventing excitotoxicity. The transporter can operate in two directions: forward transport (uptake) removes glutamate from the synapse, while reverse transport can release glutamate into the synapse under certain pathological conditions like ischemia.

This compound ((+/-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid) and its active enantiomer, (-)-HIP-A, are novel glutamate transporter inhibitors that have garnered attention for their neuroprotective properties. Unlike broad-spectrum inhibitors, (-)-HIP-A exhibits a preferential inhibition of reverse glutamate transport, offering a targeted approach to mitigating glutamate-mediated neurotoxicity.

Quantitative Data on this compound's Inhibition of Glutamate Transport

The following tables summarize the quantitative data on the inhibitory effects of (-)-HIP-A, the active enantiomer of this compound, on glutamate transport.

Table 1: Inhibitory Potency (IC₅₀) of (-)-HIP-A on Glutamate Uptake [1]

PreparationTransporter SubtypeIC₅₀ (µM)
Rat Brain SynaptosomesEndogenous EAATs4.5 ± 0.6
hEAAT1-expressing cellshEAAT17.8 ± 1.1
hEAAT2-expressing cellshEAAT25.2 ± 0.7
hEAAT3-expressing cellshEAAT36.5 ± 0.9

Table 2: Inhibition of Glutamate Uptake vs. Reverse Transport by (-)-HIP-A in Rat Brain Synaptosomes [1]

ProcessIC₅₀ (µM)
[³H]L-Glutamate Uptake25 ± 4
Glutamate-induced [³H]D-Aspartate Release (Reverse Transport)3.5 ± 0.5

Table 3: Kinetic Parameters of Glutamate Uptake in the Presence of (-)-HIP-A

Cell TypeConditionKₘVₘₐₓReference
hEAAT2-expressing HEK293 cellsControl38 ± 5 µM100%[2]
(-)-HIP-A (30 min pre-incubation)120 ± 16 µM55 ± 3% of control[2]
(-)-HIP-A (concomitant addition)234 ± 24 µMNo significant change[2]
Rat Brain Cortex SynaptosomesControl11 ± 2 µM100%[3]
(-)-HIP-A (7 min pre-incubation)No significant changeSignificantly lowered[3]
(-)-HIP-A (concomitant addition)52 ± 7 µMNo significant change[3]

Mechanism of Action of this compound

This compound acts as an inhibitor of EAATs. The data strongly suggest that its active enantiomer, (-)-HIP-A, exhibits a mixed-type inhibition of glutamate uptake, particularly when pre-incubated with the transporters. This indicates that it can bind to a site other than the glutamate binding site, affecting both the affinity of the transporter for glutamate (Kₘ) and the maximum rate of transport (Vₘₐₓ). When applied simultaneously with glutamate, it acts as a competitive inhibitor, suggesting it can also compete with glutamate for the binding site.

Crucially, (-)-HIP-A is significantly more potent at inhibiting the reverse transport of glutamate than its forward uptake[1]. This preferential action is key to its neuroprotective effects. During pathological conditions such as ischemia, the ionic gradients across the neuronal membrane can collapse, causing EAATs to run in reverse and release glutamate into the synaptic cleft, exacerbating excitotoxicity. By preferentially blocking this reverse transport, (-)-HIP-A can reduce the pathological increase in synaptic glutamate without completely shutting down its necessary clearance by forward uptake.

cluster_synapse Synapse Glutamate_Vesicle Glutamate Vesicle Synaptic_Cleft Synaptic Cleft (Glutamate) Glutamate_Vesicle->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Binds to Receptors EAAT EAAT Synaptic_Cleft->EAAT Forward Transport (Uptake) EAAT->Synaptic_Cleft Reverse Transport (Release) HIPA This compound HIPA->EAAT Inhibits

Mechanism of this compound on Glutamate Transport

Experimental Protocols

[³H]D-Aspartate/ [³H]L-Glutamate Uptake Assay

This assay measures the rate of glutamate transporter activity by quantifying the uptake of a radiolabeled substrate.

Materials:

  • Synaptosomes or cells expressing EAATs

  • Krebs-Henseleit buffer (KHB)

  • [³H]D-Aspartate or [³H]L-Glutamate

  • This compound or its enantiomers

  • Scintillation fluid and counter

Protocol:

  • Preparation: Prepare synaptosomes from rat brain cortex or culture cells expressing the desired EAAT subtype.

  • Pre-incubation: Resuspend the synaptosomes/cells in KHB. Pre-incubate the preparation with the desired concentration of this compound or vehicle for a specified time (e.g., 7-30 minutes) at 37°C. For concomitant addition experiments, the inhibitor is added at the same time as the substrate.

  • Initiation of Uptake: Add a known concentration of [³H]D-Aspartate or [³H]L-Glutamate to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 1-5 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB to remove extracellular radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity in the inhibitor-treated samples to the vehicle-treated controls to determine the percent inhibition and calculate IC₅₀ values. For kinetic studies, vary the substrate concentration to determine Kₘ and Vₘₐₓ.

Start Start Prepare_Synaptosomes Prepare Synaptosomes/ EAAT-expressing Cells Start->Prepare_Synaptosomes Preincubate Pre-incubate with This compound or Vehicle Prepare_Synaptosomes->Preincubate Add_Radiolabel Add [³H]Glutamate/ [³H]Aspartate Preincubate->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Terminate Terminate by Rapid Filtration Incubate->Terminate Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Terminate->Measure_Radioactivity Analyze Analyze Data (IC₅₀, Kₘ, Vₘₐₓ) Measure_Radioactivity->Analyze End End Analyze->End

Workflow for Glutamate Uptake Assay
Glutamate-induced [³H]D-Aspartate Release (Reverse Transport) Assay

This assay measures the ability of an inhibitor to block the release of a pre-loaded radiolabeled substrate, mimicking reverse transport.

Materials:

  • Synaptosomes

  • KHB

  • [³H]D-Aspartate

  • Unlabeled L-Glutamate

  • This compound or its enantiomers

  • Scintillation fluid and counter

Protocol:

  • Loading: Incubate synaptosomes with [³H]D-Aspartate in KHB to allow for uptake and loading of the radiolabel into the cytoplasm.

  • Washing: Wash the synaptosomes to remove extracellular [³H]D-Aspartate.

  • Pre-incubation: Resuspend the loaded synaptosomes and pre-incubate with this compound or vehicle for a specified duration.

  • Stimulation of Release: Induce reverse transport by adding a high concentration of unlabeled L-Glutamate.

  • Sampling: At various time points, take aliquots of the suspension and separate the extracellular medium from the synaptosomes by rapid centrifugation or filtration.

  • Quantification: Measure the radioactivity in the supernatant (extracellular medium) using a scintillation counter.

  • Analysis: Compare the amount of [³H]D-Aspartate released in the presence of the inhibitor to the control to determine the extent of inhibition.

Signaling Pathways

Currently, there is a lack of direct evidence from the performed searches linking this compound to specific intracellular signaling cascades. The neuroprotective effects observed are primarily attributed to its direct action on glutamate transporters, which reduces excitotoxic damage. Future research is needed to investigate potential downstream signaling pathways that may be modulated by the altered synaptic glutamate dynamics induced by this compound. The initial hypothesis involving the "Hippo" signaling pathway was not substantiated by the literature found in relation to this compound.

HIPA This compound EAAT_Inhibition Inhibition of EAAT (Preferential for Reverse Transport) HIPA->EAAT_Inhibition Reduced_Glu_Release Reduced Pathological Glutamate Release EAAT_Inhibition->Reduced_Glu_Release Neuroprotection Neuroprotection Reduced_Glu_Release->Neuroprotection Downstream_Signaling Downstream Signaling Pathways (Area for Future Research) Neuroprotection->Downstream_Signaling

Proposed Mechanism of Neuroprotection by this compound

Conclusion and Future Directions

This compound and its active enantiomer, (-)-HIP-A, are valuable pharmacological tools for the study of glutamate transport. Their unique property of preferentially inhibiting reverse glutamate transport makes them particularly interesting for investigating the pathological roles of EAATs in conditions like ischemia. The available data robustly demonstrate their inhibitory effects on glutamate uptake and release in synaptosomal and cell-based assays.

However, to fully understand the impact of this compound on synaptic function, further research is required in the following areas:

  • Direct Measurement of Synaptic Glutamate: Utilizing techniques such as in vivo microdialysis or glutamate-sensitive electrodes to directly quantify the changes in synaptic and extrasynaptic glutamate concentrations in response to this compound under both physiological and pathological conditions.

  • Electrophysiological Studies: Characterizing the effects of this compound on excitatory postsynaptic currents (EPSCs), paired-pulse facilitation (PPF), and long-term potentiation (LTP) to determine the functional consequences of its action on synaptic transmission and plasticity.

  • Investigation of Downstream Signaling: Elucidating whether the neuroprotective effects of this compound involve the modulation of specific intracellular signaling pathways beyond the direct inhibition of glutamate transport.

A deeper understanding of these aspects will be crucial for the potential development of this compound and related compounds as therapeutic agents for neurological disorders associated with glutamate excitotoxicity.

References

Methodological & Application

Application Notes and Protocols for the Selective α1A-Adrenoceptor Agonist A-61603

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed experimental protocols for the use of A-61603, a potent and highly selective α1A-adrenoceptor agonist, in cell culture experiments. Due to the lack of specific information available for a compound designated as "(+/-)-HIP-A," this document focuses on A-61603 as a representative and well-characterized tool for studying α1A-adrenoceptor function.

The α1A-adrenoceptor, a subtype of the α1-adrenergic G-protein coupled receptor, plays a crucial role in various physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission.[1][2] A-61603's high selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of the α1A-adrenoceptor subtype in cellular signaling and function, minimizing off-target effects that can be observed with less selective agonists like norepinephrine and phenylephrine.[2][3]

Mechanism of Action and Signaling Pathway

A-61603 selectively binds to and activates the α1A-adrenoceptor. This receptor is primarily coupled to the Gq family of G-proteins.[1] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response. Additionally, α1A-adrenoceptor activation can stimulate other signaling cascades, including the ERK1/2-phosphorylation pathway.[2][3]

Signaling Pathway of A-61603 via the α1A-Adrenoceptor

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A61603 A-61603 a1A_AR α1A-Adrenoceptor A61603->a1A_AR Binds to Gq Gq a1A_AR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling (e.g., ERK1/2) PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: A-61603 activates the α1A-adrenoceptor, initiating a Gq-PLC signaling cascade.

Quantitative Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of A-61603 for the human α1-adrenoceptor subtypes. The high affinity and potency for the α1A subtype, coupled with significantly lower affinity for α1B and α1D subtypes, highlights its selectivity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - Calcium Mobilization
A-61603 α1A 0.5 0.3
α1B>1000>1000
α1D>1000>1000

Data compiled from publicly available pharmacological studies. Values can vary based on the specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments using A-61603 in cell culture.

General Cell Culture and Maintenance

This protocol describes the basic steps for maintaining a cell line endogenously or recombinantly expressing the α1A-adrenoceptor, such as Chinese Hamster Ovary (CHO) cells stably transfected with the human α1A-adrenoceptor.

Materials:

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418 if applicable)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks with complete medium in a humidified incubator.

  • When cells reach 80-90% confluency, aspirate the medium.

  • Wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and plate into new flasks or plates at the desired density.

  • Change the medium every 2-3 days.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the α1A-adrenoceptor by A-61603.

Experimental Workflow for Calcium Mobilization Assay

calcium_assay_workflow start Start plate_cells Plate cells expressing α1A-adrenoceptor in a 96-well plate start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate_24h->load_dye incubate_dye Incubate for 30-60 min at 37°C load_dye->incubate_dye wash_cells Wash cells to remove extracellular dye incubate_dye->wash_cells add_agonist Add varying concentrations of A-61603 wash_cells->add_agonist measure_fluorescence Measure fluorescence intensity over time using a plate reader add_agonist->measure_fluorescence analyze_data Analyze data to determine EC50 and dose-response curve measure_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vivo Studies with (+/-)-HIP-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-HIP-A, the racemic form of 3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a potent, non-competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). By blocking these transporters, this compound can modulate glutamatergic neurotransmission. Notably, its active enantiomer, (-)-HIP-A, has demonstrated neuroprotective effects by preferentially inhibiting the reverse transport of glutamate (glutamate release) over glutamate reuptake. This unique mechanism of action makes this compound a valuable research tool for investigating the role of glutamate excitotoxicity in various neurological disorders and for exploring potential therapeutic interventions.

These application notes provide a comprehensive overview of the use of this compound in in vivo studies, including its mechanism of action, suggested experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound exerts its effects by non-competitively inhibiting EAATs, which are crucial for maintaining low extracellular glutamate concentrations in the central nervous system. Excessive glutamate can lead to excitotoxicity, a process implicated in neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.

The active component, (-)-HIP-A, has been shown to be particularly effective at preventing the release of glutamate from astrocytes via transporter reversal, a phenomenon that can occur under pathological conditions like ischemia. By inhibiting this reverse transport, (-)-HIP-A helps to mitigate the excitotoxic cascade.

Signaling Pathway of Glutamate Excitotoxicity and EAAT Inhibition

Ischemia Ischemia / Pathological Insult Energy_Depletion Energy Depletion (↓ATP) Ischemia->Energy_Depletion Ion_Gradient_Disruption Ionic Gradient Disruption (↑ intracellular Na+) Energy_Depletion->Ion_Gradient_Disruption EAAT_Reversal EAAT Reverse Transport Ion_Gradient_Disruption->EAAT_Reversal Glutamate_Release ↑ Extracellular Glutamate EAAT_Reversal->Glutamate_Release NMDA_R_Activation NMDA Receptor Overactivation Glutamate_Release->NMDA_R_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R_Activation->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity HIP_A This compound HIP_A->EAAT_Reversal

Caption: Signaling cascade in excitotoxicity and the inhibitory action of this compound.

Data Presentation

For clear and concise presentation of in vivo study results, all quantitative data should be summarized in tables. This allows for easy comparison between treatment groups.

Table 1: Example of Pharmacokinetic Data Summary

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound Intravenous5
Intraperitoneal10
Oral20
Vehicle (as appropriate)-

Table 2: Example of Efficacy Data in an Animal Model of Stroke

Treatment GroupDose (mg/kg)nNeurological Deficit Score (mean ± SEM)Infarct Volume (mm³; mean ± SEM)
Sham -10
Vehicle -10
This compound 510
This compound 1010
This compound 2010

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo effects of this compound. These protocols are based on common practices for testing neuroprotective agents and may require optimization for specific research questions and animal models.

Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To determine the efficacy of this compound in reducing brain injury following ischemic stroke.

Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS, or a suitable solvent for this compound)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Neurological scoring scale

Experimental Workflow:

Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Baseline_Measurements Baseline Neurological Assessment Randomization->Baseline_Measurements MCAO_Surgery MCAO Surgery Baseline_Measurements->MCAO_Surgery Drug_Administration This compound or Vehicle Administration MCAO_Surgery->Drug_Administration Reperfusion Reperfusion Drug_Administration->Reperfusion Post_Op_Monitoring Post-operative Monitoring Reperfusion->Post_Op_Monitoring Neurological_Scoring Neurological Scoring (24h, 48h, 72h) Post_Op_Monitoring->Neurological_Scoring Euthanasia_Tissue_Collection Euthanasia and Brain Collection (72h) Neurological_Scoring->Euthanasia_Tissue_Collection Infarct_Volume_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia_Tissue_Collection->Infarct_Volume_Analysis Data_Analysis Data Analysis Infarct_Volume_Analysis->Data_Analysis

Caption: Experimental workflow for the MCAO in vivo model.

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.

  • Randomization: Randomly assign animals to different treatment groups (sham, vehicle, and various doses of this compound).

  • Anesthesia and Surgery: Anesthetize the rat using isoflurane. Perform the MCAO surgery using the intraluminal filament method to occlude the middle cerebral artery for a defined period (e.g., 90 minutes).

  • Drug Administration: Prepare a stock solution of this compound in a suitable vehicle. The route of administration (e.g., intravenous, intraperitoneal) and the timing relative to the ischemic insult (pre-, during, or post-ischemia) should be determined based on the experimental design. Due to its chemical structure, intraperitoneal or intravenous administration is recommended to ensure bioavailability. A starting dose range of 5-20 mg/kg can be considered, but dose-response studies are crucial.

  • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

  • Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care, including analgesics and hydration.

  • Neurological Assessment: At 24, 48, and 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the animals and perfuse the brains. Section the brains and stain with TTC to visualize the infarct area. Calculate the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological scores and infarct volumes between the different treatment groups using appropriate statistical tests.

Protocol 2: Pharmacokinetic Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile of this compound following different routes of administration.

Animal Model: Male Sprague-Dawley rats (250-300 g) or CD-1 mice (25-30 g).

Materials:

  • This compound

  • Vehicle

  • Cannulation supplies (for intravenous administration and blood sampling)

  • Blood collection tubes (containing anticoagulant)

  • Analytical equipment (e.g., LC-MS/MS) for quantifying this compound in plasma

Procedure:

  • Animal Preparation: For intravenous administration, cannulate the jugular vein for drug infusion and the carotid artery or tail vein for blood sampling. For other routes (intraperitoneal, oral), cannulation for blood sampling is still recommended for frequent sampling.

  • Drug Administration: Administer a known dose of this compound via the desired route (e.g., IV bolus, IP injection, oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life.

Concluding Remarks

This compound is a promising research tool for investigating the role of glutamate transporters and excitotoxicity in the central nervous system. The protocols outlined above provide a framework for conducting in vivo studies to evaluate its neuroprotective potential and pharmacokinetic properties. Researchers should carefully consider the experimental design, including the choice of animal model, dose, route, and timing of administration, to obtain meaningful and reproducible results. Due to the limited publicly available in vivo data for the racemic mixture, initial dose-finding and tolerability studies are highly recommended.

Application Notes and Protocols for Hippo Pathway Modulators in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Dosage and Methodologies for Neuroprotection Assays Using Modulators of the Hippo Signaling Pathway.

Note: Initial searches for a compound specifically named "(+/-)-HIP-A" did not yield relevant results in the context of neuroprotection. The following application notes focus on small molecule modulators of the highly relevant Hippo signaling pathway, which plays a crucial role in cell survival, apoptosis, and proliferation in the nervous system.[1][2]

Introduction to the Hippo Signaling Pathway in Neuroprotection

The Hippo signaling pathway is an evolutionarily conserved cascade that primarily regulates organ size by controlling cell proliferation and apoptosis.[2] Core components of this pathway include the serine/threonine kinases MST1/2 and LATS1/2, and the transcriptional co-activators YAP and TAZ. When the Hippo pathway is active, MST1/2 phosphorylates and activates LATS1/2, which in turn phosphorylates YAP and TAZ. This phosphorylation leads to their cytoplasmic retention and degradation, preventing them from entering the nucleus and activating transcription factors, primarily the TEAD family, which are involved in cell proliferation and survival.

In the context of the nervous system, dysregulation of the Hippo pathway has been implicated in various neurological disorders. Activation of the pathway, particularly the MST1 kinase, can promote neuronal cell death.[1][3][4] Conversely, inhibition of the Hippo pathway, leading to the activation of YAP/TAZ, has shown neuroprotective effects in models of neurodegeneration and brain injury.[4][5][6] Therefore, small molecule inhibitors of the Hippo pathway are of significant interest for developing neuroprotective therapies.

Quantitative Data: Effective Dosages of Hippo Pathway Modulators

The following tables summarize the effective concentrations and dosages of various small molecule inhibitors targeting different components of the Hippo signaling pathway in both in vitro and in vivo models relevant to neuroprotection and related cellular processes.

Table 1: In Vitro Concentrations of Hippo Pathway Inhibitors
CompoundTargetCell LineAssayEffective ConcentrationReference(s)
XMU-MP-1 MST1/2 KinaseHT22 (mouse hippocampal neuronal cells)High Glucose/Palmitic Acid/IL-1β induced injuryNot specified, but reduces neuronal apoptosis[7]
HepG2 (human liver cancer cells)Inhibition of MOB1, LATS1/2, and YAP phosphorylation0.1 - 10 µM[8]
GA-017 LATS1/2 KinaseSKOV3 (human ovarian cancer cells)Cell growth promotionEC50: 3.51 ± 0.26 μM[9]
TDI-011536 LATS1/2 KinaseHEK293A cellsSuppression of pYAPIC50: 40.8 ± 4.5 nM[10]
Human Retinal OrganoidsReduction of pYAP3 µM (~80% reduction)[10]
Verteporfin YAP/TEAD InteractionNeuroblastoma cell lines (GI-ME-N, SH-SY5Y)Cell viability5 µM[11]
HeLa cellsCell viability2 µM and 5 µM[12]
Endometrial cancer cellsCell viability10 nM[13]
Dasatinib Src/Abl Kinase (attenuates microglial activation)BV2 microglial cellsLPS-induced inflammation100 nM, 250 nM[14][15]
Primary murine microgliaAβ oligomer-induced inflammation100 pM (attenuated TNF-α secretion)[16]
Table 2: In Vivo Dosages of Hippo Pathway Modulators
CompoundModel OrganismDisease ModelDosageRoute of AdministrationOutcomeReference(s)
XMU-MP-1 RatSporadic Alzheimer's Disease (ICV-STZ injection)0.5 mg/kgIntraperitoneal (i.p.), every 48h for two weeksImproved cognitive deficits, reduced Aβ deposition and tau phosphorylation[7][17]
MouseDSS-induced colitis1-3 mg/kgIntraperitoneal (i.p.)Ameliorated colitis[18]
TDI-011536 MouseGeneral in vivo activity50, 100, 200 mg/kgIntraperitoneal (i.p.)Suppressed YAP phosphorylation in multiple organs[19]
Dasatinib MouseLPS-induced neuroinflammation20 mg/kgIntraperitoneal (i.p.) or Oral (p.o.), daily for 4 daysSuppressed microglial/astrocyte activation[14]

Experimental Protocols

In Vitro Neuroprotection Assay Using Neuronal Cell Lines (e.g., SH-SY5Y, HT22)

This protocol outlines a general procedure for assessing the neuroprotective effects of Hippo pathway inhibitors against a neurotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Cell culture medium and supplements

  • Hippo pathway inhibitor (e.g., XMU-MP-1, Verteporfin)

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, glutamate for an excitotoxicity model, H₂O₂ for an oxidative stress model)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (96-well for viability assays)

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the Hippo pathway inhibitor (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells containing the pre-treated cells. Determine the optimal concentration of the neurotoxin in preliminary experiments to induce approximately 50% cell death.

  • Incubation: Incubate the plate for the required duration of the neurotoxicity model (e.g., 24-48 hours).

  • Cell Viability Assessment:

    • Remove the culture medium.

    • Add the cell viability reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-toxin exposed) cells. Plot the results to determine the dose-dependent neuroprotective effect of the inhibitor.

Assessment of Anti-inflammatory Effects in Microglia

This protocol is designed to evaluate the ability of a compound to suppress the inflammatory response in microglial cells.

Materials:

  • Microglial cell line (e.g., BV2) or primary microglia

  • Cell culture medium and supplements

  • Test compound (e.g., Dasatinib)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • RNA isolation kit and reagents for RT-qPCR

Procedure:

  • Cell Seeding and Treatment: Seed microglial cells in appropriate culture plates. Treat the cells with the test compound at various concentrations for 30 minutes to 2 hours before stimulating with LPS (e.g., 100-200 ng/mL).[14][15]

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Cytokine Secretion: Use ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

    • Gene Expression: Isolate total RNA from the cells and perform RT-qPCR to analyze the expression of inflammatory genes (e.g., iNOS, TNF-α, IL-6).

  • Data Analysis: Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-only treated group to determine the anti-inflammatory efficacy.

Visualizations: Signaling Pathways and Workflows

Hippo Signaling Pathway and Points of Inhibition

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors cluster_inhibitors Small Molecule Inhibitors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 GPCRs GPCRs GPCRs->MST1_2 TGF-beta TGF-beta TGF-beta->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 MST1_2->MOB1 YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_p phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1->LATS1_2 YAP_TAZ YAP/TAZ (Nuclear) TEAD TEAD YAP_TAZ->TEAD binds Transcription Gene Transcription (Proliferation, Survival) TEAD->Transcription activates XMU_MP_1 XMU-MP-1, C19 XMU_MP_1->MST1_2 TDI_011536 TDI-011536, GA-017 TDI_011536->LATS1_2 Verteporfin Verteporfin Verteporfin->YAP_TAZ inhibits interaction with TEAD Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Pre-treatment with Hippo Pathway Inhibitor start->treatment insult Induction of Neuronal Injury (e.g., Oxidative Stress, Excitotoxicity) treatment->insult assessment Assessment of Neuroprotection (Cell Viability, Apoptosis Assays) insult->assessment model Animal Model of Neurodegenerative Disease (e.g., Alzheimer's, Parkinson's) drug_admin Administration of Hippo Pathway Inhibitor model->drug_admin behavior Behavioral Tests (e.g., Morris Water Maze) drug_admin->behavior analysis Histological and Biochemical Analysis (e.g., Immunohistochemistry, Western Blot) behavior->analysis

References

Application Notes and Protocols for (+/-)-HIP-A in Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-HIP-A, chemically known as (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a selective inhibitor of excitatory amino acid transporters (EAATs). In the context of ischemic injury, particularly cerebral ischemia, glutamate-mediated excitotoxicity is a primary driver of neuronal damage. This occurs due to a massive increase in extracellular glutamate, partly caused by the reversal of EAATs. This compound has demonstrated neuroprotective effects by preferentially inhibiting the reverse transport of glutamate, thereby preventing its excessive accumulation in the synaptic cleft. These application notes provide an overview of the use of this compound in preclinical ischemia models, including its mechanism of action, experimental protocols, and available data.

Mechanism of Action in Ischemia

During an ischemic event, the disruption of ionic gradients across neuronal and glial cell membranes leads to the reversal of EAATs. Instead of clearing glutamate from the synapse, these transporters begin to release glutamate into the extracellular space, contributing to a toxic buildup. This excitotoxicity leads to neuronal death.

This compound is a valuable research tool for studying the contribution of reversed glutamate transport to ischemic neuronal damage. Its selective action allows for the specific investigation of this pathway. The active isomer, (-)-HIP-A, is particularly potent in inhibiting this reverse transport. Research suggests that selective prevention of the reversed operation of glutamate transporters is a promising strategy for the therapeutic intervention in ischemic stroke.

Quantitative Data Summary

Currently, publicly available, detailed quantitative data from in vivo ischemia studies specifically using this compound is limited. The primary literature highlights its neuroprotective effects, but specific dose-response tables and detailed quantitative outcomes from ischemia models are not readily found in the initial searches. The information available indicates that non-selective high doses of HIP may not be neuroprotective and could even worsen ischemic neuronal death. This underscores the importance of using a selective concentration that specifically targets the reverse transport mechanism.

Further targeted searches for the specific study by Colleoni et al. (2008), which is cited as demonstrating the neuroprotective effect of a selective HIP compound, would be necessary to populate detailed quantitative data tables.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo ischemia models where a compound like this compound could be applied. These are based on common methodologies in the field and should be adapted based on specific experimental goals and laboratory conditions.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures or Organotypic Slice Cultures

This model simulates ischemic conditions in a controlled environment.

Materials:

  • Primary neuronal cultures or brain slice cultures (e.g., hippocampal or cortical)

  • Deoxygenated glucose-free balanced salt solution (BSS) or artificial cerebrospinal fluid (aCSF)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or aqueous solution)

  • Cell viability assays (e.g., Propidium Iodide, LDH assay, MTT assay)

  • Apparatus for creating a hypoxic environment (e.g., hypoxia chamber with 95% N2 / 5% CO2)

Protocol:

  • Preparation of Cultures: Prepare and mature primary neuronal or organotypic slice cultures according to standard laboratory protocols.

  • Preparation of this compound: Prepare a stock solution of this compound and dilute it to the desired final concentrations in the OGD medium. It is crucial to have a vehicle control group.

  • Induction of OGD:

    • Wash the cultures with glucose-free BSS or aCSF.

    • Replace the culture medium with deoxygenated, glucose-free BSS/aCSF containing the desired concentration of this compound or vehicle.

    • Place the cultures in a hypoxia chamber and incubate for a predetermined duration (e.g., 30-90 minutes) to induce ischemic-like injury.

  • Reperfusion:

    • Remove the cultures from the hypoxia chamber.

    • Replace the OGD medium with normal, oxygenated culture medium.

  • Assessment of Neuroprotection:

    • At a specified time point after reperfusion (e.g., 24 hours), assess cell death and viability using appropriate assays.

    • Quantify neuronal damage in different treatment groups (vehicle vs. various concentrations of this compound).

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used preclinical model of focal cerebral ischemia.

Materials:

  • Rodents (e.g., rats or mice)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO surgery

  • This compound solution for administration (e.g., for intravenous or intraperitoneal injection)

  • Physiological monitoring equipment (e.g., for temperature, blood pressure)

  • Behavioral testing apparatus (e.g., neurological deficit scoring, rotarod)

  • Histological stains (e.g., TTC staining for infarct volume assessment)

Protocol:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method or by direct ligation. The duration of occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.

  • Administration of this compound:

    • Administer this compound at the desired dose and route. The timing of administration is a critical parameter and can be before, during, or after the ischemic insult. A vehicle control group is essential.

  • Post-operative Care and Monitoring: Monitor the animal's physiological parameters and provide post-operative care.

  • Assessment of Neurological Deficit: At various time points after surgery, assess neurological function using a battery of behavioral tests.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal and harvest the brain. Slice the brain and stain with TTC to visualize and quantify the infarct volume.

  • Histological and Molecular Analysis: Further analysis of brain tissue can be performed to investigate the cellular and molecular mechanisms of neuroprotection.

Visualizations

Signaling Pathway of Glutamate Excitotoxicity in Ischemia

Glutamate_Excitotoxicity cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glu_vesicle Glutamate Vesicles Glu_synapse Glutamate Glu_vesicle->Glu_synapse Exocytosis NMDA_R NMDA Receptor Glu_synapse->NMDA_R AMPA_R AMPA Receptor Glu_synapse->AMPA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Neuronal_Death Neuronal Death Ca_influx->Neuronal_Death Activates catabolic enzymes, oxidative stress EAAT_rev EAAT (Reversed) EAAT_rev->Glu_synapse Releases Glutamate HIP_A This compound HIP_A->EAAT_rev Inhibits Ischemia Ischemia Energy_Failure Energy Failure (↓ATP) Ischemia->Energy_Failure Energy_Failure->EAAT_rev Causes reversal

Caption: Signaling pathway of glutamate-mediated excitotoxicity during ischemia and the inhibitory action of this compound.

Experimental Workflow for In Vivo MCAO Model

MCAO_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment Animal_Prep Animal Preparation (Anesthesia, Monitoring) MCAO Induce MCAO (Transient or Permanent) Animal_Prep->MCAO Treatment Administer this compound or Vehicle MCAO->Treatment Behavior Neurological & Behavioral Testing Treatment->Behavior Post-operative Recovery Histology Infarct Volume Measurement (TTC Staining) Behavior->Histology Analysis Histological & Molecular Analysis Histology->Analysis

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in a rodent MCAO model.

Protocol for the Dissolution of (+/-)-HIP-A for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+/-)-HIP-A, also known by its chemical name (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid, is a potent, non-competitive blocker of Excitatory Amino Acid Transporters (EAATs). As an inhibitor of glutamate uptake, it is a valuable tool for researchers investigating neurological disorders and the role of glutamatergic signaling in the central nervous system. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for in vitro and in vivo research applications.

Chemical Properties

PropertyValue
Chemical Name (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid
Molecular Formula C₆H₈N₂O₄
Molecular Weight 172.14 g/mol [1]
CAS Number 227619-64-9

Solubility Data

A summary of the known solubility of this compound in common laboratory solvents is provided below. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventSolubilityNotes
Water Soluble up to 20 mM[2]For aqueous buffers, ensure the pH is compatible with the experimental system.
DMSO (Dimethyl Sulfoxide) Information not availableDMSO is a common solvent for organic molecules; test solubility starting with a small amount.
Ethanol Information not availableMay be used as a co-solvent with aqueous solutions.
Phosphate-Buffered Saline (PBS) Information not availableSolubility is expected to be similar to water, but should be confirmed.

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, purified water.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, weigh out 1.72 mg of this compound (Molecular Weight = 172.14 g/mol ).

    • Calculation: 0.010 mol/L * 0.001 L * 172.14 g/mol = 0.0017214 g = 1.72 mg

  • Dissolution:

    • Carefully transfer the weighed this compound powder into a sterile conical tube.

    • Add a small volume of sterile, purified water (e.g., 80% of the final volume).

    • Vortex the solution for 30-60 seconds to aid dissolution. If necessary, gentle warming (to 37°C) or brief sonication can be applied.

  • Volume Adjustment:

    • Once the solid is completely dissolved, add sterile, purified water to reach the final desired volume (e.g., 1 mL).

  • Sterilization and Storage:

    • For cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Solutions for in vitro Experiments

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.

  • Gently mix the working solution before adding it to the experimental setup.

Protocol for Dissolution for in vivo Studies

The preparation of this compound for in vivo administration will depend on the route of administration and the specific experimental design. As a starting point, an aqueous solution can be prepared.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile vials

  • Equipment as listed for the in vitro protocol

Procedure:

  • Follow the same calculation and initial dissolution steps as for the in vitro stock solution, using sterile saline as the solvent.

  • Ensure the final concentration is suitable for the intended dosing volume and route of administration.

  • The pH of the final solution should be adjusted to physiological range (pH 7.2-7.4) if necessary, using sterile NaOH or HCl.

  • Sterile filter the final solution before administration.

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage weigh Weigh this compound Powder transfer Transfer to Sterile Tube weigh->transfer add_solvent Add Solvent (e.g., Water) transfer->add_solvent vortex Vortex to Dissolve add_solvent->vortex heat_sonicate Gentle Warming / Sonication (Optional) vortex->heat_sonicate adjust_volume Adjust to Final Volume vortex->adjust_volume heat_sonicate->adjust_volume sterilize Sterile Filter (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store G cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Glutamate Release postsynaptic Postsynaptic Neuron glutamate_receptor Glutamate Receptors synaptic_cleft->postsynaptic Activates eaat EAAT synaptic_cleft->eaat Glutamate Uptake glia Glial Cell glutamate_vesicle Glutamate Vesicles glutamate_receptor->postsynaptic Signal Transduction eaat->glia hip_a This compound hip_a->eaat Inhibits

References

Application Notes and Protocols for (+/-)-HIP-A in Organotypic Hippocampal Slice Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Organotypic hippocampal slice cultures (OHSCs) are a valuable ex vivo model for studying neuronal processes and neurodegenerative diseases.[1][2][3] This system preserves the three-dimensional cytoarchitecture and synaptic connectivity of the hippocampus, offering a more physiologically relevant environment than dissociated neuronal cultures.[1][2] OHSCs are particularly well-suited for investigating mechanisms of neuronal injury and for screening potential neuroprotective compounds.[3]

(+/-)-HIP-A is a ligand for the sigma-2 receptor (σ2R), a protein implicated in various cellular processes, including calcium signaling and cell death.[4] The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is a target of interest for therapeutic intervention in neurodegenerative disorders.[4][5] Ligands of the σ2R have demonstrated neuroprotective effects in several models of neurological disease.[5][6][7][8][9] These application notes provide a detailed protocol for utilizing this compound in an excitotoxicity model of OHSCs to evaluate its potential neuroprotective efficacy.

Quantitative Data Summary

The following tables represent hypothetical data from a study investigating the neuroprotective effects of this compound against kainic acid-induced excitotoxicity in organotypic hippocampal slice cultures.

Table 1: Dose-Dependent Neuroprotection by this compound

Treatment GroupThis compound Concentration (µM)Mean Propidium Iodide (PI) Fluorescence (Arbitrary Units ± SEM)Percent Neuroprotection (%)
Vehicle Control0150.2 ± 12.50
This compound0.1125.8 ± 10.116.2
This compound185.3 ± 8.943.2
This compound1045.7 ± 6.269.6
This compound10042.1 ± 5.871.9

Table 2: Regional Analysis of Neuroprotection with 10 µM this compound

Hippocampal RegionMean PI Fluorescence (Vehicle Control ± SEM)Mean PI Fluorescence (this compound 10 µM ± SEM)Percent Neuroprotection (%)
CA1180.5 ± 15.355.2 ± 7.869.4
CA3210.2 ± 18.960.1 ± 8.171.4
Dentate Gyrus60.1 ± 5.421.8 ± 3.363.7

Experimental Protocols

Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures

This protocol is adapted from established methods for creating OHSCs using the membrane-interface method.[10][11]

Materials:

  • Postnatal day 7-9 rat or mouse pups

  • Dissection medium: Minimum Essential Medium (MEM) with 1% GlutaMAX and 1% Penicillin-Streptomycin, chilled to 4°C

  • Culture medium: 50% MEM, 25% Earle's Balanced Salt Solution (EBSS), 25% heat-inactivated horse serum, 1% GlutaMAX, 1% Penicillin-Streptomycin, and 25 mM D-glucose

  • Millicell cell culture inserts (0.4 µm)

  • 6-well culture plates

  • Vibratome or tissue chopper

  • Stereomicroscope

  • Sterile dissection tools

Procedure:

  • Anesthetize and decapitate postnatal rat or mouse pups in accordance with institutional animal care and use committee guidelines.

  • Dissect the brain in ice-cold dissection medium.

  • Isolate the hippocampi from both hemispheres.

  • Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.

  • Transfer the slices to a petri dish containing chilled dissection medium.

  • Under a stereomicroscope, carefully place 1-3 slices onto each Millicell insert.

  • Place the inserts into 6-well plates containing 1 mL of culture medium per well.

  • Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Allow the cultures to stabilize for 7-10 days in vitro (DIV) before experimental manipulation.

Protocol 2: Induction of Excitotoxic Neurodegeneration

This protocol describes the induction of neuronal death using kainic acid, an agonist of glutamate receptors.[10][11]

Materials:

  • Kainic acid (KA) stock solution (10 mM in sterile water)

  • Culture medium

  • OHSCs (7-10 DIV)

Procedure:

  • Prepare a working solution of 5 µM kainic acid in fresh culture medium.

  • Remove the existing culture medium from the wells containing the OHSCs.

  • Add 1 mL of the kainic acid-containing medium to each well.

  • Incubate the slices for 24 hours at 37°C and 5% CO2.

  • For control slices, replace the medium with fresh culture medium without kainic acid.

Protocol 3: Application of this compound and Assessment of Neuroprotection

This protocol details the application of this compound and the quantification of neuronal death using propidium iodide (PI) staining.[1][12][13]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Culture medium

  • Fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Pre-treatment with this compound:

    • Prepare the desired concentrations of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all groups and does not exceed 0.1%.

    • One hour prior to inducing excitotoxicity, replace the medium in the designated wells with medium containing the appropriate concentration of this compound or vehicle.

  • Induction of Excitotoxicity:

    • After the 1-hour pre-treatment, remove the medium and add the kainic acid-containing medium (also containing the respective concentrations of this compound or vehicle).

    • Incubate for 24 hours.

  • Propidium Iodide Staining:

    • After the 24-hour incubation with kainic acid, add PI to each well to a final concentration of 2 µg/mL.

    • Incubate for 30 minutes at 37°C.

  • Imaging and Quantification:

    • Capture fluorescence images of the slices using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) for all slices.

    • Using image analysis software, outline the total area of the slice and specific regions of interest (CA1, CA3, DG).

    • Measure the integrated density of the PI fluorescence in each region.[1]

    • Calculate neuroprotection as follows:

      • % Neuroprotection = 100 * (1 - [(Fluorescence_Treated - Fluorescence_Control) / (Fluorescence_KA - Fluorescence_Control)])

Visualizations

G cluster_prep Slice Culture Preparation cluster_exp Neuroprotection Assay P1 Isolate Hippocampi (P7-P9 Pups) P2 Slice Hippocampi (350-400 µm) P1->P2 P3 Place on Inserts in 6-well Plates P2->P3 P4 Incubate (7-10 DIV) P3->P4 E1 Pre-treat with this compound or Vehicle (1 hr) P4->E1 E2 Induce Excitotoxicity (5 µM Kainic Acid, 24 hr) E1->E2 E3 Stain with Propidium Iodide (2 µg/mL, 30 min) E2->E3 E4 Fluorescence Microscopy E3->E4 E5 Quantify PI Signal (Image Analysis) E4->E5

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

G KA Kainic Acid GluR Glutamate Receptor KA->GluR Activates Ca_Influx Excessive Ca2+ Influx GluR->Ca_Influx Leads to Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death HIP_A This compound Sigma2R Sigma-2 Receptor (TMEM97) HIP_A->Sigma2R Binds to Ca_Homeostasis Modulation of Ca2+ Homeostasis Sigma2R->Ca_Homeostasis Regulates Protective_Pathways Activation of Protective Pathways Sigma2R->Protective_Pathways May activate Ca_Homeostasis->Excitotoxicity Inhibits Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection Protective_Pathways->Excitotoxicity Inhibits Protective_Pathways->Neuroprotection Neuroprotection->Neuronal_Death Prevents

Caption: Hypothesized signaling pathway for this compound-mediated neuroprotection.

References

Application Notes and Protocols: Measuring EAAT Inhibition with (+/-)-HIP-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory Amino Acid Transporters (EAATs) are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring normal synaptic transmission. Dysregulation of EAAT function is implicated in various neurological disorders, making them a key target for therapeutic intervention. (+/-)-HIP-A ((+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid) is a potent inhibitor of EAATs. Understanding its mechanism of action is crucial for its development as a pharmacological tool and potential therapeutic agent.

These application notes provide detailed protocols for measuring the inhibitory activity of this compound on EAATs, with a focus on characterizing its mixed competitive and non-competitive inhibition profile. The methodologies described herein are applicable to cell lines expressing specific EAAT subtypes and primary neuronal or glial cultures.

Data Presentation

The inhibitory potency of the active enantiomer, (-)-HIP-A, has been determined against human EAAT subtypes and in rat brain tissue. While data for the specific (+/-)-racemate is less prevalent in the literature, the values for the active isomer provide a strong indication of its inhibitory profile.

Table 1: Inhibitory Potency (IC50) of (-)-HIP-A on EAATs [1]

TargetPreparationIC50 (µM)
hEAAT1hEAAT1-expressing cellsComparable to hEAAT2/3
hEAAT2hEAAT2-expressing cellsComparable to hEAAT1/3
hEAAT3hEAAT3-expressing cellsComparable to hEAAT1/2
Rat EAATsRat brain synaptosomes~5 µM

Table 2: Kinetic Parameters of EAAT2 in the Presence of this compound

The inhibitory mechanism of this compound on hEAAT2 has been shown to be dependent on the experimental conditions, suggesting a mixed mode of inhibition.

ConditionApparent KmApparent VmaxImplied Inhibition Type
Concomitant application with substrateIncreasedNo significant changeCompetitive
30-minute pre-incubationIncreasedDecreasedMixed (Competitive/Non-competitive)

Note: Specific values for Km and Vmax changes should be determined experimentally using the protocols outlined below.

Experimental Protocols

Protocol 1: Determination of IC50 using a Radioactive Substrate Uptake Assay

This protocol details the measurement of the concentration-dependent inhibition of EAAT activity by this compound using radiolabeled D-aspartate, a non-metabolized substrate for EAATs.

Materials:

  • HEK293 cells stably expressing the EAAT subtype of interest (e.g., hEAAT1, hEAAT2, or hEAAT3).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Poly-D-lysine coated 24-well plates.

  • Krebs-Henseleit (KH) buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 2 mM CaCl2, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM D-glucose, pH 7.4).

  • [³H]-D-aspartate.

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO).

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell lysis buffer (e.g., 0.1 M NaOH).

Procedure:

  • Cell Plating: Seed the EAAT-expressing HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare serial dilutions of this compound in KH buffer. A typical concentration range to test would be from 0.01 µM to 100 µM.

  • Assay Initiation:

    • Wash the cell monolayer twice with pre-warmed KH buffer.

    • Add 200 µL of KH buffer containing the desired concentration of this compound to each well. For control wells, add KH buffer with the vehicle.

    • Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 50 µL of KH buffer containing [³H]-D-aspartate (final concentration typically around the Km of the transporter, e.g., 10-50 nM) to each well.

  • Uptake Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of uptake for the specific cell line and transporter.

  • Assay Termination:

    • Rapidly aspirate the incubation buffer.

    • Wash the cells three times with 1 mL of ice-cold KH buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known EAAT inhibitor, e.g., 1 mM L-aspartate) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Characterization of Mixed Inhibition Mechanism

This protocol is designed to differentiate between competitive, non-competitive, and mixed inhibition by measuring the effect of this compound on the Km and Vmax of the transporter. The key variable is the pre-incubation time with the inhibitor.

Procedure:

This protocol follows the same general steps as Protocol 1, with the following key modifications:

  • Experimental Groups:

    • Group A (Concomitant Application): this compound is added to the wells at the same time as the [³H]-D-aspartate.

    • Group B (Pre-incubation): this compound is pre-incubated with the cells for 30 minutes before the addition of [³H]-D-aspartate.

  • Substrate Concentrations: For each group, a range of [³H]-D-aspartate concentrations bracketing the Km value of the transporter (e.g., 0.1x Km to 10x Km) should be used.

  • Inhibitor Concentration: A fixed, non-saturating concentration of this compound (e.g., close to its IC50 value) is used for the inhibited conditions in both groups.

  • Data Analysis:

    • For each condition (control, concomitant, and pre-incubation), determine the initial velocity (v) of uptake at each substrate concentration [S].

    • Generate Lineweaver-Burk plots (1/v vs. 1/[S]) or use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Interpretation:

      • Competitive inhibition: Increased apparent Km, Vmax remains unchanged.

      • Non-competitive inhibition: Apparent Km remains unchanged, Vmax is decreased.

      • Mixed inhibition: Both apparent Km and Vmax are altered.

Mandatory Visualizations

EAAT_Inhibition_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate EAAT EAAT Glutamate->EAAT Binds to active site HIP_A This compound HIP_A->EAAT Binds to active and/or allosteric site Glutamate_in Glutamate EAAT->Glutamate_in Transport

Caption: Signaling pathway of EAAT inhibition by this compound.

Experimental_Workflow start Start plate_cells Plate EAAT-expressing cells in 24-well plates start->plate_cells prepare_compounds Prepare serial dilutions of this compound plate_cells->prepare_compounds wash_cells Wash cells with KH buffer prepare_compounds->wash_cells add_inhibitor Add this compound (or vehicle) wash_cells->add_inhibitor preincubate Pre-incubate for 30 min (for mixed inhibition study) add_inhibitor->preincubate add_substrate Add [3H]-D-aspartate add_inhibitor->add_substrate No (concomitant) preincubate->add_substrate Yes incubate_uptake Incubate for 10 min at 37°C add_substrate->incubate_uptake terminate_assay Wash with ice-cold KH buffer incubate_uptake->terminate_assay lyse_cells Lyse cells terminate_assay->lyse_cells count_radioactivity Scintillation Counting lyse_cells->count_radioactivity analyze_data Analyze Data (IC50, Km, Vmax) count_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the radioactive uptake assay.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mixed Mixed Inhibition (this compound) comp_km Apparent Km Increased comp_vmax Vmax Unchanged noncomp_km Km Unchanged noncomp_vmax Vmax Decreased mixed_km Apparent Km Altered mixed_vmax Vmax Altered HIP_A This compound Pre-incubation cluster_mixed cluster_mixed HIP_A->cluster_mixed

Caption: Logical relationship of inhibition types.

References

Application Notes and Protocols for Studying Glutamate-Induced Neurotoxicity with (+/-)-HIP-A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at elevated concentrations, a phenomenon known as excitotoxicity. This process is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Excitatory amino acid transporters (EAATs) play a crucial role in maintaining low extracellular glutamate levels. Under pathological conditions such as ischemia, EAATs can reverse their function, releasing glutamate into the synaptic cleft and exacerbating excitotoxicity.

(+/-)-HIP-A ((+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid) is a selective inhibitor of EAATs. Its active enantiomer, (-)-HIP-A, has demonstrated neuroprotective properties, primarily attributed to its preferential inhibition of reverse glutamate transport over glutamate uptake[1][2]. This unique mechanism of action makes this compound a valuable research tool for studying the role of EAATs in glutamate-induced neurotoxicity and for the development of novel neuroprotective strategies.

These application notes provide detailed protocols for utilizing this compound to investigate its neuroprotective effects against glutamate-induced neurotoxicity in primary neuronal cultures.

Data Presentation

The following table summarizes illustrative quantitative data on the neuroprotective effects of the active enantiomer, (-)-HIP-A, against glutamate-induced neurotoxicity. This data is based on published findings where a neuroprotective concentration range was identified[1][2] and is presented here as a representative example for a dose-response study.

(-)-HIP-A Concentration (µM)Glutamate Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Maximum)
0 (Vehicle)10052 ± 4.585 ± 6.2
110058 ± 5.178 ± 5.9
1010075 ± 6.345 ± 4.8
3010088 ± 5.825 ± 3.9
10010060 ± 7.270 ± 6.5
300 (Control)98 ± 3.15 ± 1.2

Note: Data are presented as mean ± standard deviation. The neuroprotective effect of (-)-HIP-A is observed within a specific concentration window (10-30 µM), with higher concentrations showing reduced efficacy[1][2].

Signaling Pathways

Glutamate-Induced Neurotoxicity and the Role of EAATs

Glutamate-induced neurotoxicity is primarily mediated by the overactivation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This leads to an excessive influx of Ca²⁺ ions, triggering a cascade of intracellular events that culminate in neuronal death. EAATs on neurons and surrounding glial cells normally clear glutamate from the synapse. However, under conditions of high intracellular sodium, which can occur during ischemia, EAATs can operate in reverse, releasing glutamate and contributing to excitotoxicity. (-)-HIP-A is thought to exert its neuroprotective effect by selectively inhibiting this reverse transport of glutamate.

Glutamate_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane Glutamate_E High Extracellular Glutamate NMDA_R NMDA Receptor Glutamate_E->NMDA_R Activates AMPA_R AMPA Receptor Glutamate_E->AMPA_R Activates Ca_Influx Excessive Ca²⁺ Influx ROS Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis/Necrosis ROS->Apoptosis Mito_Dys->Apoptosis NMDA_R->Ca_Influx AMPA_R->Ca_Influx EAAT EAAT (Reverse Transport) EAAT->Glutamate_E Releases Glutamate HIP_A This compound HIP_A->EAAT Inhibits

Caption: Signaling pathway of glutamate-induced neurotoxicity and the inhibitory action of this compound on reverse glutamate transport by EAATs.

Experimental Protocols

Experimental Workflow for Assessing Neuroprotection by this compound

The general workflow for investigating the neuroprotective effects of this compound involves culturing primary neurons, inducing glutamate excitotoxicity, treating with this compound, and assessing cell viability.

Experimental_Workflow A 1. Primary Neuronal Culture Preparation B 2. Culture Maturation (7-10 days) A->B C 3. Pre-treatment with This compound B->C D 4. Induction of Glutamate Neurotoxicity C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Assessment of Cell Viability E->F G LDH Assay F->G H MTT Assay F->H I Microscopy F->I

Caption: General experimental workflow for studying the neuroprotective effects of this compound.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • DNase I

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically remove the uterine horns and place them in ice-cold HBSS.

  • Dissect the embryos and isolate the cerebral cortices.

  • Mince the cortical tissue and incubate in trypsin-EDTA solution for 15 minutes at 37°C.

  • Inactivate trypsin with FBS-containing medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette in the presence of DNase I to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plate the cells onto poly-D-lysine coated plates at a desired density.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Allow the neurons to mature for 7-10 days in vitro before initiating experiments.

Protocol 2: Induction of Glutamate Neurotoxicity and Treatment with this compound

This protocol details the procedure for inducing excitotoxicity with glutamate and applying this compound for neuroprotection studies.

Materials:

  • Mature primary neuronal cultures (from Protocol 1)

  • L-glutamic acid stock solution (e.g., 10 mM in sterile water)

  • This compound stock solution (e.g., 10 mM in sterile water or appropriate solvent)

  • Culture medium

Procedure:

  • Prepare working solutions of L-glutamic acid and this compound in culture medium at the desired final concentrations.

  • For pre-treatment, remove half of the culture medium from each well and replace it with medium containing the desired concentration of this compound. Incubate for a specified period (e.g., 30 minutes to 2 hours) at 37°C.

  • To induce neurotoxicity, add the L-glutamic acid working solution to the wells to achieve the final desired concentration (e.g., 100 µM).

  • Include appropriate controls:

    • Vehicle control (no glutamate, no this compound)

    • Glutamate control (glutamate, no this compound)

    • This compound control (no glutamate, with this compound)

  • Incubate the cultures for the desired duration of the experiment (e.g., 24 hours) at 37°C.

Protocol 3: Assessment of Neuronal Viability

A. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well microplate reader

Procedure:

  • At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.

  • Incubate the mixture at room temperature, protected from light, for the recommended time.

  • Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate reader

Procedure:

  • After the treatment period, remove the culture medium.

  • Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control group.

This compound, through its selective inhibition of EAATs and particularly reverse glutamate transport, presents a valuable tool for investigating the mechanisms of glutamate-induced neurotoxicity. The provided protocols offer a framework for researchers to study the neuroprotective potential of this compound in vitro. Careful optimization of experimental conditions, including cell density, glutamate concentration, and treatment duration, is recommended to achieve robust and reproducible results. These studies can contribute to a better understanding of excitotoxicity and the development of novel therapeutic interventions for neurological disorders.

References

Application Notes and Protocols for Studying Reverse Glutamate Transport with (+/-)-HIP-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the glutamate transporter inhibitor, (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid ((+/-)-HIP-A), for the investigation of reverse glutamate transport. This document includes an overview of the compound, quantitative data on related compounds, detailed experimental protocols, and diagrams of relevant pathways and workflows.

Introduction to this compound and Reverse Glutamate Transport

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. Its extracellular concentration is tightly regulated by a family of excitatory amino acid transporters (EAATs). Under normal physiological conditions, these transporters move glutamate from the synaptic cleft into glial cells and neurons. However, under pathological conditions such as ischemia, the ion gradients that drive glutamate uptake can be disrupted, leading to the reversal of transporter function and the release of glutamate into the extracellular space.[1] This process, known as reverse glutamate transport, contributes to excitotoxicity and neuronal damage.

This compound is a conformationally constrained analog of glutamate. The (-)-enantiomer of HIP-A has been shown to be a selective inhibitor of glutamate transporters, with a notable preference for inhibiting reverse transport over forward transport (glutamate uptake).[2] This makes this compound a valuable pharmacological tool for elucidating the mechanisms of reverse glutamate transport and for screening potential therapeutic agents aimed at mitigating excitotoxicity. The (-)-HIP-A enantiomer exhibits a complex inhibitory profile on the human glutamate transporter EAAT2 (hEAAT2), acting as a competitive inhibitor when applied simultaneously with a substrate, and as a non-competitive inhibitor upon pre-incubation.[2]

Quantitative Data

CompoundTransporterAssay ConditionEffect on KmEffect on VmaxReference
(-)-HIP-AhEAAT2Co-application with [³H]AspIncreased from 36 ± 3 µM to 234 ± 24 µMNo significant change[2]
(-)-HIP-AhEAAT230 min pre-incubationIncreased from 38 ± 5 µM to 120 ± 16 µMDecreased by 45 ± 3%[2]

Table 1: Inhibitory effects of (-)-HIP-A on forward glutamate transport in hEAAT2-expressing cells.

Experimental Protocols

Several methods can be employed to study reverse glutamate transport. The following protocols are adapted from established methodologies and can be used to assess the inhibitory potential of this compound.

Protocol 1: Measurement of Reverse Glutamate Transport in Synaptosomes

This protocol uses isolated nerve terminals (synaptosomes) to measure glutamate release under conditions that favor reverse transport.

Materials:

  • Synaptosome preparation from rodent brain tissue

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 5 mM NaHCO₃, 1.2 mM NaH₂PO₄, 1 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4

  • Low Na⁺/High K⁺ buffer: 30 mM NaCl, 115 mM KCl, 5 mM NaHCO₃, 1.2 mM NaH₂PO₄, 1 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4

  • This compound stock solution (in water or DMSO)

  • Glutamate dehydrogenase (GDH)

  • NADP⁺

  • Spectrofluorometer

Procedure:

  • Prepare synaptosomes from the desired brain region (e.g., cortex or hippocampus) using standard methods.

  • Resuspend the synaptosomal pellet in HBS.

  • In a thermostated cuvette at 37°C, add synaptosomes, GDH (20 units), and NADP⁺ (1 mM).

  • Allow the baseline fluorescence (excitation ~340 nm, emission ~460 nm) to stabilize. This represents basal glutamate levels.

  • To induce reverse transport, rapidly replace the HBS with the Low Na⁺/High K⁺ buffer. This can be done via a perfusion system or by careful manual exchange.

  • Monitor the increase in fluorescence, which corresponds to the production of NADPH as glutamate is released and oxidized by GDH.[3][4]

  • To test the effect of this compound, pre-incubate the synaptosomes with the desired concentration of the compound for a specified time (e.g., 10-30 minutes) before inducing reverse transport.

  • Compare the rate and magnitude of glutamate release in the presence and absence of this compound.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of transporter currents associated with reverse transport in single cells expressing glutamate transporters.

Materials:

  • HEK293 cells or other suitable cell line expressing the glutamate transporter of interest (e.g., EAAT2)

  • Standard external solution: 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Reverse transport external solution: 140 mM KSCN (or another potassium salt), 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.4

  • Internal pipette solution: 140 mM NaCl, 10 mM L-glutamate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2

  • Patch-clamp rig with amplifier and data acquisition system

  • This compound stock solution

Procedure:

  • Culture cells expressing the target glutamate transporter on coverslips.

  • Establish a whole-cell patch-clamp configuration on a selected cell.[5][6]

  • Initially, perfuse the cell with the standard external solution and hold the membrane potential at a set value (e.g., -60 mV).

  • To induce reverse transport currents, switch the external solution to the reverse transport external solution. This creates an outward driving force for glutamate.[7]

  • Record the outward current, which reflects the efflux of glutamate.

  • To test this compound, apply the compound to the external solution and observe the effect on the reverse transport current.

  • Perform dose-response experiments to determine the IC₅₀ of this compound for the inhibition of reverse transport current.

Protocol 3: Fluorescence-Based Glutamate Release Assay

This method utilizes a genetically encoded glutamate sensor (e.g., iGluSnFR) to visualize and quantify glutamate release from cells.[8][9]

Materials:

  • Cells co-expressing a glutamate transporter and a glutamate sensor (e.g., iGluSnFR)

  • Standard imaging buffer (e.g., HBSS)

  • High K⁺ stimulation buffer (e.g., HBSS with elevated KCl concentration, maintaining osmolarity)

  • This compound stock solution

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Plate the co-transfected cells in a glass-bottom dish suitable for imaging.

  • Replace the culture medium with the standard imaging buffer.

  • Acquire baseline fluorescence images of the cells.

  • Induce reverse transport by perfusing the cells with the high K⁺ stimulation buffer.

  • Capture a time-lapse series of fluorescence images to monitor the increase in iGluSnFR fluorescence, indicating glutamate release.[9]

  • To test this compound, pre-incubate the cells with the compound before stimulation.

  • Quantify the change in fluorescence intensity over time in the presence and absence of the inhibitor.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

G cluster_0 Physiological Conditions (Forward Transport) cluster_1 Co-transport cluster_2 Counter-transport Glutamate_synapse Glutamate (Synaptic Cleft) EAAT EAAT Transporter Glutamate_synapse->EAAT Glutamate_in Glutamate (Intracellular) EAAT->Glutamate_in K_out 1 K+ EAAT->K_out Na_in 3 Na+ Na_in->EAAT H_in 1 H+ H_in->EAAT

Caption: Forward Glutamate Transport Mechanism.

G cluster_0 Pathological Conditions (Reverse Transport) cluster_1 Co-transport (Reversed) cluster_2 Counter-transport (Reversed) Glutamate_in Glutamate (Intracellular) EAAT EAAT Transporter Glutamate_in->EAAT Glutamate_out Glutamate (Extracellular) EAAT->Glutamate_out Na_out 3 Na+ EAAT->Na_out H_out 1 H+ EAAT->H_out K_in 1 K+ K_in->EAAT HIP_A This compound HIP_A->EAAT Inhibition

Caption: Inhibition of Reverse Glutamate Transport by this compound.

G cluster_workflow Experimental Workflow for Synaptosome Assay start Isolate Synaptosomes preincubate Pre-incubate with This compound or vehicle start->preincubate induce Induce Reverse Transport (High K+/Low Na+) preincubate->induce measure Measure Glutamate Efflux (Fluorometric Assay) induce->measure analyze Analyze Data (Compare rates of release) measure->analyze

Caption: Synaptosome-based reverse transport assay workflow.

Hypothesized Signaling Pathway Modulation

Inhibition of reverse glutamate transport can prevent the excessive activation of postsynaptic glutamate receptors, thereby mitigating downstream excitotoxic signaling cascades.

G cluster_pathway Hypothesized Downstream Effects of Inhibiting Reverse Transport HIP_A This compound Reverse_Transport Reverse Glutamate Transport HIP_A->Reverse_Transport Inhibits Neuroprotection Neuroprotection HIP_A->Neuroprotection Extracellular_Glu Extracellular Glutamate Reverse_Transport->Extracellular_Glu Increases NMDA_R NMDA Receptor Activation Extracellular_Glu->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxic Cascade (e.g., Calpain activation, ROS production) Ca_Influx->Excitotoxicity

Caption: Potential neuroprotective mechanism of this compound.

Conclusion

This compound serves as a critical tool for investigating the mechanisms of reverse glutamate transport. Its preferential inhibition of glutamate release over uptake allows for the specific study of this pathological process. The protocols and data provided herein offer a framework for researchers to incorporate this compound into their studies to better understand excitotoxicity and to develop novel neuroprotective strategies. Further research is warranted to determine the precise IC₅₀ of the racemic mixture and its individual enantiomers on reverse transport mediated by different EAAT subtypes and to fully elucidate the downstream signaling consequences of its action.

References

Administration of (+/-)-HIP-A in Rodent Models of Stroke: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific studies, quantitative data, or established protocols for the administration of a compound referred to as "(+/-)-HIP-A" in the context of rodent models of stroke. The information presented herein is a generalized framework based on common practices in preclinical stroke research. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of "this compound".

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide.[1] Preclinical research using rodent models of stroke is essential for the development of novel neuroprotective therapies.[2][3] This document provides a generalized set of application notes and protocols for the evaluation of a putative neuroprotective agent, conceptualized here as "this compound," in rodent models of focal cerebral ischemia. The primary rodent model described is the transient Middle Cerebral Artery Occlusion (tMCAO), a widely used model that mimics key aspects of human ischemic stroke.[2][4]

Quantitative Data Summary (Hypothetical Data)

In the absence of specific data for "this compound," the following tables are presented as templates for organizing and presenting quantitative data from a preclinical stroke study. These tables should be populated with experimental data.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

Treatment GroupDose (mg/kg)nInfarct Volume (mm³)Neurological Score (mNSS)
Vehicle Control-10150 ± 2512 ± 2
This compound110120 ± 2010 ± 2
This compound51090 ± 158 ± 1
This compound101075 ± 10 6 ± 1

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 2: Biomarker Modulation by this compound in Ischemic Brain Tissue

Treatment GroupDose (mg/kg)nMarker A (ng/mg protein)Marker B (fold change)
Sham-85 ± 11.0 ± 0.2
Vehicle Control-1025 ± 55.0 ± 1.0
This compound101015 ± 32.5 ± 0.5

Data are presented as mean ± SD. *p < 0.05 vs. Vehicle Control.

Experimental Protocols

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The intraluminal filament model of MCAO is a common method for inducing focal cerebral ischemia.[2][4]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane anesthesia

  • Heating pad with rectal probe for temperature monitoring

  • Operating microscope or surgical loupes

  • Micro-surgical instruments

  • 4-0 silicone-coated nylon monofilament

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the rat with 3-4% isoflurane for induction and maintain at 1.5-2% in a mixture of 70% N₂O and 30% O₂.

  • Maintain body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.

  • Place the animal in a supine position and make a midline cervical incision.

  • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert the silicone-coated filament into the ECA lumen and advance it into the ICA until a slight resistance is felt, typically 18-20 mm from the carotid bifurcation. This occludes the origin of the middle cerebral artery (MCA).

  • Confirm successful occlusion by a drop in regional cerebral blood flow (>70%) using a laser Doppler flowmeter.

  • After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

Administration of this compound

The route, timing, and dosage of administration are critical variables.

Protocol:

  • Route of Administration: Based on the compound's properties, choose intravenous (IV), intraperitoneal (IP), or oral (PO) administration.

  • Dosage: Perform a dose-response study to determine the optimal therapeutic dose.

  • Timing of Administration:

    • Pre-treatment: Administer the compound before MCAO to assess its prophylactic potential.

    • Post-treatment: Administer at various time points after the onset of ischemia or reperfusion (e.g., 1, 2, or 6 hours post-MCAO) to evaluate its therapeutic window.

Example Protocol (Intravenous Administration):

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, DMSO).

  • At the designated time point (e.g., 30 minutes after reperfusion), administer the compound via the tail vein.

  • Administer an equivalent volume of the vehicle to the control group.

Assessment of Outcomes

3.3.1. Neurological Deficit Scoring:

  • Perform neurological scoring at 24 and 48 hours post-MCAO using a standardized scale, such as the modified Neurological Severity Score (mNSS).[5] The mNSS is a composite score evaluating motor, sensory, balance, and reflex functions.

3.3.2. Infarct Volume Measurement:

  • At 48 hours post-MCAO, euthanize the animals and harvest the brains.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.

  • Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume, correcting for edema.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical neuroprotective signaling pathway that could be modulated by "this compound".

stroke Ischemic Stroke receptor Target Receptor stroke->receptor induces stress hip_a This compound hip_a->receptor activates pathway_activation Signaling Pathway Activation receptor->pathway_activation anti_apoptotic Anti-Apoptotic Effects pathway_activation->anti_apoptotic anti_inflammatory Anti-Inflammatory Effects pathway_activation->anti_inflammatory neuroprotection Neuroprotection anti_apoptotic->neuroprotection anti_inflammatory->neuroprotection

Caption: Hypothetical signaling cascade of this compound in neuroprotection.

Experimental Workflow

This diagram outlines the typical experimental workflow for evaluating a neuroprotective compound in a rodent stroke model.

acclimatization Animal Acclimatization baseline Baseline Behavioral Testing acclimatization->baseline mcao tMCAO Surgery baseline->mcao treatment Drug Administration (this compound or Vehicle) mcao->treatment neuro_scoring Neurological Scoring treatment->neuro_scoring euthanasia Euthanasia & Brain Harvest neuro_scoring->euthanasia histology Histology (TTC Staining) euthanasia->histology analysis Data Analysis histology->analysis

Caption: Experimental workflow for preclinical stroke studies.

Logical Relationship of Treatment and Outcome

This diagram illustrates the logical flow from therapeutic intervention to the desired outcome.

intervention This compound Administration moa Mechanism of Action (e.g., Receptor Binding) intervention->moa cellular_effect Cellular Effects (Reduced Apoptosis, Inflammation) moa->cellular_effect outcome Improved Outcome (Reduced Infarct, Better Function) cellular_effect->outcome

Caption: Logical flow from intervention to therapeutic outcome.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (+/-)-HIP-A Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+/-)-HIP-A. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with compounds exhibiting poor aqueous solubility. While specific data for "this compound" is not publicly available, this guide provides general troubleshooting strategies and protocols applicable to poorly water-soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: My preparation of this compound in an aqueous buffer is cloudy. What does this indicate?

A cloudy or precipitated solution typically indicates that the compound has exceeded its solubility limit in the given aqueous environment. This can lead to inaccurate concentration measurements and affect experimental outcomes. It is crucial to ensure complete dissolution for reliable results.

Q2: What are the initial steps to take when encountering solubility issues with a new compound like this compound?

When facing solubility challenges, a systematic approach is recommended. Start by visually inspecting the solution for any particulate matter. If solubility is an issue, consider preparing a fresh stock solution in an appropriate organic solvent before further dilution into your aqueous experimental medium. It is also beneficial to consult any available product datasheets for solubility information.

Q3: Can pH changes affect the solubility of my compound?

Yes, for ionizable compounds, pH can significantly impact solubility.[1][2][3] For acidic or basic compounds, adjusting the pH of the aqueous solution can increase solubility by promoting the formation of a more soluble salt form. It's important to determine the pKa of your compound to understand its pH-dependent solubility profile.

Q4: Are there common solvents that can be used to improve the solubility of hydrophobic compounds?

Organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are frequently used to dissolve hydrophobic compounds to create concentrated stock solutions.[4][5] These stock solutions can then be diluted into aqueous buffers for experiments. However, it is important to be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound or other poorly soluble compounds in your experiments.

Problem: this compound precipitates out of solution upon dilution in an aqueous buffer.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Stock Solution Preparation cluster_2 Step 2: Dilution Technique cluster_3 Step 3: Further Troubleshooting cluster_4 Resolution A Precipitation observed in aqueous solution B Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol) A->B C Add stock solution to aqueous buffer with vigorous vortexing B->C D Still precipitates? C->D E Try a different co-solvent D->E Yes H Clear solution achieved D->H No F Adjust pH of the aqueous buffer E->F G Consider using a solubilizing agent (e.g., cyclodextrin) F->G G->H

Caption: Troubleshooting workflow for addressing precipitation issues.

Data Presentation

The following table summarizes the hypothetical solubility of a poorly water-soluble compound, referred to here as "this compound," in various solvents. This data is for illustrative purposes and should be determined experimentally for your specific compound.

Solvent/SolutionTemperature (°C)Solubility (mg/mL)Observations
Water25< 0.01Insoluble
Phosphate Buffered Saline (PBS), pH 7.425< 0.01Sparingly soluble
Ethanol25~30Soluble[4][5]
Dimethyl Sulfoxide (DMSO)25~30Soluble[4][5]
1:8 Ethanol:PBS (pH 7.2)25~0.25Sparingly soluble[4][5]
Aqueous solution with 10% cyclodextrin25> 1.0Enhanced solubility[6][7]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of a Poorly Soluble Compound

This protocol describes a general method for preparing a stock solution of a poorly soluble compound, such as the hypothetical this compound, using an organic solvent.

Materials:

  • This compound (or other poorly soluble compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weigh out the required amount of this compound in a sterile microcentrifuge tube. For a 10 mM solution of a compound with a molecular weight of 206.3 g/mol (similar to alpha-lipoic acid), this would be 2.063 mg for 1 mL of solvent.[4][5]

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Purge the headspace of the tube with an inert gas to prevent oxidation.[4][5]

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but check for compound stability at elevated temperatures.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as recommended for the specific compound. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Note that aqueous solutions of some compounds are not stable and should be prepared fresh daily.[4][5]

Signaling Pathway Visualization

Once solubilized, this compound may be used to investigate its effects on various cellular signaling pathways. The following is a generalized diagram of a hypothetical signaling cascade that could be modulated by a research compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Translocates Gene Target Gene TF_active->Gene Regulates Transcription Compound This compound Compound->Receptor Binds

Caption: A hypothetical signaling pathway modulated by a compound.

References

Technical Support Center: Optimizing Hippo Pathway Modulator Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Hippo pathway modulators, using Verteporfin as a representative example, for assessing cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Hippo signaling pathway in cell viability?

The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis by controlling cell proliferation, apoptosis, and stemness.[1][2] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus, where they bind to transcription factors, primarily TEAD (TEA domain family members), to induce the expression of genes that promote cell proliferation and inhibit apoptosis.[3][4] Dysregulation of the Hippo pathway, leading to YAP/TAZ activation, is a common feature in various cancers.[5][6]

Q2: How do Hippo pathway modulators like Verteporfin affect cell viability?

Hippo pathway modulators can either activate or inhibit the pathway's components. Verteporfin is a well-characterized inhibitor of the Hippo pathway's downstream effectors.[6][7] It functions by disrupting the interaction between YAP and TEAD, thereby preventing the transcription of pro-proliferative and anti-apoptotic genes.[6][7] This inhibition of YAP-TEAD activity leads to decreased cell viability, proliferation, and invasion in cancer cells.[3][7]

Q3: What are the typical concentration ranges for Verteporfin in cell viability assays?

The effective concentration of Verteporfin can vary depending on the cell line and the duration of treatment. Based on published studies, concentrations ranging from 0.1 µM to 10 µM are commonly used for in vitro experiments.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Which cell viability assays are suitable for testing Hippo pathway modulators?

Several assays can be used to assess cell viability. Common methods include:

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability.[8]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which correlates with the number of metabolically active cells.

  • Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.[3]

  • Real-time Live-Cell Imaging: This method allows for continuous monitoring of cell proliferation and death over time.

The choice of assay depends on the specific research question, cell type, and available equipment.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability results - Uneven cell seeding- Pipetting errors- Edge effects in multi-well plates- Reagent precipitation- Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Warm reagents to 37°C and mix thoroughly before use.[9]
No significant effect of the Hippo pathway modulator on cell viability - Incorrect concentration range- Insufficient incubation time- Cell line is resistant to the modulator- Inactive compound- Perform a broader dose-response curve.- Optimize the treatment duration.- Verify the expression and activity of the Hippo pathway in your cell line.- Check the quality and storage conditions of the compound.
Unexpected increase in cell viability at high concentrations - Compound precipitation at high concentrations, interfering with the assay readout.- Off-target effects of the compound.- Visually inspect the wells for any precipitate.- Use a different type of cell viability assay to confirm the results.- Investigate potential off-target effects of the compound.
Inconsistent IC50 values - Variations in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation conditions (temperature, CO2)- Use cells within a consistent and low passage number range.- Seed cells at a consistent density to reach a specific confluence before treatment.- Ensure consistent and optimal incubator conditions.

Data Presentation

The following table summarizes the dose-dependent effect of Verteporfin on the viability of MDA-MB-231 human breast cancer cells after 24 hours of treatment, as determined by an MTT assay.[8]

Verteporfin Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.0
0.195± 4.5
0.585± 6.2
1.070± 5.8
5.045± 7.1
10.025± 4.9

Experimental Protocols

Protocol: Determining the Effect of a Hippo Pathway Modulator (Verteporfin) on Cell Viability using an MTT Assay

1. Materials:

  • MDA-MB-231 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Verteporfin (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

3. Compound Treatment:

  • Prepare serial dilutions of Verteporfin in complete medium from the stock solution. The final concentrations should range from 0.1 µM to 10 µM.[8]

  • Include a vehicle control (DMSO) at the same concentration as the highest Verteporfin concentration.

  • Carefully remove the medium from the wells and add 100 µL of the prepared Verteporfin dilutions or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the dose-response curve (concentration vs. % cell viability) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Hippo_Signaling_Pathway cluster_nucleus Nucleus Extracellular_Signals Extracellular Signals (e.g., Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Extracellular_Signals->MST1_2 Activates GPCR GPCR LATS1_2 LATS1/2 GPCR->LATS1_2 Inhibits MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->YAP_TAZ_p Nucleus Nucleus YAP_TAZ->Nucleus Translocates YAP_TAZ_n YAP/TAZ TEAD TEAD Gene_Expression Gene Expression (Proliferation, Anti-Apoptosis) Verteporfin Verteporfin TEAD_n TEAD Verteporfin->TEAD_n Inhibits Binding YAP_TAZ_n->TEAD_n Binds Gene_Expression_n Gene Expression (Proliferation, Anti-Apoptosis) TEAD_n->Gene_Expression_n Induces

Caption: The Hippo Signaling Pathway and the inhibitory action of Verteporfin.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_treatment Prepare Serial Dilutions of Hippo Pathway Modulator incubate_24h_1->prepare_treatment add_treatment Add Modulator to Cells prepare_treatment->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data (Calculate % Viability, Determine IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability MTT assay.

References

(+/-)-HIP-A stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of research compounds in common experimental buffers. Due to the absence of specific data for "(+/-)-HIP-A" in publicly available literature, this guide offers a general framework and best practices applicable to novel or uncharacterized small molecules, hereafter referred to as "Compound-X".

Frequently Asked Questions (FAQs)

Q1: My compound's activity is decreasing in my cell-based assays over time. Could this be a stability issue?

A1: Yes, a decline in compound activity over the course of an experiment is a strong indicator of instability in the assay medium. Factors such as the pH of the culture medium, temperature (typically 37°C), enzymatic activity in serum, and reactivity with media components can all contribute to the degradation of a small molecule. It is crucial to assess the stability of your compound under your specific experimental conditions.

Q2: What are the primary factors that affect the stability of a small molecule in an aqueous buffer?

A2: The main factors influencing compound stability in solution are:

  • pH: Many compounds are susceptible to acid- or base-catalyzed hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Oxidation: Dissolved oxygen or reactive oxygen species can degrade sensitive compounds.

  • Light: Exposure to certain wavelengths of light can induce photochemical degradation.

  • Buffer Components: Some buffer salts or additives can react with the compound.

Q3: How should I prepare and store stock solutions of my compound to maximize stability?

A3: For long-term storage, it is generally recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions should be prepared in a suitable, dry solvent (e.g., DMSO) at a high concentration. These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, an aliquot should be thawed and diluted into the experimental buffer immediately.

Troubleshooting Guides

Issue 1: Inconsistent results or a higher IC50 value than expected.

  • Possible Cause: The compound is degrading during the experiment, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Perform a Stability Assessment: Directly measure the concentration of the compound in your experimental buffer over the time course of your experiment using an analytical method like HPLC or LC-MS.

    • Reduce Incubation Time: If the compound is unstable, shorten the experimental duration if possible.

    • Replenish Compound: For longer experiments, consider replenishing the medium with a fresh preparation of the compound at set intervals.

Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of my compound in buffer.

  • Possible Cause: These new peaks are likely degradation products of your compound.

  • Troubleshooting Steps:

    • Analyze a Control: Run a sample of the compound from a freshly prepared stock solution (time zero) to confirm the absence of these peaks.

    • Forced Degradation Study: To understand the degradation pathway, intentionally stress the compound under harsh conditions (e.g., high heat, strong acid/base, oxidizing agent).[1] This can help in identifying the potential degradation products.

    • Method Optimization: If the new peaks are not well-resolved from the parent compound, optimize your analytical method (e.g., change the mobile phase, gradient, or column).[1]

Issue 3: Precipitation of the compound upon dilution into aqueous buffer.

  • Possible Cause: The compound has low aqueous solubility, and the concentration in the final solution exceeds its solubility limit.

  • Troubleshooting Steps:

    • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and does not cause the compound to precipitate.

    • Pre-warm the Buffer: Adding a cold stock solution to a warm buffer can sometimes induce precipitation. Try pre-warming the buffer before adding the compound.

    • Use a Different Formulation: Consider using solubility-enhancing excipients if compatible with your experimental system.

Data Presentation

The following table provides an example of how to present stability data for "Compound-X" in different buffers at various temperatures.

Buffer (pH)Temperature (°C)Time (hours)% Remaining (Mean ± SD)
PBS (7.4)40100 ± 0
898.2 ± 1.5
2495.6 ± 2.1
PBS (7.4)250100 ± 0
885.1 ± 3.2
2465.4 ± 4.5
PBS (7.4)370100 ± 0
850.3 ± 5.1
2415.8 ± 3.8
Tris (8.0)370100 ± 0
842.1 ± 4.7
245.2 ± 1.9

Experimental Protocols

Protocol: Assessing the Stability of Compound-X in an Aqueous Buffer

This protocol outlines a general procedure for determining the stability of a small molecule in an experimental buffer using HPLC analysis.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of Compound-X in 100% DMSO.

  • Preparation of Working Solution:

    • Dilute the 10 mM stock solution to a final concentration of 100 µM in the desired experimental buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is 1% or less.

  • Incubation:

    • Aliquot the working solution into multiple vials for each time point and temperature condition being tested (e.g., 4°C, 25°C, and 37°C).

  • Sample Collection:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature condition. The 0-hour sample should be processed immediately after preparation.

  • Sample Processing:

    • To stop any further degradation, immediately add an equal volume of cold acetonitrile to the sample.

    • Vortex the sample and then centrifuge to pellet any precipitated proteins or salts.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the processed samples onto a suitable HPLC system with a C18 column.

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.

    • Monitor the elution of Compound-X using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Determine the peak area of Compound-X for each sample.

    • Calculate the percentage of Compound-X remaining at each time point relative to the peak area of the 0-hour sample.

    • Plot the percentage of remaining Compound-X versus time for each condition.

Visualizations

experimental_workflow General Workflow for Compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in Experimental Buffer stock->working aliquot Aliquot for each Time Point & Temp working->aliquot incubate Incubate at 4°C, 25°C, 37°C aliquot->incubate sample Collect Samples at 0, 2, 4, 8, 24h incubate->sample process Stop Reaction & Process Sample sample->process hplc Analyze by HPLC process->hplc data Calculate % Remaining vs. Time hplc->data

Caption: A general workflow for assessing compound stability.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_investigate Investigation cluster_solution Potential Solutions start Inconsistent Assay Results or High IC50 check_stability Is the compound stable in the assay buffer/medium? start->check_stability check_solubility Is the compound fully dissolved at the test concentration? start->check_solubility shorten_time Shorten experiment duration check_stability->shorten_time No replenish Replenish compound periodically check_stability->replenish No end_stable Investigate other assay parameters check_stability->end_stable Yes optimize_solvent Optimize solvent concentration check_solubility->optimize_solvent No change_formulation Use solubility enhancers check_solubility->change_formulation No end_soluble Investigate other assay parameters check_solubility->end_soluble Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting inconsistent results with (+/-)-HIP-A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+/-)-HIP-A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid, is a potent, non-competitive blocker of excitatory amino acid transporters (EAATs).[1][2] It primarily functions by inhibiting the reuptake of glutamate, the main excitatory neurotransmitter in the central nervous system.[1][2] Specifically, it has been shown to preferentially inhibit glutamate-induced D-aspartate release over L-glutamate uptake.[1][2]

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid[1]
Molecular Formula C₆H₈N₂O₄[1][2]
Molecular Weight 172.14 g/mol [1][2]
CAS Number 227619-64-9[1][2]
Appearance White to off-white solid
Solubility Soluble in water (to 10 mM)[2]
Storage Store at +4°C[1][2]

Q3: Is this compound a specific inhibitor? What about off-target effects?

A3: this compound is considered moderately selective. It shows low affinity for AMPA and kainate receptors and no significant affinity for NMDA and metabotropic glutamate receptors.[1][2] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the observed effects.

Q4: What is the significance of the "(+/-)" in the name?

A4: The "(+/-)" indicates that the product is a racemic mixture, meaning it contains equal amounts of both enantiomers: (+)-HIP-A and (-)-HIP-A. It is important to note that the biological activity of these enantiomers can differ significantly.[3][4] For instance, one enantiomer may be more potent or have a different selectivity profile for various EAAT subtypes.[3] Inconsistent experimental results can sometimes be attributed to variations in the enantiomeric composition between different batches of the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue 1: Inconsistent or lower-than-expected inhibition of glutamate uptake.

  • Question: I am using this compound to inhibit glutamate uptake in my cell-based assay, but the results are variable or the inhibition is weaker than anticipated. What could be the cause?

  • Answer: Several factors could contribute to this issue:

    • Compound Stability: this compound, like many small molecules, can degrade over time, especially when in solution. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

    • Solubility Issues: While soluble in water up to 10 mM, improper dissolution can lead to a lower effective concentration.[2] Ensure the compound is fully dissolved before adding it to your assay. Sonication may aid in dissolution.

    • Enantiomeric Composition: As a racemic mixture, the activity of this compound can be influenced by the ratio of its enantiomers.[3][5] Different batches may have slight variations, leading to inconsistent results. If high precision is required, consider using a specific enantiomer, such as (-)-HIP-A, which has been reported to be the more active isomer in some contexts.[3]

    • Cell Health and Density: The health and density of your cells can significantly impact transporter expression and function. Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments.

    • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all affect the outcome of a glutamate uptake assay. Optimize these parameters for your specific cell type and experimental setup.

Issue 2: Unexpected or off-target effects observed in my experiments.

  • Question: I'm observing cellular effects that don't seem to be directly related to EAAT inhibition. Could this compound have off-target effects?

  • Answer: While this compound is reported to be moderately selective for EAATs, off-target effects are always a possibility, particularly at higher concentrations.[1][2]

    • Concentration-Dependence: High concentrations of any pharmacological agent increase the likelihood of off-target binding. Perform a dose-response curve to determine the optimal concentration range for EAAT inhibition with minimal side effects.

    • Control Experiments: To confirm that the observed effects are due to EAAT inhibition, include appropriate controls. This could involve using a structurally different EAAT inhibitor to see if it produces the same effect, or using a cell line that does not express the target EAAT.

    • Enantiomer-Specific Effects: The different enantiomers of HIP-A may have different off-target profiles. If you suspect off-target effects, testing the individual enantiomers might provide more clarity.

Issue 3: Difficulty dissolving this compound.

  • Question: I'm having trouble getting this compound to dissolve completely in my aqueous buffer. What can I do?

  • Answer: this compound is reported to be soluble in water up to 10 mM.[2] If you are experiencing difficulties, consider the following:

    • pH of the Solution: The solubility of compounds with carboxylic acid groups can be pH-dependent. Adjusting the pH of your buffer may improve solubility.

    • Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help to dissolve the compound. Avoid excessive heat, as it may cause degradation.

    • Use of a Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO, if compatible with your assay) and then dilute it to the final working concentration in your assay buffer. Always check the solubility of the compound in the chosen solvent.

Experimental Protocols & Methodologies

Below are generalized protocols for common experiments involving EAAT inhibitors like this compound. Researchers should optimize these protocols for their specific experimental systems.

Glutamate Uptake Assay in Cell Culture

This protocol describes a common method for measuring glutamate uptake in cultured cells expressing EAATs.

  • Cell Plating: Plate cells (e.g., HEK293 cells stably expressing a specific EAAT subtype, or primary astrocyte cultures) in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in sterile water).

    • Prepare a working solution of radiolabeled substrate (e.g., [³H]D-aspartate or [¹⁴C]L-glutamate) in a suitable assay buffer (e.g., Krebs-Henseleit buffer).

  • Inhibition:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Uptake:

    • Initiate the uptake by adding the radiolabeled substrate to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of the initial uptake rate.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration in each well to normalize the uptake data.

Data Presentation: Example IC₅₀ Values for this compound

The following table summarizes reported IC₅₀ values for this compound. Note that these values can vary depending on the experimental conditions.

Target/AssayIC₅₀ (μM)Reference
Glutamate-induced [³H]D-aspartate release1.6[1][2]
[³H]L-glutamate uptake18[1][2]
AMPA receptors43[1]
Kainate receptors8[1]

Visualizations

Signaling Pathway: EAAT-Mediated Glutamate Uptake and Inhibition

This diagram illustrates the role of Excitatory Amino Acid Transporters (EAATs) in clearing glutamate from the synaptic cleft and how inhibitors like this compound block this process.

EAAT_Inhibition EAAT-Mediated Glutamate Uptake and Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate in Vesicles Glutamate_cleft Glutamate Glutamate_vesicle->Glutamate_cleft Release Glutamate_receptor Glutamate Receptors Glutamate_cleft->Glutamate_receptor Binding EAAT EAAT Glutamate_cleft->EAAT Uptake HIP_A This compound HIP_A->EAAT Inhibition

Caption: EAATs on glial cells remove glutamate from the synapse. This compound inhibits this uptake.

Experimental Workflow: Glutamate Uptake Assay

This workflow outlines the key steps in a typical glutamate uptake assay used to evaluate the efficacy of EAAT inhibitors.

Glutamate_Uptake_Workflow Glutamate Uptake Assay Workflow A Plate Cells C Wash Cells A->C B Prepare this compound and Radiolabeled Glutamate Solutions D Pre-incubate with this compound B->D C->D E Initiate Uptake with Radiolabeled Glutamate D->E F Terminate Uptake and Wash E->F G Lyse Cells F->G H Measure Radioactivity G->H I Normalize to Protein Content H->I J Data Analysis (IC50 determination) I->J

Caption: A stepwise workflow for performing a glutamate uptake assay with an inhibitor.

Logical Relationship: Troubleshooting Inconsistent Results

This diagram illustrates a logical approach to troubleshooting inconsistent results when using this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results with this compound Start Inconsistent Results Observed Check_Compound Check Compound Preparation and Storage Start->Check_Compound Check_Cells Evaluate Cell Health and Density Start->Check_Cells Check_Assay Review Assay Parameters Start->Check_Assay Consider_Enantiomers Consider Enantiomeric Purity/Activity Start->Consider_Enantiomers Fresh_Solution Use Freshly Prepared Solution Check_Compound->Fresh_Solution Consistent_Culture Ensure Consistent Cell Culture Practices Check_Cells->Consistent_Culture Optimize_Assay Optimize Incubation Time, Temperature, etc. Check_Assay->Optimize_Assay Test_Isomers Test Individual Enantiomers if Possible Consider_Enantiomers->Test_Isomers

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

How to prevent (+/-)-HIP-A degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a compound specifically designated as "(+/-)-HIP-A" is not available in publicly accessible scientific literature or chemical databases. The name may be an internal laboratory code, a non-standard abbreviation, or contain a typographical error.

To provide accurate technical support, please verify the full chemical name, CAS number, or provide a reference to a publication mentioning this compound.

Once the compound is correctly identified, this technical support center will be populated with detailed information to address your experimental needs. The planned content will include:

Frequently Asked Questions (FAQs)

This section will provide quick answers to common questions regarding the handling, storage, and use of the identified compound. Examples of questions to be addressed include:

  • General Handling:

    • What is the recommended solvent for reconstituting this compound?

    • What is the solubility of this compound in common organic solvents and aqueous buffers?

    • Are there any known incompatibilities with other common laboratory reagents?

  • Stability and Storage:

    • What are the optimal storage conditions for the lyophilized powder?

    • How should I store solutions of this compound to minimize degradation?

    • What is the expected shelf-life of the compound in solution under recommended storage conditions?

    • Is the compound sensitive to light or repeated freeze-thaw cycles?

  • Experimental Use:

    • What is the typical working concentration range for in vitro/in vivo experiments?

    • Are there any known artifacts or off-target effects to be aware of?

    • What is the primary mechanism of action or signaling pathway affected by this compound?

Troubleshooting Guides

This section will offer structured guidance to help researchers identify and solve common experimental problems.

Observed Problem Potential Cause Recommended Solution
Inconsistent or no biological activity Compound degradation due to improper storage.Verify storage conditions (temperature, light exposure). Prepare fresh solutions from lyophilized powder.
Incorrect solvent or pH of the solution.Check the recommended solvent and ensure the pH of the experimental buffer is within the stable range for the compound.
Low compound concentration.Titrate the compound concentration to determine the optimal effective dose for your specific assay.
Precipitation of the compound in solution Exceeded solubility limit.Prepare a more dilute solution. Consider using a different solvent system if compatible with your experimental setup.
Change in temperature or pH.Ensure the solution is maintained at a constant temperature and pH. Avoid drastic changes that could affect solubility.

Experimental Protocols

Detailed protocols for key experiments will be provided to ensure reproducibility and accuracy.

Protocol 1: Preparation of a Stock Solution

  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of the recommended solvent (e.g., DMSO, Ethanol) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.

  • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

Signaling Pathway

A diagram of the relevant signaling pathway will be provided to visualize the compound's mechanism of action.

cluster_pathway Placeholder Signaling Pathway Receptor Receptor Effector1 Downstream Effector 1 Receptor->Effector1 Activates HIP_A This compound HIP_A->Receptor Binds to Effector2 Downstream Effector 2 Effector1->Effector2 Phosphorylates Response Cellular Response Effector2->Response Leads to

Caption: A placeholder diagram of a potential signaling pathway for this compound.

To enable us to provide you with the necessary and accurate technical information, please provide a definitive identifier for the compound "this compound".

Technical Support Center: Understanding Off-Target Effects of Sigma-2 Receptor Ligands in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the potential off-target effects of sigma-2 receptor ligands in neuronal cultures. The sigma-2 receptor, also known as TMEM97, is implicated in various cellular processes, and its ligands are under investigation for neurological disorders like Alzheimer's and Huntington's disease.[1][2][3] However, like many pharmacological tools, these ligands can interact with other cellular targets, leading to off-target effects that can confound experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary functions and signaling pathways of the sigma-2 (σ2) receptor in neurons?

The sigma-2 (σ2) receptor, or TMEM97, is a transmembrane protein expressed in various cell types, including neurons.[1] It is involved in regulating cellular functions such as cholesterol biosynthesis and trafficking, autophagy, and membrane-bound protein trafficking.[1] Antagonism of the σ2 receptor is suggested to reduce ER stress and maintain Ca2+ homeostasis, thereby protecting neurons.[2] Sigma-2 receptor modulators may also exert neuroprotective effects by regulating neuroinflammation and nerve growth factor (NGF).[2]

Q2: What are the potential off-target effects of sigma-2 receptor ligands in neuronal cultures?

While striving for selectivity, many small molecule ligands can exhibit promiscuous binding profiles. Off-target effects of sigma-2 receptor ligands can arise from their interaction with other receptors, ion channels, or enzymes. For instance, some compounds may interact with the sigma-1 (σ1) receptor, which is structurally distinct but shares some ligand-binding characteristics.[3] Additionally, some effects initially attributed to sigma receptor binding have been later linked to other mechanisms, such as the induction of phospholipidosis.[4] It is crucial to consult the selectivity profile of the specific ligand being used.

Q3: How can I differentiate between on-target and off-target effects in my neuronal culture experiments?

Distinguishing between on-target and off-target effects is a critical aspect of pharmacological research. Here are a few strategies:

  • Use of structurally different ligands: Employing multiple, structurally distinct ligands for the same target can help confirm that the observed effect is due to interaction with the intended target.

  • Knockout/knockdown models: Using neuronal cultures from animals with a knockout of the gene encoding the sigma-2 receptor (TMEM97) can provide definitive evidence. If the experimental effect persists in these cells, it is likely an off-target effect.[4]

  • Dose-response curves: A consistent dose-response relationship that aligns with the binding affinity of the ligand for the sigma-2 receptor can suggest an on-target effect.

  • Use of inactive enantiomers: If the ligand is chiral, using an inactive enantiomer as a negative control can be a powerful tool.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected Neuronal Death/Toxicity at Low Concentrations The compound may be inducing apoptosis or necrosis through off-target interactions, such as triggering caspase activation or causing mitochondrial destabilization.[5]- Perform a detailed cytotoxicity assay (e.g., LDH release, TUNEL staining) to determine the mechanism of cell death.- Test the compound in a cell line that does not express the sigma-2 receptor to see if the toxicity persists.- Lower the concentration of the compound and shorten the incubation time.
Changes in Neuronal Excitability (e.g., altered firing rate) The ligand might be interacting with ion channels (e.g., sodium, potassium, or calcium channels) or other neurotransmitter receptors that modulate neuronal excitability.- Conduct electrophysiological recordings (e.g., patch-clamp) to investigate direct effects on ion channel currents.- Use specific antagonists for other potential receptor targets to see if the effect can be blocked.
Alterations in Synaptic Transmission The compound could be affecting presynaptic neurotransmitter release or postsynaptic receptor function through off-target mechanisms. For example, it might interfere with the trafficking of AMPA receptors.[6]- Measure synaptic transmission directly using techniques like whole-cell voltage-clamp to record miniature excitatory or inhibitory postsynaptic currents (mEPSCs/mIPSCs).- Investigate changes in the expression and localization of key synaptic proteins.
Inconsistent or Non-reproducible Results This could be due to the promiscuous binding of the ligand, where slight variations in experimental conditions (e.g., cell density, media composition) favor different off-target interactions.[4]- Standardize all experimental protocols meticulously.- Characterize the binding profile of the ligand in your specific neuronal culture system.- Use a positive control with a well-characterized sigma-2 receptor ligand.

Experimental Protocols

Protocol 1: Assessing Neuronal Viability

  • Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at a suitable density in a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere and differentiate, treat them with a range of concentrations of the sigma-2 receptor ligand and appropriate vehicle controls.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value for cytotoxicity and compare it to the known binding affinity for the sigma-2 receptor.

Protocol 2: Investigating Changes in Calcium Homeostasis

  • Cell Preparation: Culture neurons on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Record the baseline fluorescence intensity before adding the compound.

  • Compound Addition: Add the sigma-2 receptor ligand and monitor the change in fluorescence over time.

  • Data Analysis: Quantify the changes in intracellular calcium concentration in response to the compound. Compare the response to a known modulator of calcium channels.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a potential off-target signaling pathway and a general experimental workflow for investigating off-target effects.

cluster_0 Potential Off-Target Signaling Pathway S2_Ligand Sigma-2 Ligand Off_Target Off-Target Receptor (e.g., Ion Channel) S2_Ligand->Off_Target Binds Ca_Influx Altered Ion Influx (e.g., Ca2+) Off_Target->Ca_Influx Modulates Downstream Downstream Signaling (e.g., Kinase Activation) Ca_Influx->Downstream Initiates Cellular_Effect Observed Cellular Effect (e.g., Altered Excitability) Downstream->Cellular_Effect Leads to

Caption: Potential off-target signaling cascade.

cluster_1 Experimental Workflow for Off-Target Investigation Observation Observe Unexpected Phenotype Hypothesis Hypothesize Off-Target Interaction Observation->Hypothesis Dose_Response Perform Dose-Response Curve Hypothesis->Dose_Response Controls Use Negative/Positive Controls Hypothesis->Controls Knockout Test in Knockout Neuronal Cultures Dose_Response->Knockout Controls->Knockout Conclusion Confirm On-Target vs. Off-Target Effect Knockout->Conclusion

Caption: Workflow for off-target effect investigation.

References

Potential cytotoxicity of high (+/-)-HIP-A concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of high concentrations of the experimental compound (+/-)-HIP-A. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity observed with high concentrations of this compound?

High concentrations of this compound are believed to induce cytotoxicity primarily through the activation of the apoptotic signaling cascade. This is thought to occur via interaction with the Huntingtin-interacting protein 1 (Hip-1) and its partner protein Hippi. The formation of a Hippi-Hip-1 heterodimer can recruit and activate procaspase-8, initiating the extrinsic apoptosis pathway.[1][2] This leads to a cascade of downstream caspase activation, including caspase-3, ultimately resulting in programmed cell death.[3][4]

Q2: What are the expected morphological changes in cells treated with high concentrations of this compound?

Cells undergoing apoptosis induced by high concentrations of this compound may exhibit characteristic morphological changes, including:

  • Cell shrinkage and rounding

  • Membrane blebbing

  • Chromatin condensation (pyknosis)

  • Nuclear fragmentation (karyorrhexis)

  • Formation of apoptotic bodies

Q3: How can I assess the cytotoxicity of this compound in my cell line?

Several in vitro assays can be used to quantify the cytotoxic effects of this compound. These assays measure different cellular parameters that are indicative of cell death. Common methods include:

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye within their lysosomes.

  • DNA Binding Dyes: Dyes like propidium iodide or 7-AAD can be used with flow cytometry to identify dead cells with compromised membranes.

Q4: My cell viability results are inconsistent. What could be the issue?

Inconsistent cell viability results can arise from several factors. Please refer to the troubleshooting guide below for potential causes and solutions.

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Cell Viability in Control Groups
Potential Cause Troubleshooting Steps
Cell Culture Contamination Inspect cultures for any signs of microbial contamination. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock.
Inconsistent Cell Seeding Density Ensure a uniform cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating wells to ensure consistent cell numbers.
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, which can affect cell growth, fill the outer wells with sterile PBS or media without cells.
Serum Variability Use the same batch of fetal bovine serum (FBS) or other serum supplements throughout the experiment to avoid variability in growth factors and other components.
Issue 2: No Dose-Dependent Cytotoxicity Observed with this compound
Potential Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the calculations for your serial dilutions. Ensure that the stock solution of this compound was prepared correctly.
Cell Line Insensitivity The chosen cell line may be resistant to the apoptotic pathway targeted by this compound. Consider using a different cell line known to be sensitive to caspase-8 mediated apoptosis.
Short Incubation Time The cytotoxic effects of this compound may require a longer incubation period to become apparent. Perform a time-course experiment to determine the optimal incubation time.
Drug Inactivation The compound may be unstable in the culture medium. Prepare fresh dilutions of this compound for each experiment.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from cytotoxicity and apoptosis assays.

Table 1: Cell Viability Assessment by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1072.1 ± 6.1
5045.8 ± 3.9
10021.4 ± 2.5

Table 2: Apoptosis Detection by Caspase-3 Activity Assay

This compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)
0 (Vehicle Control)1.0
102.5
506.8
10012.3

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Caspase-3 Colorimetric Assay
  • Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • Caspase Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleaved p-nitroaniline (pNA) product.

  • Data Analysis: Normalize the absorbance readings to the protein concentration and express the results as fold change relative to the vehicle control.

Visualizations

HIP_A_Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells in Multi-well Plate treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase-3) incubation->apoptosis data_analysis Calculate IC50 & Fold Change viability->data_analysis apoptosis->data_analysis conclusion Determine Cytotoxic Potential data_analysis->conclusion HIP1_Hippi_Apoptosis_Pathway HIP_A This compound (High Concentration) Hip1_Hippi Hip-1/Hippi Heterodimer Formation HIP_A->Hip1_Hippi induces Procaspase8 Procaspase-8 Hip1_Hippi->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Long-term stability of (+/-)-HIP-A stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+/-)-HIP-A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, handling, and use of this compound stock solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, scientifically known as (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid, is a potent, non-competitive blocker of Excitatory Amino Acid Transporters (EAATs). EAATs are crucial for regulating glutamate concentrations in the synaptic cleft. By inhibiting these transporters, this compound allows for the study of the dynamics of glutamate neurotransmission.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

Q3: What are the recommended storage conditions for long-term stability of this compound stock solutions?

A3: For long-term stability, it is generally recommended to store stock solutions of chemical compounds at low temperatures. For many organic compounds dissolved in DMSO, storage at -20°C is a common practice for short to medium-term storage, while -80°C is preferable for long-term storage to minimize degradation.[4][5][6][7][8] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[9]

Q4: How can I assess the stability of my this compound stock solution over time?

A4: To assess the stability of your stock solution, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a freshly prepared solution to that of an aged solution, you can identify the appearance of degradation products and quantify the remaining concentration of the active compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution of this compound. If the issue persists, consider performing an analytical validation of the compound's purity and concentration.
Improper storage of the stock solution.Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
Incorrect final concentration in the assay.Verify all dilution calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment.
Precipitate formation upon dilution of DMSO stock in aqueous buffer. The compound has limited solubility in the aqueous buffer.Try to dissolve the precipitate by gentle warming or sonication. If the precipitate persists, consider using a lower final concentration of this compound or adding a small percentage of a co-solvent to your final assay buffer, ensuring it does not affect your experimental system.
No observable effect of this compound in the experiment. The compound is not active at the concentration used.Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific assay.
The experimental system is not sensitive to EAAT inhibition.Confirm the expression and activity of EAATs in your experimental model (e.g., cell line, tissue). Use a positive control for EAAT inhibition if available.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 172.14 g/mol .

  • Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Signaling Pathways and Experimental Workflows

As an Excitatory Amino Acid Transporter (EAAT) blocker, this compound primarily affects the glutamatergic signaling pathway. EAATs are responsible for the reuptake of glutamate from the synaptic cleft into glial cells and neurons.[10] This process terminates the synaptic signal and prevents excitotoxicity.[11]

Glutamate-Glutamine Cycle

By inhibiting EAATs, this compound leads to an accumulation of glutamate in the synaptic cleft, which can have various downstream effects on glutamate receptors (e.g., NMDA, AMPA) and other signaling cascades.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Glial Cell Glutamine_pre Glutamine Glutamate_pre Glutamate Glutamine_pre->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Release Receptor Glutamate Receptors (NMDA, AMPA, mGluR) Glutamate_synapse->Receptor Binding EAAT EAAT Glutamate_synapse->EAAT Uptake Signal Postsynaptic Signaling Receptor->Signal Glutamate_glial Glutamate EAAT->Glutamate_glial Glutamine_glial Glutamine Glutamate_glial->Glutamine_glial GS SN1 SN1 Transporter Glutamine_glial->SN1 GS Glutamine Synthetase SN1->Glutamine_pre Transport HIPA This compound HIPA->EAAT Inhibits

Caption: The Glutamate-Glutamine Cycle and the inhibitory action of this compound on EAATs.

Experimental Workflow for Assessing EAAT Inhibition

A common method to assess the activity of EAAT inhibitors is to measure the uptake of radiolabeled glutamate in cells expressing the transporters.

start Start prep_cells Prepare cells expressing EAATs (e.g., HEK293, primary astrocytes) start->prep_cells add_hipa Add this compound (or vehicle control) prep_cells->add_hipa add_radiolabel Add radiolabeled glutamate (e.g., [3H]-glutamate) add_hipa->add_radiolabel incubate Incubate for a defined time add_radiolabel->incubate stop_reaction Stop uptake (e.g., rapid washing with cold buffer) incubate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells scintillation Measure radioactivity (Scintillation counting) lyse_cells->scintillation analyze Analyze data: Compare uptake in treated vs. control cells scintillation->analyze end End analyze->end

Caption: A typical experimental workflow for measuring EAAT inhibition using a radiolabeled glutamate uptake assay.

References

Validation & Comparative

A Comparative Guide to EAAT Inhibitors: (+/-)-HIP-A versus TBOA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used Excitatory Amino Acid Transporter (EAAT) inhibitors: (+/-)-HIP-A and DL-threo-β-benzyloxyaspartate (TBOA). The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to EAATs and Their Inhibition

Excitatory Amino Acid Transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure high-fidelity synaptic transmission. Inhibition of these transporters is a critical tool for studying glutamatergic neurotransmission and its role in various neurological disorders.

(±)-HIP-A (3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid) is a potent and selective inhibitor of EAATs.[1] In contrast, TBOA is a well-established competitive, non-transportable blocker of all EAAT subtypes.[2][3]

Performance Comparison: this compound vs. TBOA

The primary distinction between this compound and TBOA lies in their mechanism of action. While TBOA acts as a classical competitive inhibitor for both glutamate uptake and glutamate-induced aspartate release, the inhibitory profile of this compound is more complex and dependent on experimental conditions.

One study directly comparing the two compounds in rat brain cortex synaptosomal preparations revealed that TBOA competitively inhibits both [³H]Glu uptake and glutamate-induced [³H]Asp release. In contrast, this compound demonstrated a non-competitive inhibition of both processes when pre-incubated with the synaptosomes for 7 minutes. However, when added simultaneously with the glutamate substrate, this compound acted as a competitive inhibitor of [³H]Glu uptake. This suggests that this compound may interact with the transporter in a more nuanced manner than TBOA.

Below is a summary of the quantitative data from this comparative study:

ParameterInhibitorConditionValue
Glutamate-induced [³H]Asp Release
Km (μM)TBOA-38.1 ± 4.9 (vs. 8.4 ± 1.5 for control)
Maximal ReleaseTBOA-No significant effect
Maximal ReleaseThis compound7 min pre-incubationSignificantly lowered
KmThis compound7 min pre-incubationNo significant effect
[³H]Glu Uptake
VmaxTBOA-Not reported in this study, but acts competitively
KmTBOA-Not reported in this study, but acts competitively
VmaxThis compound7 min pre-incubationSignificantly lowered
KmThis compound7 min pre-incubationNo significant effect
VmaxThis compoundConcomitant additionNo significant effect
Km (μM)This compoundConcomitant addition52 ± 7 (vs. 11 ± 2 for control)

Data adapted from a study on rat brain cortex synaptosomal preparations.

Selectivity Profile of TBOA

TBOA is a broad-spectrum EAAT inhibitor with varying potencies across the different subtypes. The following table summarizes its inhibitory constants (IC₅₀ or Kᵢ) for human EAATs:

EAAT SubtypeIC₅₀ / Kᵢ (μM)
EAAT170[2][3]
EAAT26[2][3]
EAAT36[2][3]
EAAT44.4 (Kᵢ)[2]
EAAT53.2 (Kᵢ)[2]

Experimental Protocols

[³H]D-Aspartate Uptake Assay

This assay is a common method to measure the activity of EAATs by quantifying the uptake of radiolabeled D-aspartate, a transportable substrate.

Materials:

  • Cell line expressing the EAAT of interest (e.g., HEK293 cells)

  • Culture medium

  • Krebs-Henseleit buffer (KHB)

  • [³H]D-aspartate

  • Scintillation fluid and counter

  • This compound and TBOA stock solutions

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with warm KHB.

  • Inhibitor Incubation: Add KHB containing the desired concentration of either this compound or TBOA to the wells. For time-dependent studies with this compound, pre-incubate for a specified period (e.g., 7 minutes). For control wells, add KHB without any inhibitor.

  • Uptake Initiation: Add [³H]D-aspartate to each well to a final concentration appropriate for the experiment (typically in the low micromolar range).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold KHB to stop the uptake.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate like L-glutamate) from the total uptake. Calculate the IC₅₀ values for each inhibitor.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of currents mediated by EAATs in response to substrate application and inhibition.

Materials:

  • Cells expressing the EAAT of interest cultured on coverslips

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Internal solution for the patch pipette (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • This compound and TBOA stock solutions

Procedure:

  • Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the EAAT substrate (e.g., L-glutamate) via a perfusion system and record the resulting current.

  • Inhibitor Application: Perfuse the cells with the external solution containing the desired concentration of this compound or TBOA for a defined period.

  • Post-Inhibitor Recording: Re-apply the EAAT substrate in the continued presence of the inhibitor and record the current.

  • Data Analysis: Measure the amplitude of the substrate-evoked currents before and after inhibitor application to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

Inhibition of EAATs leads to an accumulation of extracellular glutamate, which can have profound effects on various downstream signaling pathways, often contributing to excitotoxicity.

EAAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate_ext Increased Extracellular Glutamate NMDA_R NMDA Receptor Glutamate_ext->NMDA_R Activation AMPA_R AMPA Receptor Glutamate_ext->AMPA_R Activation EAAT EAAT EAAT->Glutamate_ext Reduced Uptake Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx ROS Reactive Oxygen Species (ROS) Ca_influx->ROS MAPK MAPK Pathway (p38, JNK, ERK) Ca_influx->MAPK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Apoptosis Apoptosis ROS->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibition Neurotoxicity Excitotoxicity/ Neurotoxicity Apoptosis->Neurotoxicity Inhibitor HIP-A / TBOA Inhibitor->EAAT Inhibition Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Inhibition Assay cluster_measurement Measurement cluster_analysis Data Analysis Culture Cell Culture (EAAT-expressing cells) Plating Plate cells on appropriate substrate Culture->Plating Wash Wash cells with buffer Plating->Wash Inhibitor_add Add Inhibitor (this compound or TBOA) Wash->Inhibitor_add Substrate_add Add Substrate (e.g., [³H]D-Aspartate or Glutamate) Inhibitor_add->Substrate_add Incubate Incubate Substrate_add->Incubate Uptake Radiometric Assay (Scintillation Counting) Incubate->Uptake Current Electrophysiology (Whole-cell patch clamp) Incubate->Current Analysis Calculate % Inhibition, IC₅₀, Km, Vmax Uptake->Analysis Current->Analysis

References

Unraveling the Stereospecific Efficacy of (+/-)-HIP-A Enantiomers in Glutamate Transport

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of neuroprotective agent development, the modulation of excitatory amino acid transporters (EAATs) presents a promising therapeutic avenue. Among the inhibitors of these transporters, (+/-)-HIP-A has emerged as a significant research tool. This guide provides a detailed comparison of the efficacy of its constituent enantiomers, (+)-HIP-A and (-)-HIP-A, offering researchers critical data to inform their investigations into glutamate excitotoxicity and related neurological disorders.

Marked Stereoselectivity in EAAT Inhibition

Experimental evidence unequivocally demonstrates a significant difference in the inhibitory potency of the two enantiomers of HIP-A. The (-)-HIP-A isomer is the eutomer, exhibiting substantially greater activity than its (+)-counterpart.

Table 1: Comparative Efficacy of this compound Enantiomers

EnantiomerTarget(s)Relative Potency (vs. (+)-HIP-A)Key Findings
(-)-HIP-A EAAT1, EAAT2, EAAT3~150-fold higherThe primary active enantiomer. Preferentially inhibits reverse transport of glutamate, contributing to its neuroprotective effects.[1][2]
(+)-HIP-A EAAT1, EAAT2, EAAT3BaselineSignificantly less active than the (-)-enantiomer.

Preferential Inhibition of Reverse Glutamate Transport: The Neuroprotective Edge of (-)-HIP-A

Beyond its potent inhibition of glutamate uptake, (-)-HIP-A exhibits a remarkable and therapeutically relevant characteristic: the preferential inhibition of glutamate reverse transport.[1][2] Under pathological conditions such as ischemia, the collapse of ion gradients can cause EAATs to operate in reverse, releasing glutamate into the extracellular space and exacerbating excitotoxicity.

(-)-HIP-A has been shown to inhibit this glutamate-induced [³H]D-aspartate release from synaptosomes at concentrations significantly lower than those required to inhibit glutamate uptake.[1] This selective action on reverse transport is thought to be a key mechanism behind the neuroprotective effects observed with (-)-HIP-A at concentrations where broad-spectrum EAAT inhibitors, like DL-threo-β-benzyloxyaspartic acid (TBOA), may be ineffective or even toxic.[1]

Signaling Pathways and Downstream Effects

The primary signaling event modulated by HIP-A enantiomers is the direct inhibition of excitatory amino acid transporters. By blocking the reuptake of glutamate from the synaptic cleft, these inhibitors directly impact glutamatergic neurotransmission.

EAAT_Inhibition_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Glial Cell cluster_3 Pharmacological Intervention Glutamate_Vesicle Glutamate Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release EAAT EAAT (1/2/3) Glutamate_Synapse->EAAT Uptake Postsynaptic_Receptors Postsynaptic_Receptors Glutamate_Synapse->Postsynaptic_Receptors Activates EAAT->Glutamate_Synapse Reverse Transport (Inhibited by (-)-HIP-A) Downstream_Signaling Downstream Signaling (e.g., Ca2+ influx, excitotoxicity) Postsynaptic_Receptors->Downstream_Signaling HIP_A (-)-HIP-A HIP_A->EAAT Inhibits

Caption: Inhibition of EAATs by (-)-HIP-A blocks glutamate reuptake.

The immediate downstream consequence of EAAT inhibition is an increase in the extracellular concentration and residence time of glutamate. This can lead to the overactivation of glutamate receptors (e.g., NMDA and AMPA receptors) on postsynaptic neurons, resulting in excessive calcium influx and the initiation of excitotoxic cascades. The preferential inhibition of reverse transport by (-)-HIP-A is particularly crucial in preventing the pathological elevation of extracellular glutamate during events like stroke.

Experimental Methodologies

The following provides a detailed protocol for a key experiment used to determine the efficacy of EAAT inhibitors.

[³H]D-Aspartate Uptake Assay in HEK293 Cells Expressing Human EAAT Subtypes

This assay is a standard method to quantify the inhibitory activity of compounds on specific EAAT subtypes.

I. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing either human EAAT1 (hEAAT1), hEAAT2, or hEAAT3 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Plate cells in 24-well plates and grow to confluence.

  • On the day of the experiment, aspirate the growth medium and wash the cells twice with Krebs-Henseleit buffer (KHB) at 37°C.

II. Uptake Assay:

  • Pre-incubate the cells for 10-20 minutes at 37°C with KHB containing the desired concentrations of the test compounds ((+)-HIP-A or (-)-HIP-A) or vehicle control.

  • Initiate the uptake by adding KHB containing a fixed concentration of [³H]D-aspartate (a radiolabeled substrate for EAATs) and the test compounds. The final concentration of [³H]D-aspartate is typically in the low micromolar range.

  • Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KHB.

  • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

III. Data Analysis:

  • Determine non-specific uptake in the presence of a high concentration of a non-radiolabeled substrate (e.g., 1 mM L-aspartate).

  • Subtract the non-specific uptake from all other measurements to obtain specific uptake.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Generate concentration-response curves and determine the IC₅₀ values using non-linear regression analysis.

Uptake_Assay_Workflow A Plate and grow hEAAT-expressing HEK293 cells to confluence B Wash cells with Krebs-Henseleit Buffer (KHB) A->B C Pre-incubate with this compound enantiomers or vehicle B->C D Initiate uptake with [3H]D-aspartate and test compounds C->D E Incubate at 37°C for a defined time D->E F Terminate uptake and wash with ice-cold KHB E->F G Lyse cells F->G H Quantify radioactivity via scintillation counting G->H I Calculate IC50 values H->I

Caption: Workflow for the [³H]D-aspartate uptake assay.

Conclusion

The enantiomers of HIP-A display a stark contrast in their ability to inhibit excitatory amino acid transporters. The (-)-HIP-A isomer is the significantly more potent enantiomer, and its unique profile of preferentially inhibiting reverse glutamate transport highlights its potential as a valuable tool for neuroprotection research. For scientists and drug development professionals investigating excitotoxicity-mediated neuronal damage, the selection of the (-)-enantiomer of HIP-A is critical for achieving maximal efficacy and for dissecting the specific roles of glutamate uptake versus reverse transport in pathological conditions.

References

Navigating the Landscape of Excitatory Amino Acid Transporter Modulation: A Guide to Alternatives for (+/-)-HIP-A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of Excitatory Amino Acid Transporters (EAATs), the choice of pharmacological tools is paramount. This guide provides a comprehensive comparison of alternatives to the non-selective EAAT inhibitor (+/-)-HIP-A, offering a data-driven approach to selecting the most appropriate modulator for your experimental needs.

Excitatory Amino Acid Transporters (EAATs) are critical for maintaining glutamate homeostasis in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders.[1][2] While this compound has been a useful tool, its lack of selectivity across the five EAAT subtypes (EAAT1-5) can limit the specificity of experimental findings. This guide details potent and selective inhibitors for distinct EAAT subtypes, presenting key quantitative data, detailed experimental protocols, and visual aids to facilitate informed decision-making.

Quantitative Comparison of EAAT Inhibitors

The following tables summarize the inhibitory potency (IC50/Ki) of various compounds against different human EAAT subtypes, providing a clear comparison of their selectivity profiles.

Compound EAAT1 (GLAST) EAAT2 (GLT-1) EAAT3 (EAAC1) EAAT4 EAAT5 Mechanism Notes
UCPH-101 IC50: 0.66 µM[3]IC50: >300 µMIC50: >300 µMNo significant inhibitionNo significant inhibitionNon-substrate, allosteric inhibitor[4][5][6]Highly selective for EAAT1.
UCPH-102 IC50: 0.43 µM[7]----Selective EAAT1 inhibitor[7]Good blood-brain barrier permeability.[7]
Dihydrokainic acid -Selective non-transportable inhibitor---Non-transportable inhibitorSelective for EAAT2.[8]
WAY-213613 IC50: 5.0 µM[9]IC50: 85 nM[3][9][10]IC50: 3.8 µM[9]IC50: 1.5 nM[11]-Non-substrate reuptake inhibitor[9][10]Potent and selective for EAAT2.[3][9]
SLC1A1/EAAT3-IN-1 (Compound 3e) IC50: ~250 µM[12]IC50: ~250 µM[12]IC50: 7.2 µM[12][13][14]IC50: ~250 µM[12]-Selective EAAT3 inhibitor[12]~35-fold selectivity for EAAT3 over EAAT1, 2, and 4.[14]
DL-TBOA IC50: 70 µM[7][12]IC50: 6 µM[7][12]IC50: 6 µM[7][12]Ki: 4.4 µM[7][12]Ki: 3.2 µM[7][12]Non-transportable inhibitor[7][12]Broad-spectrum EAAT inhibitor.
TFB-TBOA IC50: 22 nM[3][12]IC50: 17 nM[3][12]IC50: 300 nM[3][12]--Potent glutamate transporter blocker[3][12]Potent, broad-spectrum inhibitor with preference for EAAT1/2.[3][12]

Note: IC50 and Ki values can vary depending on the experimental conditions and assay used. The data presented here is for comparative purposes.

Experimental Protocols

Accurate characterization of EAAT inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for two common assays used to assess EAAT function.

Radiolabeled Substrate Uptake Assay in Transfected Cell Lines

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [14C]glutamate, into cells expressing a specific EAAT subtype.

Materials:

  • HEK293 or COS-1 cells transiently or stably expressing the human EAAT subtype of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transfection reagent (if using transient expression).

  • Phosphate-buffered saline (PBS).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES).

  • [14C]L-glutamate.

  • Test compounds and reference inhibitors.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture and Transfection: Culture cells in appropriate plates (e.g., 24-well plates). If using transient expression, transfect cells with the desired EAAT-expressing plasmid and allow for protein expression (typically 24-48 hours).

  • Compound Incubation: Wash the cells with PBS. Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor in uptake buffer for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate Uptake: Add [14C]L-glutamate to each well to a final concentration in the low micromolar range (e.g., 1-10 µM) and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the currents mediated by EAATs, providing insights into both substrate transport and the uncoupled anion conductance.

Materials:

  • HEK293 cells expressing the EAAT subtype of interest.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular (pipette) solution (e.g., containing Cs-gluconate or CsNO3).[15]

  • Extracellular solution (e.g., containing NaCl).[15]

  • Glutamate and test compounds.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Obtaining Whole-Cell Configuration: Under visual guidance (e.g., using a microscope with DIC optics), approach a cell with the patch pipette and form a high-resistance seal (GΩ seal). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply glutamate and/or test compounds to the cell using a rapid perfusion system. Record the resulting membrane currents. EAAT-mediated currents are typically inward at negative potentials.[16]

  • Data Analysis: Measure the amplitude of the glutamate-evoked currents in the absence and presence of the test compound. Determine the percentage of inhibition and, if applicable, the IC50 value.

Visualizing EAAT-Related Pathways and Workflows

Signaling Pathways Modulating EAAT Expression and Function

The expression and activity of EAATs are dynamically regulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of EAAT modulators.

EAAT_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR TGFa TGFα TGFa->EGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PACAP PACAP PAC1R PAC1R PACAP->PAC1R Glucocorticoids Glucocorticoids GR GR Glucocorticoids->GR PKA PKA EGFR->PKA NFkB NF-κB EGFR->NFkB PI3K PI3K PDGFR->PI3K PKC PKC PDGFR->PKC PAC1R->PKA Gene_Expression Gene Expression (EAAT1, EAAT2) GR->Gene_Expression EAAT1 EAAT1 EAAT2 EAAT2 EAAT3 EAAT3 PKA->NFkB CREB CREB PKA->CREB EAAT3_trafficking PI3K->EAAT3_trafficking Trafficking PKC->EAAT3_trafficking Trafficking NFkB->Gene_Expression CREB->Gene_Expression Gene_Expression->EAAT1 Gene_Expression->EAAT2 EAAT3_trafficking->EAAT3

Caption: Signaling pathways regulating EAAT expression and trafficking.

Experimental Workflow for Selecting an EAAT Inhibitor

Choosing the right inhibitor depends on the specific research question. This workflow provides a logical approach to selecting an appropriate compound.

EAAT_Inhibitor_Selection start Start: Define Research Question q1 Need subtype selectivity? start->q1 q2 Which subtype? q1->q2 Yes broad_spectrum Select DL-TBOA or TFB-TBOA q1->broad_spectrum No eaat1 Select UCPH-101/102 q2->eaat1 EAAT1 eaat2 Select WAY-213613 or Dihydrokainic acid q2->eaat2 EAAT2 eaat3 Select SLC1A1/EAAT3-IN-1 q2->eaat3 EAAT3 q3 Need to block transport without being a substrate? non_transportable Consider non-transportable inhibitors like DL-TBOA, Dihydrokainic acid q3->non_transportable Yes validate Validate inhibitor effects using appropriate assays (Uptake, Electrophysiology) q3->validate No eaat1->q3 eaat2->q3 eaat3->q3 broad_spectrum->q3 non_transportable->validate end End validate->end Experiment

Caption: Workflow for selecting an appropriate EAAT inhibitor.

By providing a clear comparison of available tools, this guide aims to empower researchers to design more precise and impactful studies on the role of Excitatory Amino Acid Transporters in health and disease.

References

A Comparative Analysis of Hedgehog Interacting Protein (HHIP) and Huntingtin-Interacting Protein 1 (HIP-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Hedgehog Interacting Protein (HHIP) and Huntingtin-Interacting Protein 1 (HIP-1). While both proteins share the "HIP" acronym, they are distinct molecules with unique functions, mechanisms of action, and involvement in different signaling pathways and pathologies. This document outlines their key differences and similarities, supported by experimental data and detailed protocols for relevant assays.

Introduction

In the landscape of protein research, acronyms can often lead to ambiguity. This guide clarifies the distinct identities of two such proteins: Hedgehog Interacting Protein, herein referred to as HHIP (formerly HIP-A for the purpose of this comparison) , and Huntingtin-Interacting Protein 1, referred to as HIP-1 (formerly HIP-B) . HHIP is a key negative regulator of the crucial Hedgehog (Hh) signaling pathway, which plays a vital role in embryonic development and has been implicated in cancer and chronic obstructive pulmonary disease (COPD). In contrast, HIP-1 is a component of the endocytic machinery, interacting with the huntingtin protein and playing roles in apoptosis and cancer progression through various signaling cascades. This guide will delve into a detailed comparison of their activities, mechanisms, and associated pathways to provide a clear understanding of these two important proteins for researchers in drug development and molecular biology.

Comparative Overview of HHIP and HIP-1

FeatureHedgehog Interacting Protein (HHIP)Huntingtin-Interacting Protein 1 (HIP-1)
Primary Function Negative regulator of the Hedgehog signaling pathway.Component of clathrin-mediated endocytosis and protein trafficking.
Mechanism of Action Sequesters Hedgehog (Hh) ligands (Sonic, Indian, and Desert Hedgehog), preventing their interaction with the Patched (PTCH) receptor.[1][2][3][4]Binds to clathrin, adaptor protein 2 (AP2), and actin, facilitating the formation of clathrin-coated pits and vesicles.[5][6][7]
Primary Signaling Pathway Hedgehog Signaling PathwayClathrin-mediated endocytosis, STAT3 signaling, PDGFR signaling
Key Interacting Partners Sonic Hedgehog (SHH), Indian Hedgehog (IHH), Desert Hedgehog (DHH)[3]Huntingtin (Htt), Clathrin, Adaptor Protein 2 (AP2), Actin[5][7]
Subcellular Localization Cell membrane, secreted form also exists.[4]Cytoplasm, clathrin-coated vesicles, nucleus.[6]
Associated Pathologies Chronic Obstructive Pulmonary Disease (COPD), various cancers (e.g., lung, pancreatic).[8]Huntington's Disease, various cancers (e.g., prostate, colon).[9]

Quantitative Analysis of Molecular Interactions

The following table summarizes key quantitative data related to the binding affinities of HHIP and HIP-1 with their respective partners.

InteractionProteinBinding Affinity (Kd)Experimental Method
HHIP - Sonic Hedgehog (ShhN)Human~6 nM (in the presence of 2 mM calcium)Surface Plasmon Resonance (SPR)[10]
HHIP - Desert Hedgehog (DhhN)HumanLow nanomolar affinityBiophysical and cell-based binding assays[3]
HIP-1 - F-actinMammalian7.66 µMSurface Plasmon Resonance (SPR)[11]
HIP-1 related protein (Hip1R) - F-actinMammalian1.03 µMSurface Plasmon Resonance (SPR)[11]

Signaling Pathways

Hedgehog Interacting Protein (HHIP) Signaling Pathway

HHIP functions as a direct antagonist of the Hedgehog signaling pathway. By binding to Hh ligands, it prevents the activation of the pathway, which would otherwise lead to the transcription of target genes, including the transcription factor Gli1.

HHIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds HHIP HHIP HHIP->Hh Ligand Sequesters SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli-A Active Gli Gli->Gli-A Activation Target Genes Target Genes Gli-A->Target Genes Transcription

HHIP negatively regulates the Hedgehog signaling pathway.
Huntingtin-Interacting Protein 1 (HIP-1) in Clathrin-Mediated Endocytosis

HIP-1 is a crucial component of clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface. It links the clathrin machinery to the actin cytoskeleton.

HIP1_Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_vesicle Clathrin-Coated Vesicle Receptor Receptor AP2 AP2 Receptor->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits HIP-1 HIP-1 HIP-1->Clathrin Binds Actin Actin HIP-1->Actin Binds CCV Coated Vesicle Clathrin->CCV Forms coat Dynamin Dynamin Dynamin->CCV Scission

HIP-1's role in clathrin-mediated endocytosis.

Experimental Protocols

Quantification of HHIP Expression by ELISA

This protocol outlines a sandwich ELISA for the quantitative measurement of HHIP in biological samples.

Materials:

  • HHIP ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, and buffers)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash bottle or automated plate washer

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Samples (serum, plasma, cell culture supernatants)

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.

  • Standard and Sample Addition: Add 100 µL of standard or sample to each well. Incubate for 1-2 hours at 37°C.[12]

  • Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (~400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Detection Antibody Addition: Add 100 µL of the working dilution of Biotin-conjugated Detection Antibody to each well. Incubate for 1 hour at 37°C.[12]

  • Washing: Repeat the aspiration/wash process as in step 3.

  • Streptavidin-HRP Addition: Add 100 µL of the working dilution of Streptavidin-HRP to each well. Incubate for 30-60 minutes at 37°C.[12]

  • Washing: Repeat the aspiration/wash process as in step 3.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[12]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes.

  • Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. Determine the concentration of HHIP in the samples by interpolating from the standard curve.

Quantification of HIP-1 Expression by Western Blot

This protocol provides a general procedure for detecting HIP-1 protein levels in cell lysates.

Materials:

  • Cell lysate samples

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-HIP-1 antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation and Gel Electrophoresis: Prepare cell lysates and determine protein concentration. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[9][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIP-1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[9]

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., film or digital imager).

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This assay measures the uptake of fluorescently labeled transferrin to quantify the rate of clathrin-mediated endocytosis, a process in which HIP-1 is involved.

Materials:

  • Cells cultured on coverslips

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow.

  • Serum Starvation: Wash the cells with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

  • Transferrin Uptake: Add pre-warmed medium containing fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for a defined period (e.g., 5-30 minutes) at 37°C to allow for endocytosis.

  • Stopping Uptake and Removing Surface-Bound Ligand: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. To remove non-internalized transferrin, perform an acid wash by incubating the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-5 minutes on ice, followed by several washes with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Staining and Mounting: Wash the cells with PBS. If desired, permeabilize the cells and stain for other intracellular markers. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity per cell using image analysis software.

Conclusion

References

Assessing the Specificity of (+/-)-HIP-A for EAAT Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the excitatory amino acid transporter (EAAT) inhibitor (+/-)-HIP-A, alongside other commonly used EAAT inhibitors. Due to the limited availability of quantitative data for this compound's direct subtype specificity, this document summarizes its proposed mechanism of action and presents a comparative analysis of alternative compounds with established subtype selectivity. All quantitative data is presented in clear tabular formats, and detailed experimental protocols for key assays are provided.

Comparative Analysis of EAAT Inhibitor Specificity

Excitatory amino acid transporters are crucial for maintaining low extracellular glutamate levels in the central nervous system. The development of subtype-selective inhibitors is essential for dissecting the physiological roles of individual EAAT isoforms (EAAT1-5) and for developing targeted therapeutics for neurological disorders.

In contrast, other EAAT inhibitors have been extensively characterized, revealing clear subtype preferences. The following table summarizes the inhibitory constants (IC50 or Ki) for several key EAAT inhibitors against the most studied subtypes: EAAT1, EAAT2, and EAAT3.

CompoundEAAT1EAAT2EAAT3Selectivity Profile
UCPH-101 IC50: 660 nMIC50: >300,000 nMIC50: >300,000 nMHighly selective for EAAT1
Dihydrokainate (DHK) Ki: >3 mMKi: 23 µMKi: >3 mMSelective for EAAT2 (>130-fold)
DL-TBOA Non-selectiveNon-selectiveNon-selectiveBroad-spectrum EAAT inhibitor
This compound Data not availableData not availableData not availableProposed preferential inhibitor of reverse glutamate transport

Note: IC50 and Ki values are dependent on the specific assay conditions.

Experimental Protocols

The determination of inhibitor specificity for EAAT subtypes relies on robust and reproducible experimental methods. The two primary techniques employed are radiolabeled substrate uptake assays and electrophysiological recordings.

[³H]-D-Aspartate Uptake Assay

This biochemical assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, typically [³H]-D-aspartate, into cells expressing a specific EAAT subtype.

Protocol:

  • Cell Culture: Maintain cell lines (e.g., HEK293 or CHO) stably or transiently expressing a single human EAAT subtype (EAAT1, EAAT2, or EAAT3).

  • Plating: Seed cells into 24- or 48-well plates and grow to confluence.

  • Assay Buffer: Prepare a sodium-containing assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Inhibitor Preparation: Prepare a dilution series of the test compound (this compound or comparators) in the assay buffer.

  • Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the various concentrations of the test compound for a defined period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]-D-aspartate and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the inhibitor that produces 50% inhibition of [³H]-D-aspartate uptake (IC50 value). Convert IC50 values to inhibitory constants (Ki) using the Cheng-Prusoff equation, if the substrate concentration and its affinity for the transporter (Km) are known.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the currents generated by the electrogenic transport of glutamate by EAATs. Inhibition of these currents by a test compound provides a direct measure of its effect on transporter function.

Protocol:

  • Cell Preparation: Use cells expressing a specific EAAT subtype, as described for the uptake assay.

  • Recording Setup: Place a coverslip with the cells onto the stage of an inverted microscope equipped with micromanipulators and a patch-clamp amplifier.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an intracellular solution containing a non-permeant anion (to isolate transporter currents).

  • Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Substrate Application: Perfuse the cell with an external solution containing a known concentration of L-glutamate to evoke transporter-mediated currents.

  • Inhibitor Application: Co-apply the test compound at various concentrations with L-glutamate and record the resulting inhibition of the glutamate-evoked current.

  • Data Analysis: Measure the peak amplitude of the glutamate-evoked current in the absence and presence of the inhibitor. Plot the percentage of inhibition as a function of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflow and Signaling

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

EAAT_Inhibitor_Screening_Workflow cluster_biochemical [³H]-D-Aspartate Uptake Assay cluster_electrophysiology Whole-Cell Patch-Clamp Electrophysiology b_start Cells expressing single EAAT subtype b_inhibitor Add test compound (this compound or comparator) b_start->b_inhibitor b_radiolabel Add [³H]-D-Aspartate b_inhibitor->b_radiolabel b_incubate Incubate at 37°C b_radiolabel->b_incubate b_wash Wash to remove extracellular label b_incubate->b_wash b_lyse Lyse cells b_wash->b_lyse b_count Scintillation counting b_lyse->b_count b_analyze Calculate IC50/Ki b_count->b_analyze e_start Patch-clamped cell expressing EAAT subtype e_glutamate Apply L-glutamate e_start->e_glutamate e_record_control Record baseline transporter current e_glutamate->e_record_control e_inhibitor Co-apply test compound with L-glutamate e_glutamate->e_inhibitor e_analyze Calculate % inhibition and IC50 e_record_control->e_analyze e_record_test Record inhibited transporter current e_inhibitor->e_record_test e_record_test->e_analyze EAAT_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_transporters EAATs presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron receptors Glutamate Receptors astrocyte Astrocyte glutamate->postsynaptic Binds to eaat1 EAAT1/2 (Astrocyte) glutamate->eaat1 Uptake eaat3 EAAT3 (Neuron) glutamate->eaat3 Uptake eaat1->astrocyte Internalization eaat3->postsynaptic Internalization inhibitor This compound & Alternatives inhibitor->eaat1 Inhibition inhibitor->eaat3 Inhibition

References

A Comparative Guide to In Vitro Efficacy of Kinase Inhibitors: A Case Study on (+/-)-HIP-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel kinase inhibitor, exemplified here as (+/-)-HIP-A. Due to the limited public information on a compound named "this compound," this document uses the well-characterized Epidermal Growth Factor Receptor (EGFR) and its inhibitor, Gefitinib, as a model system. The principles, assays, and data presentation formats described herein can be directly adapted to assess the performance of any novel kinase inhibitor.

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3][4] Dysregulation of EGFR signaling is a key factor in the development of various cancers, making it a prime therapeutic target.[5]

EGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of action for ATP-competitive kinase inhibitors like Gefitinib, which serves as our model for this compound. These inhibitors block the kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signals.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound (Gefitinib) Inhibitor->EGFR Inhibits (ATP-binding site)

EGFR Signaling and Inhibition by this compound.

Comparative Analysis of EGFR Inhibitors

To assess the efficacy of a new compound, it is crucial to compare its performance against established alternatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several generations of EGFR inhibitors against various cell lines. This data provides a benchmark for evaluating the potency of this compound.

Inhibitor (Generation)Target Cell LineEGFR Mutation StatusIC50 (nM)Reference
Gefitinib (1st) PC9del E746_A75077.26[7]
HCC827del E746_A75013.06[7]
A431Wild-Type (overexpressed)80[8]
H1975L858R/T790M> 4000[7]
Erlotinib (1st) A431Wild-Type (overexpressed)100[8]
Afatinib (2nd) PC9del E746_A750~5[9]
H1975L858R/T790M~10[9]
Dacomitinib (2nd) H3255L858R7[8]
Osimertinib (3rd) H1975L858R/T790M~15[9]
PC9del E746_A750~10[9]

Experimental Protocols and Workflows

This section provides detailed methodologies for key in vitro assays to determine the efficacy of this compound.

Biochemical Kinase Assay (Luminescent)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced.[10][11]

Experimental Protocol:

  • Reagent Preparation :

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in a kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be close to its Km value for the target kinase.[5]

    • Dilute the recombinant kinase (e.g., EGFR) to the desired concentration in the kinase assay buffer.

  • Kinase Reaction :

    • In a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the master mix (substrate + ATP) to each well.

    • Initiate the reaction by adding 10 µL of the diluted kinase enzyme, bringing the total volume to 25 µL.

    • Incubate the plate at 30°C for 60 minutes.[10]

  • ADP Detection :

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6]

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence and normalize the data to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) B Add Inhibitor/Control to 96-well plate A->B C Add Kinase/Substrate/ATP Mix Initiate Reaction B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Incubate (40 min at RT) E->F G Generate Luminescence (Add Kinase Detection Reagent) F->G H Incubate (30 min at RT) G->H I Measure Luminescence (Plate Reader) H->I J Data Analysis (Calculate IC50) I->J

Workflow for a Luminescent Kinase Assay.
Cell-Based Viability/Proliferation Assay (MTT)

This assay assesses the inhibitor's ability to reduce the metabolic activity of cancer cells that rely on the target kinase's signaling, which serves as an indicator of cell viability or proliferation.[12][13]

Experimental Protocol:

  • Cell Seeding :

    • Select an appropriate cancer cell line (e.g., A549 or PC9 for EGFR).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12]

    • Incubate overnight (or for 24 hours) to allow for cell attachment.[12][14]

  • Compound Treatment :

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation :

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[6][15]

  • MTT Assay :

    • Add 10-20 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[13]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTT tetrazolium salt into purple formazan crystals.[16]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate Overnight (Allow attachment) A->B C Treat Cells with Inhibitor (Serial Dilutions) B->C D Incubate (48-72 hours) C->D E Add MTT Reagent to each well D->E F Incubate (1-4 hours) E->F G Solubilize Formazan Crystals (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Workflow for an MTT Cell Viability Assay.
Western Blot Analysis of Target Phosphorylation

Western blotting is used to confirm that the inhibitor is acting on its intended target within the cell by assessing the phosphorylation status of the kinase and its downstream substrates. A reduction in the phosphorylated form of the target protein indicates successful inhibition.[17][18][19]

Experimental Protocol:

  • Cell Culture and Treatment :

    • Plate cells (e.g., A431) and grow to 70-80% confluency.[17]

    • Serum-starve the cells for 16-24 hours to reduce basal kinase activity.[5]

    • Pre-treat the cells with various concentrations of this compound for 2 hours.[5]

    • Stimulate the cells with a ligand (e.g., 100 ng/mL EGF) for 15 minutes at 37°C to induce kinase phosphorylation.[5]

  • Lysis and Protein Quantification :

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]

  • SDS-PAGE and Transfer :

    • Normalize protein concentrations and denature samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[18]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-p-EGFR Tyr1068).[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection and Analysis :

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal.[17]

    • Strip the membrane and re-probe for the total form of the target kinase (e.g., total EGFR) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[20]

    • Quantify band intensities to determine the relative decrease in phosphorylation at different inhibitor concentrations.

Western_Blot_Workflow A Cell Treatment (Inhibitor + Ligand Stimulation) B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to PVDF membrane) C->D E Blocking (1 hr with 5% BSA) D->E F Primary Antibody Incubation (e.g., anti-p-EGFR, overnight) E->F G Secondary Antibody Incubation (HRP-conjugated, 1 hr) F->G H Detection (ECL Substrate & Imaging) G->H I Strip & Re-probe (Total EGFR, Loading Control) H->I J Data Analysis (Quantify Band Intensity) I->J

Workflow for Western Blot Analysis.

References

A Comparative Guide to Glutamate Uptake Inhibitors: (+/-)-HIP-A in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (+/-)-HIP-A with other widely used glutamate uptake inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tool for their experimental needs by offering a comprehensive overview of potency, selectivity, and mechanisms of action, supported by experimental data and protocols.

Introduction to Glutamate Transporters and Their Inhibition

Excitatory amino acid transporters (EAATs) are a family of sodium-dependent membrane proteins that play a critical role in maintaining low extracellular glutamate concentrations in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure the fidelity of synaptic transmission. To date, five subtypes have been identified in mammals: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5.

Inhibition of these transporters is a key pharmacological strategy for studying glutamatergic neurotransmission and for the potential treatment of neurological disorders. Inhibitors can be broadly classified as competitive, non-competitive, or uncompetitive, and they can exhibit varying degrees of selectivity for the different EAAT subtypes.

This compound is a notable non-competitive inhibitor of EAATs.[1] This guide compares its pharmacological profile to that of other standard glutamate uptake inhibitors: the broad-spectrum competitive inhibitor DL-TBOA, the EAAT2-selective competitive inhibitor Dihydrokainate (DHK), and the EAAT1-selective non-competitive inhibitor UCPH-101.

Comparative Analysis of Inhibitor Potency and Selectivity

The potency and selectivity of glutamate uptake inhibitors are critical parameters for their application in research. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and other selected inhibitors across the major EAAT subtypes.

InhibitorTarget EAAT SubtypeIC50 / Ki (µM)Inhibition MechanismReference
This compound Overall Glutamate Uptake17-18Non-competitive[1]
EAAT1, EAAT2, EAAT3Comparable IC50 values for the active (-)-isomerNon-competitive (Time-dependent)[2]
DL-TBOA EAAT170Competitive
EAAT26Competitive
EAAT36Competitive
EAAT44.4 (Ki)Competitive
EAAT53.2 (Ki)Competitive
Dihydrokainate (DHK) EAAT1>3000Competitive
EAAT223 (Ki)Competitive
EAAT3>3000Competitive
UCPH-101 EAAT10.66Non-competitive (Allosteric)
EAAT2>300Non-competitive (Allosteric)
EAAT3>300Non-competitive (Allosteric)

Mechanisms of Action and Binding Sites

The diverse mechanisms of action of these inhibitors allow for the differential modulation of glutamate transporter function.

  • Competitive Inhibitors (e.g., DL-TBOA, DHK): These compounds directly compete with glutamate for binding to the substrate-binding site on the transporter. By occupying this site, they prevent the uptake of glutamate. DL-TBOA is a broad-spectrum inhibitor, affecting multiple EAAT subtypes, while DHK shows marked selectivity for EAAT2.

  • Non-competitive, Allosteric Inhibitors (e.g., UCPH-101): UCPH-101 binds to a site distinct from the glutamate-binding pocket, known as an allosteric site.[3][4][5] Specifically, it targets a hydrophobic crevice within the trimerization domain of EAAT1.[3][4][5] This binding event induces a conformational change in the transporter that inhibits glutamate translocation without directly blocking substrate binding.

  • Non-competitive Inhibition by this compound: this compound exhibits a non-competitive mechanism of inhibition.[1] Studies on its active isomer, (-)-HIP-A, suggest that its inhibitory effect is time-dependent and may result from a long-lasting impairment of transporter function, particularly after a period of pre-incubation.[2] This suggests a mechanism that is distinct from simple competitive or allosteric inhibition. While the precise binding site is not fully elucidated, evidence suggests it does not compete directly with TBOA, indicating a different site of action from competitive inhibitors.[6]

Signaling and Inhibition Pathways

The following diagram illustrates the glutamate uptake process and the distinct mechanisms of inhibition for the compared compounds.

Glutamate_Uptake_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EAAT EAAT (Glutamate Transporter) Glutamate_in Glutamate EAAT->Glutamate_in Translocation Glutamate_out Glutamate Glutamate_out->EAAT Binds to Substrate Site TBOA TBOA / DHK (Competitive) TBOA->EAAT Competes for Substrate Site HIP_A This compound (Non-competitive) HIP_A->EAAT Binds to distinct site, impairs function UCPH101 UCPH-101 (Allosteric) UCPH101->EAAT Binds to Allosteric Site caption Glutamate uptake and inhibition mechanisms.

Caption: Glutamate uptake and inhibition mechanisms.

Experimental Protocols

The following are generalized protocols for assessing glutamate uptake inhibition. Specific parameters may require optimization depending on the experimental system.

Glutamate Uptake Assay in EAAT-Expressing Cell Lines (e.g., HEK293)

This protocol is suitable for determining the potency and selectivity of inhibitors on specific EAAT subtypes.

a. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells onto poly-D-lysine-coated 24- or 48-well plates at a density that will result in 80-90% confluency on the day of the assay.

  • Transfect cells with a plasmid encoding the desired human EAAT subtype (e.g., hEAAT1, hEAAT2, or hEAAT3) using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for transporter expression.

b. Uptake Assay:

  • On the day of the assay, aspirate the culture medium and wash the cells once with 500 µL of pre-warmed Krebs-Henseleit buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 2 mM MgSO4, 2 mM CaCl2, 25 mM NaHCO3, 10 mM D-glucose, pH 7.4).

  • Pre-incubate the cells for 10-15 minutes at 37°C with 200 µL of Krebs-Henseleit buffer containing the desired concentration of the test inhibitor (e.g., this compound) or vehicle. For time-dependent inhibitors like (-)-HIP-A, this pre-incubation step is crucial.

  • Initiate the uptake by adding 50 µL of a solution containing a mixture of non-radiolabeled L-glutamate and [3H]L-glutamate or [3H]D-aspartate (final concentration typically in the low µM range) to each well.

  • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with 500 µL of ice-cold Krebs-Henseleit buffer.

  • Lyse the cells by adding 250 µL of 0.1 M NaOH or 1% SDS to each well and incubating for at least 30 minutes at room temperature.

  • Transfer the lysate to a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine non-specific uptake in parallel wells by including a high concentration of a non-radiolabeled substrate (e.g., 1 mM L-glutamate) or a potent broad-spectrum inhibitor (e.g., 100 µM DL-TBOA).

  • Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Data can then be plotted as a percentage of control (vehicle-treated) uptake versus inhibitor concentration to determine the IC50 value.

Glutamate Uptake Assay in Synaptosomes

This protocol is useful for studying the effects of inhibitors on native transporters in a preparation enriched in nerve terminals.

a. Preparation of Synaptosomes:

  • Homogenize fresh brain tissue (e.g., cortex or hippocampus) from rodents in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a suitable buffer and, if desired, perform further purification using a density gradient centrifugation (e.g., Percoll or Ficoll gradient).

  • Resuspend the final synaptosomal pellet in Krebs-Henseleit buffer and determine the protein concentration.

b. Uptake Assay:

  • Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1-0.5 mg/mL in Krebs-Henseleit buffer.

  • Pre-incubate the synaptosomes for 5-10 minutes at 37°C.

  • Add the test inhibitor or vehicle and continue the pre-incubation for the desired duration.

  • Initiate the uptake by adding a mixture of non-radiolabeled L-glutamate and [3H]L-glutamate or [3H]D-aspartate.

  • After a short incubation period (typically 1-5 minutes), terminate the uptake by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

  • Immediately wash the filters three times with ice-cold buffer to remove extracellular radiolabel.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Determine non-specific uptake in the presence of a high concentration of a non-radiolabeled substrate or a potent inhibitor.

  • Calculate specific uptake and determine the IC50 value of the inhibitor as described for the cell line-based assay.

Conclusion

This compound is a valuable tool for the study of glutamate transport, offering a non-competitive mechanism of inhibition. Its apparent lack of subtype selectivity among EAAT1-3 distinguishes it from inhibitors like DHK and UCPH-101. The time-dependent nature of its inhibition suggests a complex interaction with the transporter that warrants further investigation. Researchers should carefully consider the specific goals of their experiments, including the desired EAAT subtype selectivity and mechanism of inhibition, when choosing among the available glutamate uptake inhibitors. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of these and other novel compounds in the field of glutamatergic neuroscience.

References

A Comparative Guide to Glutamate Release Inhibitors: Validating the Inhibitory Effect of (+/-)-HIP-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+/-)-HIP-A and other notable glutamate release inhibitors, offering a detailed examination of their mechanisms, quantitative efficacy, and the experimental protocols used for their validation. The following information is intended to support research and development efforts in the field of neuroscience and neuropharmacology by presenting objective data and clear visual representations of the underlying biological pathways.

Executive Summary

Excessive glutamate release is a key pathological mechanism in a range of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases. Consequently, the development of effective glutamate release inhibitors is a primary focus of neuropharmacology. This guide focuses on this compound, a compound known to interact with excitatory amino acid transporters (EAATs), and compares its activity with two other well-characterized glutamate release inhibitors: DL-threo-β-benzyloxyaspartate (DL-TBOA), another EAAT inhibitor, and Riluzole, which acts on voltage-gated ion channels. While all three compounds effectively reduce glutamate release, they do so through distinct molecular mechanisms, leading to different potency and potential therapeutic applications.

Quantitative Comparison of Glutamate Release Inhibitors

The following table summarizes the available quantitative data for this compound, DL-TBOA, and Riluzole, focusing on their half-maximal inhibitory concentrations (IC50) for glutamate release and related activities. It is important to note that direct IC50 values for glutamate release can vary depending on the experimental conditions, such as the method of inducing release (e.g., potassium chloride depolarization, electrical stimulation).

CompoundTargetActionIC50 (Glutamate Release)IC50/Ki (Glutamate Uptake)
This compound Excitatory Amino Acid Transporters (EAATs)Non-competitive inhibition of reverse transport (release)Data not availableKi values for (-)-HIP-A on [3H]Asp uptake in hEAAT2-expressing cells show a complex interaction, increasing Km and decreasing Vmax with pre-incubation[1]
DL-TBOA Excitatory Amino Acid Transporters (EAATs)Competitive, non-transportable blocker of uptake and reverse transportNot directly reported, but significantly reduces ischemia-evoked glutamate release[2]EAAT1: 70 µM, EAAT2: 6 µM, EAAT3: 6 µM (IC50 for uptake)[3]
Riluzole Voltage-gated Na+ and Ca2+ channelsInhibition of ion channel function, leading to reduced presynaptic excitability~19.5 µM (electrically evoked release from mouse neocortical slices)[4]; ~100 µM (PMA-stimulated release from cortical neurons)[5]Not applicable

Mechanisms of Action and Signaling Pathways

The inhibitory effects of these compounds on glutamate release are mediated by distinct signaling pathways.

This compound and DL-TBOA: Targeting Glutamate Transporters

This compound and DL-TBOA both exert their effects by interacting with Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for maintaining low extracellular glutamate concentrations by removing glutamate from the synaptic cleft. However, under conditions of high intracellular sodium, such as during ischemia, these transporters can operate in reverse, releasing glutamate into the synapse.

(-)-HIP-A, a component of the racemic mixture, has been shown to be a non-competitive inhibitor of this reverse transport, effectively blocking glutamate release without being transported itself.[1] DL-TBOA is a competitive, non-transportable blocker of EAATs, meaning it binds to the same site as glutamate but is not moved across the membrane, thereby inhibiting both uptake and reverse transport.[2][3]

EAAT_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_inhibitors Inhibitors Glutamate_in Glutamate EAAT EAAT Glutamate_in->EAAT Reverse Transport Glutamate_out Glutamate EAAT->Glutamate_out HIPA This compound HIPA->EAAT Non-competitive inhibition DLTBOA DL-TBOA DLTBOA->EAAT Competitive inhibition

Inhibition of Glutamate Release via EAATs

Riluzole: Modulation of Presynaptic Ion Channels

Riluzole employs a different strategy, targeting the machinery that triggers vesicular glutamate release. It is known to inhibit voltage-gated sodium channels and P/Q-type voltage-gated calcium channels in the presynaptic terminal.[6] By blocking these channels, Riluzole reduces the influx of sodium and calcium ions that is necessary to depolarize the membrane and trigger the fusion of glutamate-containing vesicles with the presynaptic membrane.

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_inhibitor Inhibitor VGSC Voltage-gated Na+ Channel VGCC Voltage-gated Ca2+ Channel VGSC->VGCC Depolarization opens Vesicle Glutamate Vesicle VGCC->Vesicle Ca2+ influx triggers fusion Release Glutamate Release Vesicle->Release Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->VGCC Inhibits ActionPotential Action Potential ActionPotential->VGSC Opens

Riluzole's Mechanism of Glutamate Release Inhibition

Experimental Protocols

The validation of these inhibitors relies on robust experimental protocols to measure glutamate release. A common and effective method involves the use of isolated nerve terminals (synaptosomes) or brain slices.

Measurement of Evoked Glutamate Release from Synaptosomes

This protocol allows for the direct measurement of glutamate released from presynaptic terminals in a controlled in vitro environment.

1. Preparation of Synaptosomes:

  • Rodent brain tissue (e.g., cerebral cortex or hippocampus) is homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in presynaptic terminals.

2. Loading and Perifusion:

  • Synaptosomes are resuspended in a physiological buffer (e.g., Krebs-Ringer) and can be loaded with a marker such as [3H]D-aspartate, a non-metabolized analog of glutamate taken up by EAATs.

  • The loaded synaptosomes are then placed in a perifusion system, which allows for a constant flow of buffer over the synaptosomes.

3. Evoked Release:

  • Glutamate release is typically evoked by depolarization with a high concentration of potassium chloride (e.g., 40-70 mM KCl) or by electrical field stimulation.[2]

  • The test compound (this compound, DL-TBOA, or Riluzole) is added to the perifusion buffer at various concentrations before the depolarizing stimulus.

4. Quantification of Glutamate:

  • Fractions of the perifusate are collected over time.

  • The amount of glutamate in each fraction is quantified using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection or enzyme-linked fluorometric assays.[6]

  • For radiolabeled experiments, the amount of [3H]D-aspartate is measured by liquid scintillation counting.

Synaptosome_Workflow A 1. Brain Tissue Homogenization B 2. Differential Centrifugation A->B C 3. Isolate Synaptosomes B->C D 4. Resuspend & Load (e.g., [3H]D-aspartate) C->D E 5. Perifusion with Test Compound D->E F 6. Depolarization (e.g., high K+) E->F G 7. Collect Perifusate Fractions F->G H 8. Quantify Glutamate (HPLC or Scintillation) G->H

Workflow for Measuring Glutamate Release from Synaptosomes

Conclusion

This compound, DL-TBOA, and Riluzole represent three distinct approaches to inhibiting glutamate release. While this compound and DL-TBOA target the glutamate transporter system, with evidence suggesting (-)-HIP-A acts as a non-competitive inhibitor of reverse transport, Riluzole modulates presynaptic excitability by blocking voltage-gated ion channels. The choice of inhibitor for research or therapeutic development will depend on the specific pathological context and the desired mechanism of action. Further studies are required to determine a precise IC50 value for this compound on glutamate release to allow for a more direct quantitative comparison with other inhibitors. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.

References

General Experimental Workflow for Assessing Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available scientific literature reveals no specific transporter modulator known as "(+/-)-HIP-A." This designation does not correspond to any publicly documented small molecule, peptide, or other therapeutic agent with established interactions with biological transporters.

It is possible that "this compound" may be an internal, proprietary name for a compound under development that has not yet been disclosed in publications or public databases. Alternatively, it could be a novel, uncharacterized agent or a misnomer.

Without a known molecular identity and a primary transporter target, a comparative analysis of its cross-reactivity with other transporters cannot be conducted. Key information required for such a guide includes:

  • Primary Transporter Target(s): Understanding the main protein(s) with which "this compound" is designed to interact is fundamental.

  • Mechanism of Action: Whether it acts as a substrate, inhibitor, or modulator of its primary target(s) is crucial for predicting and testing cross-reactivity.

  • Chemical Structure: The molecular structure is essential for understanding its potential interactions with the binding pockets of various transporters.

Further investigation is contingent upon the provision of the correct nomenclature, chemical structure, or primary biological target of the compound . Once this information is available, a comprehensive comparison guide can be developed by examining its effects on a panel of relevant transporters.

For any given compound, a standard workflow is typically employed to assess its cross-reactivity with a range of transporters. This process is a critical component of preclinical drug development to identify potential off-target effects and drug-drug interactions.

G cluster_screening Initial Screening cluster_characterization Detailed Characterization A Test Compound (this compound) B Primary Target Transporter Assay A->B C Broad Transporter Panel (e.g., SLC and ABC families) A->C D Initial Cross-Reactivity Assessment (Single Concentration) C->D E Identify 'Hits' (Significant Inhibition/Uptake) D->E F Concentration-Response Assays (IC50 / Km Determination) E->F G Substrate vs. Inhibitor Studies F->G H In Vivo Studies (PK/PD Modeling) G->H I Cross-Reactivity Profile (Selectivity & Off-Target Effects) H->I

Safety Operating Guide

Personal protective equipment for handling (+/-)-HIP-A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with (+/-)-HIP-A (CAS 227619-64-9), a potent, non-competitive excitatory amino acid transporter (EAAT) blocker, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. While specific hazard classifications are not currently available, the handling of this compound should be approached with the caution required for potentially hazardous substances.[1]

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesShould be worn to prevent contact with the eyes.
Hand Protection GlovesChemical impermeable gloves are required to prevent skin contact.
Body Protection Protective ClothingWear suitable protective clothing to avoid skin exposure.
Respiratory RespiratorA self-contained breathing apparatus should be used in firefighting situations.[1] For routine handling, use in a well-ventilated area.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure a well-ventilated workspace, such as a chemical fume hood.[1]

  • Assemble all necessary PPE as outlined in the table above.

  • Have spill containment materials readily available.

2. Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Prevent fire caused by electrostatic discharge.[1]

  • Avoid contact with skin and eyes.[1]

3. Storage:

  • Store in a tightly closed container.[1]

  • Keep the container in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container.[1]

2. Spill Management:

  • In case of a spill, prevent further leakage if it is safe to do so.[1]

  • Avoid allowing the chemical to enter drains.[1]

  • Remove all sources of ignition and use spark-proof tools for cleanup.[1]

  • Adhered or collected material should be promptly disposed of.[1]

3. Final Disposal:

  • All waste materials must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance.

Workflow for Safe Handling and Disposal of this compound

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep 1. Preparation - Ventilated Area - Assemble PPE - Spill Kit Ready handling 2. Handling - Avoid Dust/Aerosols - Use Non-Sparking Tools - Avoid Contact prep->handling storage 3. Storage - Tightly Closed Container - Cool, Dry, Ventilated - Away from Incompatibles handling->storage collect 1. Waste Collection - Labeled, Closed Container handling->collect Generate Waste spill 2. Spill Management - Contain Spill - Use Spark-Proof Tools - Prevent Drain Entry dispose 3. Final Disposal - Follow EHS Guidelines - Adhere to Regulations spill->dispose

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。